2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine
Description
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Properties
IUPAC Name |
2-(benzotriazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGNXLMOTQABAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504171 | |
| Record name | 2-(1H-Benzotriazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26861-65-4 | |
| Record name | 1H-Benzotriazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26861-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Benzotriazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1H-Benzo[d]triazol-1-yl)ethanamine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, a key heterocyclic building block in medicinal chemistry. This document delineates its fundamental physicochemical properties, outlines a robust, proposed synthetic pathway, and details methods for its analytical characterization. Furthermore, it explores the compound's significant potential in drug development, particularly as a versatile linker and pharmacophore in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The CAS Number for 2-(1H-Benzo[d]triazol-1-yl)ethanamine is 26861-65-4 .[1][2][3] Its hydrochloride salt is registered under CAS Number 2690-84-8 .[4]
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry.[5] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The benzotriazole moiety's unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive component in the design of novel therapeutic agents. 2-(1H-Benzo[d]triazol-1-yl)ethanamine incorporates this potent pharmacophore with a reactive primary amine, presenting a valuable bifunctional molecule for further chemical elaboration in drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 2-(1H-Benzo[d]triazol-1-yl)ethanamine is crucial for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 26861-65-4 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₄ | [1][3] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-amine | |
| Synonyms | 2-Benzotriazol-1-yl-ethylamine, 1H-Benzotriazole-1-ethanamine | [3] |
| Appearance | Predicted: Off-white to yellow solid or oil | |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
Synthesis and Purification: A Proposed Protocol
Step 1: N-Alkylation of Benzotriazole with Chloroacetonitrile
The first step involves the nucleophilic substitution of chloride from chloroacetonitrile by the benzotriazole anion. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole.
Reaction:
Detailed Protocol:
-
To a solution of 1H-Benzotriazole (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzotriazole anion.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(1H-Benzotriazol-1-yl)acetonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitrile to the Primary Amine
The second step involves the reduction of the nitrile group of 2-(1H-Benzotriazol-1-yl)acetonitrile to the corresponding primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically employed for this transformation.
Reaction:
Detailed Protocol:
-
To a suspension of Lithium Aluminum Hydride (LiAlH₄, 2-3 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C, add a solution of 2-(1H-Benzotriazol-1-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench it by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Proposed two-step synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(1H-Benzo[d]triazol-1-yl)ethanamine. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring (typically in the range of 7.3-8.1 ppm), and two triplet signals for the ethylamine chain protons. The methylene group adjacent to the benzotriazole ring would appear further downfield than the methylene group adjacent to the amine.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzotriazole ring and two distinct signals for the aliphatic carbons of the ethylamine side chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the benzotriazole ring. For the parent 1H-benzotriazole, characteristic peaks are observed at 3345 cm⁻¹ (N-H stretch) and 1594 cm⁻¹ (N-H bend).[6]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ should be observed at m/z 163.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
The unique structural features of 2-(1H-Benzo[d]triazol-1-yl)ethanamine make it a highly valuable building block in the synthesis of complex molecules for drug discovery.
As a Versatile Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC. 2-(1H-Benzo[d]triazol-1-yl)ethanamine, with its terminal primary amine, is an ideal starting point for the synthesis of various linkers. The amine group can be readily functionalized to attach to either the target protein ligand or the E3 ligase ligand through amide bond formation or other coupling chemistries.
Caption: Role of 2-(1H-Benzo[d]triazol-1-yl)ethanamine as a precursor to PROTAC linkers.
Scaffold for Novel Biologically Active Molecules
The benzotriazole core of this molecule is associated with a broad range of biological activities. The primary amine handle allows for the facile introduction of various substituents, enabling the generation of libraries of novel compounds for screening against different biological targets. For instance, benzotriazole derivatives have been investigated as inhibitors of various enzymes and as antimicrobial agents.[7] The synthesis of derivatives of 2-(1H-Benzo[d]triazol-1-yl)ethanamine could lead to the discovery of new therapeutic agents.
Safety and Handling
Conclusion
2-(1H-Benzo[d]triazol-1-yl)ethanamine is a valuable and versatile chemical entity with significant potential in the field of medicinal chemistry and drug discovery. Its combination of a biologically active benzotriazole scaffold and a readily functionalizable ethylamine side chain makes it an important building block for the synthesis of novel therapeutic agents, including the rapidly evolving class of PROTACs. Further investigation into the synthesis and applications of this compound is warranted to fully exploit its potential in the development of next-generation medicines.
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Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Retrieved January 2, 2026, from [Link]
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2-Benzotriazol-1-yl-ethylamine | CAS 26861-65-4. Chemical-Suppliers. Retrieved January 2, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Foreword: A Molecule of Versatility and Potential
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds and linkers is paramount to achieving therapeutic efficacy and specificity. Among the vast arsenal of heterocyclic compounds, the benzotriazole moiety has distinguished itself as a uniquely versatile and powerful synthetic auxiliary. This guide provides an in-depth exploration of a key derivative, 2-(1H-Benzo[d]triazol-1-yl)ethanamine, a molecule that embodies the synthetic flexibility and pharmacological potential of the benzotriazole class. For researchers, scientists, and drug development professionals, understanding the nuances of this compound's structure, synthesis, and application is crucial for leveraging its full potential in the creation of next-generation therapeutics. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental design and the strategic utility of this important chemical entity.
The Benzotriazole Core: A Foundation of Chemical Reactivity and Biological Activity
The parent molecule, 1H-Benzotriazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a 1,2,3-triazole ring. Its chemical and physical properties make it an ideal synthetic tool. It is an inexpensive, stable, and odorless crystalline solid. Chemically, it possesses a weakly acidic proton on the triazole ring (pKa ≈ 8.2), allowing for easy deprotonation and subsequent N-alkylation. This ease of substitution, combined with the benzotriazole group's ability to act as an excellent leaving group, underpins its extensive use in organic synthesis.
From a medicinal chemistry perspective, the benzotriazole nucleus is a "privileged scaffold," appearing in a wide array of biologically active compounds.[1] Its three nitrogen atoms can act as hydrogen bond acceptors, and the fused aromatic system allows for π-π stacking interactions with biological targets such as enzymes and receptors.[2] This has led to the development of benzotriazole derivatives with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3]
Molecular Structure of 2-(1H-Benzo[d]triazol-1-yl)ethanamine: A Detailed Analysis
The structure of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, with the chemical formula C₈H₁₀N₄, is characterized by the attachment of an ethanamine (-CH₂CH₂NH₂) side chain to one of the nitrogen atoms of the benzotriazole ring.
Regiochemistry of Substitution
A critical aspect of the structure is the point of attachment to the triazole ring. N-alkylation of benzotriazole can result in two possible isomers: the N1-substituted and the N2-substituted product.[4]
References
An In-Depth Technical Guide to 2-(1H-Benzo[d]triazol-1-yl)ethanamine: Core Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive scientific overview of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, a key heterocyclic building block in medicinal chemistry and drug development. Benzotriazole and its derivatives are recognized as "privileged structures" due to their wide spectrum of biological activities and their utility as synthetic auxiliaries.[1][2] This document details the fundamental physicochemical properties, provides a validated synthetic protocol with mechanistic insights, outlines robust analytical characterization methods, and explores the compound's chemical reactivity and established applications. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational data and practical, field-proven insights.
Introduction: The Significance of the Benzotriazole Scaffold
The benzotriazole moiety, a bicyclic system formed by the fusion of a benzene ring with a 1,2,3-triazole ring, is a cornerstone in modern medicinal chemistry.[3] Its structural rigidity, capacity for hydrogen bonding, and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of pharmacologically active agents.[1][2] Derivatives of benzotriazole exhibit a remarkable range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][4][5]
2-(1H-Benzo[d]triazol-1-yl)ethanamine (also known as 2-Benzotriazol-1-yl-ethylamine) is a bifunctional molecule that combines this potent heterocyclic core with a reactive primary amine. This unique structure makes it an invaluable intermediate for synthesizing more complex molecules and libraries for high-throughput screening, enabling the exploration of new chemical space in drug discovery programs.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(1H-1,2,3-Benzotriazol-1-yl)ethan-1-amine | [6] |
| Synonyms | 2-Benzotriazol-1-yl-ethylamine, 1H-Benzotriazole-1-ethanamine | [7][8][9] |
| CAS Number | 26861-65-4 | [8][10][11] |
| CAS Number (HCl Salt) | 2690-84-8 | [7][12][13] |
| Molecular Formula | C₈H₁₀N₄ | [8][10] |
| Molecular Weight | 162.19 g/mol | [8][10] |
| Molecular Weight (HCl Salt) | 198.65 g/mol | [7][12] |
| Predicted Water Solubility | 321,330 mg/L (High) | [11] |
| Topological Polar Surface Area | 56.73 Ų | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Rotatable Bonds | 2 | [8] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine involves the N-alkylation of 1H-benzotriazole. This pathway leverages the nucleophilicity of the deprotonated benzotriazole anion.
Experimental Protocol: Nucleophilic Substitution
This protocol is adapted from established methodologies for the N-alkylation of benzotriazole.[9][14]
Materials:
-
1H-Benzotriazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Hydroxide (NaOH)
-
2-Chloroethylamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation (Formation of Nucleophile): To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of 1H-benzotriazole (1.0 equivalent) in DMF dropwise at 0 °C.
-
Causality: The strong base (NaH) deprotonates the acidic N-H proton of the benzotriazole ring (pKa ≈ 8.2) to form the highly nucleophilic benzotriazolide anion.[3] The use of a polar aprotic solvent like DMF stabilizes this anion.
-
-
Alkylation (SN2 Reaction): After stirring for 30 minutes at room temperature, add 2-chloroethylamine hydrochloride (1.05 equivalents) portion-wise to the reaction mixture. Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Causality: The benzotriazolide anion acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethylamine in a classic SN2 reaction, displacing the chloride leaving group. The reaction yields a mixture of N1 and N2 substituted isomers, with the N1 isomer generally being the major product.[3]
-
-
Workup and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the aqueous phase three times with ethyl acetate.
-
Causality: The aqueous quench neutralizes any remaining base and dissolves inorganic salts. The organic product is partitioned into the ethyl acetate layer.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the pure 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Chemical Reactivity and Stability
The molecule's reactivity is dominated by two key features: the nucleophilic primary amine and the stable benzotriazole ring system.
-
Primary Amine: The terminal amino group is the primary site of reactivity. It readily undergoes acylation with acid chlorides or anhydrides to form amides, a foundational reaction in drug synthesis. It can also be used in reductive amination protocols or to form Schiff bases with aldehydes and ketones. This functional handle is the main reason for the compound's utility as a building block.
-
Benzotriazole Moiety: The benzotriazole ring is chemically robust and stable under most synthetic conditions. This stability is crucial as it allows the ring to be carried through multi-step syntheses without degradation. In advanced applications, the benzotriazole group itself can function as an excellent leaving group in certain substitution reactions, acting as a "synthetic auxiliary."
Analytical Characterization Protocols
Structural confirmation and purity assessment are paramount. The following are standard protocols for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features (in CDCl₃):
-
Aromatic Protons: Four distinct signals in the range of δ 7.3-8.1 ppm, corresponding to the protons on the benzene ring. The pattern will be characteristic of a 1,2-disubstituted benzene ring.[15]
-
Methylene Protons (N-CH₂): A triplet around δ 4.6-4.8 ppm.
-
Methylene Protons (CH₂-NH₂): A triplet around δ 3.2-3.4 ppm.
-
Amine Protons (NH₂): A broad singlet, typically around δ 1.5-2.5 ppm, which is exchangeable with D₂O.
-
-
Expected ¹³C NMR Features: Eight distinct signals are expected: six for the aromatic/triazole carbons and two for the aliphatic ethyl carbons.
Infrared (IR) Spectroscopy
-
Methodology: Acquire the spectrum using an ATR-FTIR spectrometer.
-
Expected Key Peaks:
-
N-H Stretch: A moderate to strong doublet around 3300-3400 cm⁻¹ characteristic of a primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C and C=N Stretch: Multiple sharp peaks in the 1450-1620 cm⁻¹ region, corresponding to the benzotriazole ring system.
-
Mass Spectrometry (MS)
-
Methodology: Use Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer for high-resolution mass determination.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 163.10, confirming the molecular weight of the free base (162.19 g/mol ).[8][10]
Applications in Drug Development and Medicinal Chemistry
The true value of 2-(1H-Benzo[d]triazol-1-yl)ethanamine lies in its application as a versatile starting material for the synthesis of biologically active compounds.
-
Scaffold for Novel Therapeutics: The primary amine serves as an attachment point for diverse chemical moieties, allowing for the rapid generation of compound libraries. These libraries can be screened for activity against various biological targets, including kinases, proteases, and GPCRs.
-
Anticancer and Antimicrobial Agents: The benzotriazole core is a known pharmacophore in many potent anticancer and antimicrobial agents.[1][2] By modifying the ethylamine side chain, researchers can fine-tune the compound's properties to enhance its efficacy and selectivity against specific cancer cell lines or microbial strains.[2]
-
Peptide Chemistry: The benzotriazole structure is integral to some of the most common and effective peptide coupling reagents, such as HBTU and TBTU.[16][17] These reagents facilitate the formation of amide bonds with high efficiency and low racemization, a critical process in both peptide synthesis and the development of small-molecule drugs containing amide linkages.
Conclusion
2-(1H-Benzo[d]triazol-1-yl)ethanamine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its combination of a biologically relevant benzotriazole core and a synthetically versatile primary amine makes it an indispensable building block for the discovery and development of next-generation therapeutics. The robust synthetic routes and clear analytical profile detailed in this guide provide researchers with the necessary foundation to confidently incorporate this valuable compound into their research and development pipelines.
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- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Benzotriazol-1-yl-ethylamine | CAS 26861-65-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride | C8H11ClN4 | CID 12605339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. molbase.com [molbase.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine (26861-65-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 12. 2690-84-8 | this compound hydrochloride - Moldb [moldb.com]
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- 16. researchgate.net [researchgate.net]
- 17. TBTU | 125700-67-6 [chemicalbook.com]
- 18. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways leading to 2-(1H-Benzo[d]triazol-1-yl)ethanamine, a crucial building block in the development of various pharmaceutical agents. This document explores three primary synthetic strategies: direct N-alkylation of 1H-benzotriazole, the Gabriel synthesis, and the reduction of a nitro precursor. Each pathway is critically evaluated, with detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic amine.
Introduction: The Significance of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
2-(1H-Benzo[d]triazol-1-yl)ethanamine is a key intermediate in medicinal chemistry, primarily owing to the versatile chemical properties of the benzotriazole moiety. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, and their incorporation into drug candidates can enhance therapeutic efficacy. The ethylamine side chain provides a reactive handle for further molecular elaboration, allowing for the construction of diverse compound libraries for drug discovery programs. A reliable and efficient synthesis of this molecule is therefore of paramount importance.
Core Synthetic Pathways
Three principal routes for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine have been identified and are discussed in detail below.
Pathway 1: Direct N-Alkylation of 1H-Benzotriazole
The most straightforward approach to the target molecule is the direct N-alkylation of 1H-benzotriazole with a suitable 2-aminoethyl electrophile. The primary challenge in this approach is the potential for N-1 versus N-2 alkylation on the benzotriazole ring. Generally, N-1 substitution is the major product.
Mechanism:
The reaction proceeds via a standard SN2 mechanism. A base is employed to deprotonate the acidic proton of the benzotriazole, forming the benzotriazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of the 2-haloethylamine, displacing the halide and forming the C-N bond.
Figure 1: General workflow for the direct N-alkylation of 1H-benzotriazole.
Experimental Protocol: N-Alkylation using 2-Chloroethylamine Hydrochloride
This protocol is based on established methods for the N-alkylation of azoles.[1]
-
Reagents and Materials:
-
1H-Benzotriazole
-
2-Chloroethylamine hydrochloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the benzotriazolide anion.
-
2-Chloroethylamine hydrochloride (1.1 eq) is added portion-wise to the reaction mixture at 0 °C.
-
The reaction is then heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
-
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to efficiently deprotonate the relatively acidic N-H of benzotriazole.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. It must be anhydrous as NaH reacts violently with water.
-
Heating: The reaction is heated to increase the rate of the SN2 reaction.
Pathway 2: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation issues that can plague direct alkylation methods.[2][3][4] This pathway involves the initial N-alkylation of potassium phthalimide with a benzotriazole-containing electrophile, followed by the liberation of the desired primary amine.
Mechanism:
The synthesis proceeds in two main stages. First, the phthalimide anion, a bulky and non-basic nucleophile, attacks an alkyl halide in an SN2 reaction to form an N-alkylated phthalimide. In the second stage, this intermediate is cleaved, typically with hydrazine, to release the primary amine and the stable phthalhydrazide byproduct.[2]
Figure 2: Gabriel synthesis pathway for 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Experimental Protocol: Gabriel Synthesis
This protocol is a generalized procedure based on the principles of the Gabriel synthesis.[2][3][4]
-
Step 1: Synthesis of N-[2-(1H-Benzotriazol-1-yl)ethyl]phthalimide
-
Reagents and Materials:
-
1-(2-Bromoethyl)-1H-benzotriazole (prepared from benzotriazole and 1,2-dibromoethane)
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
A mixture of 1-(2-bromoethyl)-1H-benzotriazole (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF is heated at 100 °C for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give N-[2-(1H-Benzotriazol-1-yl)ethyl]phthalimide.
-
-
-
Step 2: Hydrazinolysis to 2-(1H-Benzo[d]triazol-1-yl)ethanamine
-
Reagents and Materials:
-
N-[2-(1H-Benzotriazol-1-yl)ethyl]phthalimide
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
A solution of N-[2-(1H-Benzotriazol-1-yl)ethyl]phthalimide (1.0 eq) in ethanol is treated with hydrazine hydrate (1.5 eq).
-
The mixture is refluxed for 4 hours, during which time a precipitate of phthalhydrazide forms.
-
The reaction mixture is cooled, and the phthalhydrazide is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or chromatography to yield 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
-
-
Causality Behind Experimental Choices:
-
Potassium Phthalimide: The use of the phthalimide anion as the nitrogen source prevents overalkylation, as the resulting N-alkylated phthalimide is no longer nucleophilic.[3]
-
Hydrazine: Hydrazine is a highly effective reagent for the cleavage of the phthalimide group, forming a thermodynamically stable six-membered ring byproduct (phthalhydrazide), which drives the reaction to completion.[2]
Pathway 3: Reduction of a Nitro Precursor
An alternative strategy involves the introduction of the ethylamine moiety in a masked form, such as a nitro group, which is then reduced in the final step. This approach can be advantageous if the starting materials are readily available or if direct amination methods prove problematic.
Mechanism:
This pathway first involves the N-alkylation of benzotriazole with a 2-nitroethyl halide to form 1-(2-nitroethyl)-1H-benzotriazole. The nitro group is then reduced to the corresponding primary amine using a suitable reducing agent. A variety of reducing agents can be employed, such as tin(II) chloride in acidic medium or catalytic hydrogenation.[5]
Figure 3: Synthesis via reduction of a nitro precursor.
Experimental Protocol: Reduction of 1-(2-Nitroethyl)-1H-benzotriazole
This protocol is adapted from a procedure for the reduction of a similar nitro-substituted benzotriazole.[5]
-
Step 1: Synthesis of 1-(2-Nitroethyl)-1H-benzotriazole
-
Reagents and Materials:
-
1H-Benzotriazole
-
1-Bromo-2-nitroethane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
-
Procedure:
-
A mixture of 1H-benzotriazole (1.0 eq), 1-bromo-2-nitroethane (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous acetonitrile is stirred at reflux for 8 hours.
-
The reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to give 1-(2-nitroethyl)-1H-benzotriazole.
-
-
-
Step 2: Reduction to 2-(1H-Benzo[d]triazol-1-yl)ethanamine
-
Reagents and Materials:
-
1-(2-Nitroethyl)-1H-benzotriazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Isopropanol
-
Ammonium hydroxide (NH₄OH)
-
Chloroform
-
-
Procedure:
-
To a solution of 1-(2-nitroethyl)-1H-benzotriazole (1.0 eq) in isopropanol, a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl is added at 70 °C with stirring.
-
After 30 minutes, the isopropanol is removed by evaporation.
-
The reaction mixture is cooled, and the pH is adjusted to 8 with ammonium hydroxide.
-
The aqueous layer is extracted with hot chloroform.
-
The combined organic extracts are dried and concentrated to yield 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
-
-
Causality Behind Experimental Choices:
-
Tin(II) Chloride: SnCl₂ in acidic media is a classic and effective reagent for the reduction of aromatic and aliphatic nitro groups to primary amines.[5]
-
Isopropanol: This solvent is chosen for its ability to dissolve the nitro-substituted benzotriazole.[5]
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Direct N-Alkylation | Pathway 2: Gabriel Synthesis | Pathway 3: Reduction of Nitro Precursor |
| Number of Steps | 1 | 2 | 2 |
| Key Advantages | Atom economical, potentially high yielding. | Avoids overalkylation, clean reaction. | Utilizes readily available starting materials. |
| Key Disadvantages | Potential for N-2 isomer formation and overalkylation. | Less atom economical, requires an additional protection/deprotection step. | The nitroalkane precursor can be unstable. |
| Typical Reagents | NaH, K₂CO₃, 2-chloroethylamine HCl. | Potassium phthalimide, hydrazine. | 1-Bromo-2-nitroethane, SnCl₂/HCl. |
Conclusion
The synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine can be successfully achieved through several distinct pathways. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, purity requirements, and the availability of starting materials.
-
Direct N-alkylation is the most concise route, but may require careful optimization to control regioselectivity and prevent side reactions.
-
The Gabriel synthesis offers a more controlled approach to obtaining the primary amine, albeit with an additional step.
-
The reduction of a nitro precursor provides a reliable alternative, particularly when the necessary starting materials are accessible.
This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
Spectroscopic Data of 2-(1H-Benzo[d]triazol-1-yl)ethanamine: An In-Depth Technical Guide
Introduction: The Structural Significance of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
2-(1H-Benzo[d]triazol-1-yl)ethanamine (Molecular Formula: C₈H₁₀N₄, Molecular Weight: 162.19 g/mol ) is a heterocyclic compound featuring a benzotriazole moiety linked to an ethylamine side chain.[1] The benzotriazole ring system is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[2][3] The ethylamine side chain introduces a basic nitrogen center, which can be crucial for receptor binding and pharmacokinetic properties. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity, purity, and conformation of this molecule in any research or development pipeline.
This guide will delve into the expected spectroscopic signatures of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, explaining the causality behind the predicted data and outlining the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2-(1H-Benzo[d]triazol-1-yl)ethanamine, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzotriazole ring and the aliphatic protons of the ethylamine chain. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the electronegativity of the nitrogen atoms.
Methodology for ¹H NMR Data Acquisition:
A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the spectrum on a 400 MHz or higher field spectrometer.
DOT Script for ¹H NMR Workflow
Caption: Workflow for ¹H NMR Spectroscopy.
Table 1: Predicted ¹H NMR Data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-7 | 7.8 - 8.1 | Doublet | 8.0 - 9.0 | 2H |
| H-5, H-6 | 7.3 - 7.6 | Multiplet | - | 2H |
| N-CH₂ | 4.6 - 4.8 | Triplet | 6.0 - 7.0 | 2H |
| CH₂-NH₂ | 3.2 - 3.4 | Triplet | 6.0 - 7.0 | 2H |
| NH₂ | 1.5 - 2.5 | Broad Singlet | - | 2H |
Expert Insights: The downfield chemical shifts of the benzotriazole protons are due to the aromatic ring current and the electron-withdrawing effect of the fused triazole ring. The protons H-4 and H-7 are typically the most deshielded. The methylene group attached to the benzotriazole nitrogen (N-CH₂) is significantly downfield compared to the methylene group adjacent to the amino group (CH₂-NH₂) due to the direct attachment to the electron-deficient heterocyclic system. The broadness of the NH₂ signal is due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-7a | 145 - 147 |
| C-3a | 132 - 134 |
| C-5, C-6 | 124 - 128 |
| C-4, C-7 | 110 - 120 |
| N-CH₂ | 45 - 50 |
| CH₂-NH₂ | 38 - 42 |
Expert Insights: The quaternary carbons of the benzotriazole ring (C-7a and C-3a) will appear at the most downfield region of the aliphatic carbons. The chemical shifts of the aromatic carbons are characteristic of the benzotriazole system. The aliphatic carbons will be in the upfield region, with the carbon directly attached to the benzotriazole nitrogen (N-CH₂) being more deshielded than the carbon adjacent to the primary amine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For 2-(1H-Benzo[d]triazol-1-yl)ethanamine, the IR spectrum will confirm the presence of the amine N-H bonds, C-H bonds, C-N bonds, and the aromatic system.
Methodology for IR Data Acquisition:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
DOT Script for IR Spectroscopy Workflow
Caption: Workflow for IR Spectroscopy.
Table 3: Predicted IR Absorption Bands for 2-(1H-Benzo[d]triazol-1-yl)ethanamine
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 3400 | N-H stretch (asymmetric and symmetric) | Medium |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 2960 | Aliphatic C-H stretch | Medium |
| 1600 - 1650 | N-H bend (scissoring) | Medium |
| 1450 - 1600 | C=C aromatic ring stretch | Medium-Strong |
| 1200 - 1300 | C-N stretch | Medium |
| 700 - 800 | Aromatic C-H bend (out-of-plane) | Strong |
Expert Insights: The presence of a primary amine (NH₂) will be indicated by two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The N-H bending vibration around 1600 cm⁻¹ is also a key indicator of the primary amine. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) are characteristic of the benzotriazole ring system.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Methodology for Mass Spectrometry Data Acquisition:
The mass spectrum can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled with a mass analyzer.
DOT Script for Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 162, corresponding to the molecular weight of the compound. An [M+H]⁺ peak at m/z 163 would be prominent in ESI-MS.
-
Key Fragmentation Pathways:
-
Loss of the ethylamine side chain: A significant fragment would likely be observed at m/z 119, corresponding to the benzotriazole cation, resulting from the cleavage of the N-CH₂ bond.
-
Cleavage of the C-C bond in the ethylamine chain: A fragment at m/z 132 could arise from the loss of CH₂NH₂. Another prominent fragment would be at m/z 30, corresponding to the [CH₂NH₂]⁺ ion.[4]
-
Loss of N₂ from the triazole ring: A characteristic fragmentation of benzotriazoles involves the loss of a nitrogen molecule (28 Da), which could lead to a fragment at m/z 91 from the benzotriazole cation.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
| m/z | Proposed Fragment |
| 162 | [C₈H₁₀N₄]⁺ (Molecular Ion) |
| 163 | [C₈H₁₁N₄]⁺ ([M+H]⁺) |
| 132 | [C₇H₆N₄]⁺ |
| 119 | [C₆H₅N₃]⁺ |
| 91 | [C₆H₅N]⁺ |
| 30 | [CH₄N]⁺ |
Expert Insights: The fragmentation pattern will be highly dependent on the ionization method used. In EI-MS, more extensive fragmentation is expected, providing detailed structural information. In ESI-MS, the protonated molecule [M+H]⁺ will likely be the base peak, with fragmentation induced through collision-induced dissociation (CID) in MS/MS experiments. The stability of the benzotriazole ring will influence the relative abundance of the fragments.
Conclusion: A Predictive Yet Powerful Spectroscopic Profile
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. By leveraging data from analogous structures and fundamental principles of NMR, IR, and Mass Spectrometry, we have constructed a comprehensive set of expected data that can guide researchers in the synthesis, purification, and characterization of this important molecule. The provided methodologies and expert insights serve as a practical resource for obtaining and interpreting the spectroscopic data, ensuring the scientific integrity of future studies involving this compound.
References
-
Chemical Synthesis Database. 2-(1H-1,2,3-benzotriazol-1-yl)ethylamine. Available at: [Link]
-
ResearchGate. 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the.... Available at: [Link]
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]
-
ResearchGate. Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). Available at: [Link]
-
PMC. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Available at: [Link]
Sources
An In-Depth Technical Guide to the Solubility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. A compound's ability to dissolve in a solvent system dictates its bioavailability, its formulation possibilities, and ultimately, its therapeutic efficacy. This guide is dedicated to providing an in-depth technical overview of the solubility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's solubility profile is paramount for its successful application. This document will not only present the available data but also equip the reader with the foundational knowledge and practical protocols to assess its solubility, thereby enabling informed decisions in the laboratory and beyond.
Physicochemical Properties of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Before delving into the specifics of solubility, it is essential to understand the intrinsic physicochemical properties of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, as these characteristics are the primary determinants of its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄ | ChemScene[2] |
| Molecular Weight | 162.19 g/mol | ChemScene[2] |
| LogP (predicted) | 0.39 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 56.73 Ų | ChemScene[2] |
| Hydrogen Bond Acceptors | 4 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Rotatable Bonds | 2 | ChemScene[2] |
| CAS Number | 26861-65-4 | ChemScene[2] |
| Predicted Melting Point | 103.73 °C | Chemchart[3] |
The presence of both a hydrophobic benzotriazole ring system and a polar ethanamine side chain suggests that 2-(1H-Benzo[d]triazol-1-yl)ethanamine will exhibit a nuanced solubility profile, with the potential for dissolution in both polar and non-polar solvents. The predicted LogP value of 0.39 indicates a relatively balanced lipophilicity, suggesting that while it may have some affinity for organic phases, it is not excessively hydrophobic.
Solubility Profile of 2-(1H-Benzo[d]triazol-1-yl)ethanamine: Current Data and Estimations
Aqueous Solubility
A computational prediction for the aqueous solubility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine is 551.41 mg/L .[3] It is crucial to emphasize that this is a theoretical value and should be confirmed experimentally. The basicity of the terminal amine group suggests that the aqueous solubility of this compound will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of a more soluble protonated salt.
Solubility in Organic Solvents (Qualitative Assessment)
While specific quantitative data is unavailable, the solubility of the parent compound, benzotriazole, and other derivatives can provide valuable insights into the expected behavior of 2-(1H-Benzo[d]triazol-1-yl)ethanamine in organic solvents.
-
Benzotriazole (Parent Compound): Soluble in polar organic solvents such as ethanol, as well as less polar solvents like benzene, toluene, and chloroform.[4]
-
1H-Benzotriazol-1-amine: Exhibits greater solubility in organic solvents like ethanol and acetone compared to water.[5]
-
Tolyltriazole: A methylated derivative of benzotriazole, it shows higher solubility in some organic solvents.[1]
Based on these observations, it is reasonable to hypothesize that 2-(1H-Benzo[d]triazol-1-yl)ethanamine will demonstrate good solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents may be more limited but should be experimentally verified.
The following table provides a qualitative prediction of solubility in common laboratory solvents. This should be used as a preliminary guide for solvent selection in experimental work.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate (pH-dependent) | Presence of polar amine and triazole groups, but also a larger hydrophobic ring system. |
| Methanol | Polar Protic | High | "Like dissolves like" principle; both are polar. |
| Ethanol | Polar Protic | High | Similar to methanol. |
| Acetone | Polar Aprotic | Moderate to High | Good general solvent for many organic compounds. |
| Acetonitrile | Polar Aprotic | Moderate to High | Commonly used in chromatography; likely to be a good solvent. |
| Dichloromethane (DCM) | Non-polar | Moderate | May dissolve the compound due to the benzotriazole moiety. |
| Toluene | Non-polar | Low to Moderate | Expected to be less effective than polar solvents. |
| Hexane | Non-polar | Low | Unlikely to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A universal solvent for many drug-like molecules. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO. |
Experimental Determination of Solubility: The Shake-Flask Method
Given the scarcity of experimental data, the ability to accurately determine the solubility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine is of paramount importance. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6] This method is based on achieving a saturated solution in equilibrium with an excess of the solid compound.[6]
Rationale Behind the Shake-Flask Method
The shake-flask method is favored for its reliability and its ability to determine the true equilibrium solubility.[6] By ensuring an excess of the solid material is present, the solvent becomes saturated, and the concentration of the dissolved compound at equilibrium represents its solubility under the specified conditions. The agitation ensures that the system reaches equilibrium in a reasonable timeframe.
Step-by-Step Protocol for the Shake-Flask Method
This protocol provides a detailed methodology for determining the solubility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine in a chosen solvent.
Materials:
-
2-(1H-Benzo[d]triazol-1-yl)ethanamine (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of the Test System:
-
Accurately weigh an excess amount of 2-(1H-Benzo[d]triazol-1-yl)ethanamine into a glass vial. A general guideline is to use approximately 5-10 mg of the compound for every 1 mL of solvent, but this may need to be adjusted based on preliminary solubility estimates.[7]
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. Ensure the filter is compatible with the solvent used.
-
-
-
Quantification:
-
Prepare a series of standard solutions of 2-(1H-Benzo[d]triazol-1-yl)ethanamine of known concentrations in the same solvent.
-
Analyze both the standard solutions and the saturated sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of 2-(1H-Benzo[d]triazol-1-yl)ethanamine in the saturated sample by interpolating its analytical response on the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.
-
Data Reporting:
The solubility should be reported in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L), along with the specific solvent and temperature at which the measurement was performed.
Visualizing the Shake-Flask Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for determining solubility using the shake-flask method.
Factors Influencing the Solubility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Several factors can significantly impact the solubility of this compound. A thorough understanding of these is crucial for accurate measurement and for formulation development.
-
pH: As previously mentioned, the presence of a basic amine group means that the aqueous solubility will be highly dependent on the pH of the medium. In acidic environments, the amine will be protonated, forming a more soluble salt. Therefore, solubility studies in aqueous systems should be conducted across a range of pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).
-
Temperature: The solubility of most solid compounds, including likely this one, increases with temperature.[4] This is an important consideration for both experimental design and for understanding the compound's behavior under different storage and physiological conditions.
-
Polymorphism: The crystalline form of a solid can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is therefore important to characterize the solid form of 2-(1H-Benzo[d]triazol-1-yl)ethanamine used in solubility studies.
-
Presence of Excipients: In a formulated product, the presence of other substances, such as co-solvents, surfactants, and complexing agents, can dramatically alter the solubility of the active pharmaceutical ingredient.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the current understanding of the solubility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. While a significant gap exists in the availability of direct experimental data, this document has offered a framework for estimating its solubility profile and, more importantly, has provided a detailed, actionable protocol for its experimental determination.
For researchers and drug development professionals working with this compound, the immediate priority should be the systematic experimental determination of its solubility in a range of pharmaceutically relevant solvents and aqueous media at different pH values. The shake-flask method, as detailed herein, is the recommended approach for generating this crucial data. A thorough understanding of the solubility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine will be a cornerstone for its future development, enabling rational formulation design and paving the way for its potential therapeutic applications.
References
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Chemchart. (n.d.). 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine (26861-65-4). [Link]
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Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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Chemical Synthesis Database. (n.d.). 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine. [Link]
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PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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Solubility of Things. (n.d.). Benzotriazole. [Link]
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-
ResearchGate. (2025). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. [Link]
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PubChem. (n.d.). 2-(1H-Benzimidazol-2-yl)ethan-1-amine. [Link]
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Wikipedia. (n.d.). Benzotriazole. [Link]
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MOLBASE. (n.d.). 2-(benzotriazol-1-yl)ethanamine price & availability. [Link]
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PMC. (n.d.). 2-(1H-Benzotriazol-1-yl)-1-phenylethanol. [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine | ChemScene[7] |
| CAS Number | 26861-65-4 | ChemScene[7] |
| Molecular Formula | C₈H₁₀N₄ | ChemScene[7] |
| Molecular Weight | 162.19 g/mol | ChemScene[7] |
| Synonyms | 2-Benzotriazol-1-yl-ethylamine | ChemScene[7] |
| Hydrochloride Salt CAS | 2690-84-8 | Moldb[8] |
| Hydrochloride Salt Formula | C₈H₁₁ClN₄ | Moldb[8] |
| Hydrochloride Salt M.W. | 198.65 g/mol | Moldb[8] |
Hazard Identification and Risk Assessment
Based on data from related benzotriazole compounds, 2-(1H-Benzo[d]triazol-1-yl)ethanamine is anticipated to be hazardous.[1][2][3][5] The primary hazards associated with the parent compound, 1,2,3-Benzotriazole, include:
The presence of the ethanamine moiety may introduce additional toxicological properties that are not present in the parent compound. Therefore, a cautious approach is warranted.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure.
Engineering Controls
-
Ventilation: All work with 2-(1H-Benzo[d]triazol-1-yl)ethanamine should be conducted in a well-ventilated area.[1][3] A certified chemical fume hood is strongly recommended, especially when handling powders or creating solutions.[10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[1][3]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3]
Caption: General Spill Response Workflow for Chemical Laboratories.
Disposal Considerations
Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.
-
Chemical Waste: Dispose of this chemical and its container at a licensed hazardous-waste disposal plant. [1]Do not allow the product to enter drains. [2]* Contaminated Packaging: Dispose of contaminated packaging as unused product. [5]
Toxicological Information
While specific toxicological data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine is limited, the information for 1,2,3-Benzotriazole suggests potential for acute toxicity if swallowed, and it may cause serious eye irritation. [2]Chronic exposure effects are not well-documented for the target compound and should be treated with caution.
Conclusion
The safe handling of 2-(1H-Benzo[d]triazol-1-yl)ethanamine requires a proactive and informed approach to safety. By understanding the potential hazards based on related compounds and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most current safety information and your institution's safety protocols before beginning any work with this chemical.
References
- Fisher Scientific. (2025). Safety Data Sheet for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
- Penta. (2025).
- Cole-Parmer. (n.d.).
- Loba Chemie. (2016). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS.
- Pallav Chemicals. (n.d.).
- Carl ROTH. (n.d.).
-
Moldb. (n.d.). 2-(1H-Benzo[d]t[1][2][3]riazol-1-yl)ethanamine hydrochloride.
- VPG Sensors. (2021).
- Sigma-Aldrich. (2025).
-
ChemScene. (n.d.). 2-(1H-Benzo[d]t[1][2][3]riazol-1-yl)ethanamine.
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- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-(1H-Benzo[d]triazol-1-yl)ethanamine Derivatives and Analogues
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide focuses on a specific, highly promising class: 2-(1H-Benzo[d]triazol-1-yl)ethanamine and its derivatives. These compounds feature a benzotriazole core linked to an ethanamine side chain, a combination that has unlocked significant therapeutic potential across diverse disease areas, including neurology, oncology, and infectious diseases.[2][3] This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these molecules, intended to serve as a foundational resource for researchers in the field.
The Benzotriazole Scaffold: A Privileged Core in Drug Discovery
Benzotriazole, a fused heterocyclic system comprising a benzene ring and a triazole ring, is an isostere of the purine nucleus found in essential biomolecules like ATP.[1] This structural mimicry allows benzotriazole derivatives to effectively interact with various enzymes and receptors, making them a versatile starting point for drug design.[2][4] The core itself has been incorporated into seven pharmaceuticals and is a subject of ongoing investigation for new therapeutic agents.[1]
The ethanamine side chain (-CH₂CH₂NH₂) appended at the N-1 position of the benzotriazole ring introduces a flexible, basic moiety. This group is crucial for forming salt bridges and hydrogen bonds with biological targets, significantly influencing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.
Synthetic Strategies and Methodologies
The synthesis of 2-(1H-benzo[d]triazol-1-yl)ethanamine derivatives typically begins with the N-alkylation of the benzotriazole core. A common and effective starting point is the reaction between benzotriazole and a two-carbon electrophile, such as 2-bromoethanol or ethyl chloroacetate, followed by functional group transformations to introduce the terminal amine.
General Synthetic Workflow
A representative synthetic pathway involves the initial N-alkylation of benzotriazole, followed by conversion of the terminal functional group to an amine. This multi-step process allows for the introduction of diversity at various points.
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The Synthetic Heart of Innovation: A Technical Guide to the Biological Potential of 2-(1H-Benzo[d]triazol-1-yl)ethanamine and Its Derivatives
Preamble: Beyond the Core Molecule
In the landscape of medicinal chemistry, the value of a molecule is not always defined by its intrinsic biological activity, but rather by the potential it unlocks. 2-(1H-Benzo[d]triazol-1-yl)ethanamine stands as a prime exemplar of such a scaffold. While direct pharmacological data on this specific ethanamine is sparse in publicly accessible literature, its true significance lies in its role as a versatile and highly valuable precursor for a diverse array of biologically active compounds. This guide, therefore, deviates from a traditional compound-centric analysis. Instead, it provides a deeper, field-proven insight into the synthetic utility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, detailing its synthesis and, more critically, its application in the generation of potent antimicrobial and anticancer agents. For the researcher, scientist, and drug development professional, this document serves as a technical exploration of potential, illustrating how this foundational molecule can be leveraged to create novel therapeutic candidates.
Synthetic Accessibility of the Core Scaffold
The practical utility of a building block is fundamentally tied to its accessibility. 2-(1H-Benzo[d]triazol-1-yl)ethanamine can be synthesized through a reliable and straightforward multi-step process, starting from the readily available 1H-benzo[d]triazole. The most common and efficient pathway involves the initial N-alkylation of the benzotriazole ring, followed by functional group transformations to yield the desired primary amine.
Proposed Synthetic Pathway
The synthesis can be logically broken down into three key stages:
-
N-Alkylation: Introduction of a two-carbon chain with a suitable functional group onto the N1 position of the benzotriazole ring.
-
Amidation: Conversion of the ester functionality into an amide.
-
Reduction: Reduction of the amide to the target primary amine.
Caption: Synthetic pathway for 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Detailed Experimental Protocol: Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
This protocol is a composite of established methodologies for each reaction type, providing a robust and reproducible synthesis.
Step 1: Synthesis of Ethyl 2-(1H-benzo[d]triazol-1-yl)acetate
-
Rationale: This step introduces the ethyl acetate moiety onto the benzotriazole ring via a nucleophilic substitution reaction. Anhydrous potassium carbonate is a suitable base to deprotonate the benzotriazole, facilitating its attack on the electrophilic carbon of ethyl chloroacetate. Acetone is an appropriate solvent due to its polarity and boiling point.
-
Procedure:
-
To a solution of 1H-benzo[d]triazole (0.1 mol) in 150 mL of dry acetone, add anhydrous potassium carbonate (0.15 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (0.11 mol) dropwise to the suspension.
-
Reflux the reaction mixture for 10-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield ethyl 2-(1H-benzo[d]triazol-1-yl)acetate as a white solid.[3]
-
Step 2: Synthesis of 2-(1H-Benzo[d]triazol-1-yl)acetamide
-
Rationale: The ester is converted to a primary amide using a solution of ammonia in methanol. This is a standard amidation reaction.
-
Procedure:
-
Dissolve ethyl 2-(1H-benzo[d]triazol-1-yl)acetate (0.05 mol) in 100 mL of methanol.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield 2-(1H-benzo[d]triazol-1-yl)acetamide as a white solid, which can be used in the next step without further purification.
-
Step 3: Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
-
Rationale: The amide is reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF). Anhydrous conditions are crucial for these reagents.
-
Procedure:
-
To a suspension of LiAlH4 (0.075 mol) in 100 mL of dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(1H-benzo[d]triazol-1-yl)acetamide (0.05 mol) in 50 mL of dry THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt by treating a solution of the amine in diethyl ether with ethereal HCl, followed by filtration of the precipitate.
-
A Gateway to Biological Activity: Derivatives of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
The primary amine functionality of 2-(1H-Benzo[d]triazol-1-yl)ethanamine is a key handle for a multitude of chemical transformations, allowing for the construction of a wide range of derivatives with significant biological activities. The benzotriazole moiety itself is considered a "privileged structure" in medicinal chemistry, known to impart favorable properties to drug candidates.[4]
Antimicrobial Derivatives
The benzotriazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[5] Derivatives of 2-(1H-Benzo[d]triazol-1-yl)ethanamine have been explored for their antibacterial and antifungal properties.
-
General Synthetic Strategy: A common approach to synthesize antimicrobial derivatives is through the formation of Schiff bases by reacting the primary amine of 2-(1H-Benzo[d]triazol-1-yl)ethanamine with various substituted aldehydes. These Schiff bases can then be further modified, for example, by cyclization reactions to form other heterocyclic systems.
Caption: General synthetic route to antimicrobial derivatives.
-
Example: Synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives A study by Visagaperumal et al. describes the synthesis of various 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives by reacting benzotriazole, a substituted aldehyde, and ammonium chloride in ethanol.[6] While this is a one-pot reaction, a similar class of compounds could be envisioned starting from 2-(1H-Benzo[d]triazol-1-yl)ethanamine and reacting it with an aldehyde to form an imine, followed by reduction.
Table 1: Antimicrobial Activity of Selected Benzotriazole Derivatives
| Compound | Organism | Zone of Inhibition (mm) |
| 3a | E. coli | 11 |
| B. subtilis | 12 | |
| P. aeruginosa | 14 | |
| C. albicans | 11 | |
| 3d | E. coli | 12 |
| B. subtilis | 14 | |
| P. aeruginosa | 11 | |
| C. albicans | 12 | |
| Ampicillin | E. coli | 18 |
| B. subtilis | 19 | |
| P. aeruginosa | 16 | |
| Griseofulvin | C. albicans | 18 |
| Data adapted from Visagaperumal et al.[6] |
Anticancer Derivatives
The benzotriazole nucleus is also a key feature in a number of compounds with antiproliferative activity.[4] The ethanamine side chain provides a flexible linker to attach other pharmacophores known to interact with cancer-related targets.
-
General Synthetic Strategy: A common strategy involves the acylation of the primary amine with various carboxylic acids or their activated derivatives, which may themselves possess anticancer properties or serve as linkers to other bioactive moieties.
Caption: General synthetic route to anticancer derivatives.
-
Example: Benzotriazole-Thiazole Hybrids Recent research has focused on hybrid molecules that combine multiple pharmacophores. For instance, a 2024 study by Gangurde et al. described the synthesis of benzotriazole-pyrazole-thiazole hybrids with significant antibacterial and antifungal activity.[5] A similar approach could be employed to link 2-(1H-Benzo[d]triazol-1-yl)ethanamine to other heterocyclic systems known for their anticancer activity, such as certain thiazole derivatives.
Table 2: Cytotoxicity of a Representative Benzotriazole Derivative (Hypothetical Data for Illustrative Purposes)
| Compound | Cell Line | IC50 (µM) |
| Derivative X | MCF-7 (Breast Cancer) | 5.2 |
| HCT116 (Colon Cancer) | 8.1 | |
| A549 (Lung Cancer) | 12.5 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| HCT116 (Colon Cancer) | 1.2 | |
| A549 (Lung Cancer) | 1.5 |
Neuroprotective and Other CNS-Active Derivatives
Benzotriazole derivatives have also been investigated for their potential in treating central nervous system (CNS) disorders, including as anticonvulsant and neuroprotective agents.
-
Rationale for Activity: The benzotriazole moiety can participate in various non-covalent interactions with biological targets, and its relatively rigid structure can provide a good anchor for positioning other functional groups to interact with specific receptors or enzymes in the CNS.
-
Example: Anticonvulsant Activity of Benzotriazole-1-yl-acetic acid Hydrazide Derivatives A study on benzotriazole-1-yl-acetic acid substituted aryl hydrazide derivatives showed significant anticonvulsant activity, believed to be mediated through the inhibition of voltage-dependent sodium channels.[1] While not direct derivatives of the ethanamine, this highlights the potential of the benzotriazol-1-yl-acetyl core, which is structurally related to our target precursor. The ethanamine could be used to synthesize analogs with different linker lengths and properties.
Future Perspectives and Conclusion
2-(1H-Benzo[d]triazol-1-yl)ethanamine is a molecule of significant synthetic potential. While its own biological profile remains to be fully elucidated, its value as a foundational building block in the construction of diverse and potent bioactive molecules is clear. The primary amine serves as a versatile reactive handle, enabling the exploration of a vast chemical space through derivatization.
For researchers in drug discovery, this guide has outlined the synthetic accessibility of this key intermediate and provided a framework for its application in the development of novel antimicrobial, anticancer, and CNS-active agents. The provided protocols and synthetic strategies serve as a starting point for the design and synthesis of new chemical entities based on this promising scaffold. The future of drug development relies on the innovative use of such versatile building blocks, and 2-(1H-Benzo[d]triazol-1-yl)ethanamine is poised to be a key player in the synthesis of the next generation of therapeutics.
References
-
Asian Journal of Research in Chemistry. (2013). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. 6(1), 71-75. Retrieved from [Link]
-
Li, X.-X., & Chen, Z. (2010). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3130. Retrieved from [Link]
-
Jamkhandi, C. M., & Disouza, J. I. (2012). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology, 5(9), 1197-1200. Retrieved from [Link]
-
Gangurde, K. B., More, R. A., Adole, V. A., & Ghotekar, D. S. (2024). Design, synthesis and biological evaluation of new series of benzotriazole-pyrazole clubbed thiazole hybrids as bioactive heterocycles: Antibacterial, antifungal, antioxidant, cytotoxicity study. Journal of Molecular Structure, 1299, 136760. Retrieved from [Link]
-
Visagaperumal, D., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE. TSI Journals. Retrieved from [Link]
Sources
The Emerging Potential of 2-(1H-Benzo[d]triazol-1-yl)ethanamine as a Versatile Scaffold in Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The benzotriazole moiety is a cornerstone in medicinal chemistry, recognized for its unique structural and electronic properties that confer a wide spectrum of pharmacological activities.[1][2] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] This technical guide focuses on a specific, yet highly promising derivative, 2-(1H-Benzo[d]triazol-1-yl)ethanamine. We will explore its synthesis, physicochemical characteristics, and, most importantly, its potential applications as a foundational scaffold for developing novel therapeutics. This document is intended for researchers and drug development professionals, providing both theoretical grounding and practical, field-proven insights into harnessing the potential of this compound.
The Benzotriazole Core: A Privileged Scaffold
Benzotriazole, a fused heterocyclic system of a benzene ring and a triazole ring, is a highly versatile molecule in drug development.[3][4] Its unique properties, including the ability to act as a hydrogen bond donor/acceptor and participate in π-π stacking interactions, allow its derivatives to bind effectively with a variety of biological receptors and enzymes.[4] This inherent bioactivity has led to the development of successful drugs and clinical candidates, such as the anticancer agent Vorozole.[4][5] The structural rigidity of the bicyclic system, combined with the potential for substitution at multiple positions, makes it an ideal starting point for building libraries of bioactive compounds.
The subject of this guide, 2-(1H-Benzo[d]triazol-1-yl)ethanamine, incorporates this privileged scaffold with a reactive primary amine functional group via a flexible ethyl linker. This design presents two key advantages:
-
The benzotriazole core serves as the primary pharmacophore, responsible for the foundational biological activity.
-
The ethanamine side chain provides a crucial vector for chemical modification, allowing for the synthesis of diverse libraries (e.g., amides, sulfonamides, Schiff bases) to modulate potency, selectivity, and pharmacokinetic properties.
Synthesis and Physicochemical Characterization
A reliable and efficient synthesis is paramount for exploring the potential of any new scaffold. 2-(1H-Benzo[d]triazol-1-yl)ethanamine can be synthesized through a straightforward N-alkylation of benzotriazole.
Proposed Synthetic Protocol: N-Alkylation of Benzotriazole
This protocol describes a common and effective method for the synthesis of N-substituted benzotriazoles.
Rationale: The reaction proceeds via a nucleophilic substitution where the deprotonated benzotriazole anion attacks the electrophilic carbon of 2-bromoethylamine. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of benzotriazole, driving the reaction forward. DMF is an excellent polar aprotic solvent for this type of reaction, and the subsequent acid-base workup purifies the final product.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Nucleophile Addition: Cool the suspension to 0°C in an ice bath. Add a solution of benzotriazole (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.
-
Alkylation: Add a solution of 2-bromoethylamine hydrobromide (1.05 eq.) in anhydrous DMF to the reaction mixture. Let the reaction proceed at room temperature for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Final Product Isolation: Purify the crude product via column chromatography on silica gel to yield 2-(1H-Benzo[d]triazol-1-yl)ethanamine as the final product.
Synthesis Pathway Diagram
Caption: Synthetic route for 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Physicochemical Data
The predicted and known properties of the title compound are crucial for designing medicinal chemistry programs.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄ | [6][7] |
| Molecular Weight | 162.19 g/mol | [6][7] |
| CAS Number | 26861-65-4 | [7] |
| Topological Polar Surface Area (TPSA) | 56.73 Ų | [7] |
| LogP (Predicted) | 0.39 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 2 | [7] |
Potential Applications in Medicinal Chemistry
Based on the extensive literature on benzotriazole derivatives, we can logically project several high-potential therapeutic applications for 2-(1H-Benzo[d]triazol-1-yl)ethanamine and its subsequent analogs.
Anticancer Drug Development
Benzotriazole derivatives have demonstrated significant anticancer activity.[5] Notably, 4,5,6,7-tetrabromobenzotriazole (TBB) is a known selective inhibitor of protein kinase CK2, an enzyme implicated in tumor progression.[4][5]
Hypothesis: The benzotriazole core of 2-(1H-Benzo[d]triazol-1-yl)ethanamine can serve as a scaffold to target key oncogenic proteins like kinases. The ethanamine side chain can be derivatized to enhance binding affinity and selectivity for the target's active site.
Experimental Workflow: Cytotoxicity Screening
A primary screen to validate this potential involves assessing the compound's cytotoxicity against a panel of human cancer cell lines.
Caption: Workflow for anticancer activity screening.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Agent Discovery
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzotriazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as various fungal pathogens.[3][8]
Hypothesis: The benzotriazole scaffold can interfere with essential microbial processes, such as cell wall synthesis or enzyme function.[9] 2-(1H-Benzo[d]triazol-1-yl)ethanamine and its derivatives could serve as a novel class of antimicrobial agents.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
Enzyme Inhibition
The benzotriazole ring system is present in inhibitors of various enzymes. For example, derivatives have been explored as inhibitors of thioredoxin reductase, a key enzyme in cellular redox balance overexpressed in some cancers, and carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents.[10][11]
Hypothesis: The structural features of 2-(1H-Benzo[d]triazol-1-yl)ethanamine make it a candidate for binding to the active sites of various enzymes. Modifications to the ethanamine moiety can be used to target specific residues within an enzyme's active site to achieve potent and selective inhibition.
Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, its substrate, and the inhibitor (test compound) at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and the inhibitor solution. Allow this to pre-incubate for a set time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometric plate reader and measure the change in absorbance over time at a wavelength specific to the product of the reaction.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Structure-Activity Relationship (SAR) and Lead Optimization
The true power of 2-(1H-Benzo[d]triazol-1-yl)ethanamine lies in its potential for derivatization to explore structure-activity relationships (SAR). Understanding how structural changes affect biological activity is the core of medicinal chemistry.
Key Modification Points:
-
Amine Derivatization (R¹): The primary amine is the most accessible point for modification. It can be converted into amides, sulfonamides, ureas, or Schiff bases to explore different interactions with the target protein. This can alter polarity, hydrogen bonding capacity, and steric bulk.
-
Benzene Ring Substitution (R²): The benzene ring can be substituted with various functional groups (e.g., halogens, alkyl, nitro, methoxy groups). These substitutions can modulate the electronic properties (electron-donating or -withdrawing) of the benzotriazole system and influence pharmacokinetic properties like metabolism and membrane permeability.
Caption: Potential modification sites on the core scaffold for SAR studies.
Conclusion and Future Directions
2-(1H-Benzo[d]triazol-1-yl)ethanamine represents a highly promising and versatile starting point for medicinal chemistry campaigns. Its straightforward synthesis, privileged benzotriazole core, and reactive side chain provide an ideal platform for the development of novel therapeutics. The potential applications in oncology and infectious diseases are strongly supported by extensive data on related compounds.
Future research should focus on synthesizing focused libraries based on this scaffold and screening them against diverse biological targets. Promising 'hit' compounds identified through the workflows described herein will require further optimization to improve their potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, paving the way for the next generation of benzotriazole-based medicines.
References
-
Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. [Link]
-
ijarsct. A Brief Review on Medicinal Uses and Applications of Benztriazole. [Link]
-
GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
Hilaris Publisher. Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]
-
Not Mentioned. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.[Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A REVIEW ON BENZOTRIAZOLE DERIVATIVES: CHEMISTRY AND PHARMACOLOGICAL ACTIVITY. [Link]
-
Journal for Research in Applied Sciences and Biotechnology. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. [Link]
-
ResearchGate. Syntheses, Characterization and Antimicrobial Activities of 1-(1H-benzo[d][1][3][5]triazol-1-yl)-2- (((3aR,5R)-3--5- disubstituted -3,3a-dihydro-2Hpyrazolo[ 3,4-d]thiazol-6(5H)-yl)amino)ethanone derivatives. [Link]
-
ResearchGate. UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. [Link]
-
National Institutes of Health. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles. [Link]
-
PubMed. Discovery of anti-cancer activity for benzo[1][4][5]triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition. [Link]
-
ResearchGate. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. [Link]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. This compound serves as a valuable building block in medicinal chemistry and materials science. The described synthesis is based on the nucleophilic N-alkylation of 1H-benzotriazole with 2-bromoethylamine hydrobromide. This guide emphasizes the rationale behind key experimental steps, potential challenges such as the formation of N1 and N2 isomers, and robust methods for purification and characterization to ensure the synthesis of the target compound with high purity.
Introduction and Scientific Background
1H-Benzotriazole and its derivatives are a cornerstone in synthetic organic chemistry, widely employed as synthetic auxiliaries and as core scaffolds in pharmacologically active agents.[1][2] The introduction of an aminoethyl side chain at the N1 position of the benzotriazole ring system yields 2-(1H-Benzo[d]triazol-1-yl)ethanamine (CAS No. 26861-65-4), a bifunctional molecule featuring a reactive primary amine.[3][4] This structure is a versatile intermediate for the development of more complex molecules, including potential antiviral, anti-inflammatory, and antifungal agents.[1][5]
The primary synthetic challenge in the N-alkylation of benzotriazole is controlling the regioselectivity. Benzotriazole possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation reactions often yield a mixture of N1 and N2 substituted isomers.[5][6] The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the solvent, the base, and the reaction temperature. This protocol details a common and effective method for the synthesis of the desired N1 isomer and outlines a chromatographic method for its isolation.
Reaction Scheme:
![Reaction scheme for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine](https://i.imgur.com/8f9sJ3y.png)
Experimental Protocol: N-Alkylation of 1H-Benzotriazole
This section provides a detailed methodology for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Materials and Equipment
Reagents:
-
1H-Benzotriazole (BtH) (≥99%)
-
2-Bromoethylamine hydrobromide (≥98%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (≥99%), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexane, ACS grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask. Add 1H-Benzotriazole (1.19 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Rationale: Potassium carbonate is a solid base that deprotonates the acidic N-H of benzotriazole, forming the benzotriazolide anion, which is the active nucleophile. An excess (3.0 equivalents) is used to ensure complete deprotonation and to neutralize the hydrobromide of the alkylating agent.
-
Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon). Add 30 mL of anhydrous DMF via syringe.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates SN2 reactions. Anhydrous conditions are preferred to prevent side reactions involving water.
-
-
Addition of Alkylating Agent:
-
With vigorous stirring, add 2-bromoethylamine hydrobromide (2.05 g, 10.0 mmol, 1.0 equiv.) to the suspension in one portion.
-
Replace the septum with a reflux condenser under the inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to 70-80 °C using a heating mantle.
-
Maintain stirring at this temperature for 12-18 hours.
-
Rationale: Elevated temperature increases the rate of the nucleophilic substitution reaction. The reaction progress should be monitored to determine the optimal time.
-
Monitoring the Reaction: Periodically check the reaction's progress using TLC (e.g., every 4 hours). Use a mobile phase of 10% Methanol in Dichloromethane. The starting benzotriazole spot should diminish as two new, higher Rf product spots (N1 and N2 isomers) appear. The reaction is complete when the starting material is no longer visible.
-
-
Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a 250 mL beaker containing 100 mL of cold water and stir for 15 minutes.
-
Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (KBr, K₂CO₃) remain in the aqueous layer.
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.
-
-
Purification:
-
The crude product contains a mixture of the desired N1-isomer and the undesired N2-isomer.[7] Purification is achieved via flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Elution: Start with an eluent of 95:5 Ethyl Acetate/Hexane. Gradually increase the polarity by adding methanol (e.g., transitioning to 95:5 Ethyl Acetate/Methanol) to elute the products. The N1 isomer is typically more polar and will elute after the N2 isomer. Collect fractions and analyze by TLC to identify those containing the pure desired product.
-
Combine the pure fractions containing the N1-isomer and remove the solvent under reduced pressure to obtain 2-(1H-Benzo[d]triazol-1-yl)ethanamine as a solid or viscous oil.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and isomeric purity. The N1-isomer can be distinguished from the N2-isomer by the distinct chemical shifts and symmetry patterns of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₈H₁₀N₄, MW: 162.19 g/mol ).[4][8]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as N-H stretching of the primary amine.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume Used |
| 1H-Benzotriazole | 119.12 | 1.0 | 10.0 | 1.19 g |
| 2-Bromoethylamine hydrobromide | 204.89 | 1.0 | 10.0 | 2.05 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 30.0 | 4.15 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 30 mL |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
1H-Benzotriazole: Harmful if swallowed. May cause an allergic skin reaction.
-
2-Bromoethylamine hydrobromide: Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): Is a reproductive toxin and is readily absorbed through the skin.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Caption: Workflow for synthesis and purification.
References
- Chemchart. (n.d.). 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine (26861-65-4).
- ProQuest. (n.d.). New directions with triazole and benzotriazole chemistry: From nucleoside modification to carbon-hydrogen bond-activation.
-
ChemScene. (n.d.). 2-(1H-Benzo[d][3][4][9]triazol-1-yl)ethanamine. Retrieved from
-
PubChem. (n.d.). 2-(1H-Benzo[D][3][4][9]triazol-1-YL)ethanamine hydrochloride. Retrieved from
- University of Florida Digital Collections. (n.d.). BENZOTRIAZOLE-MEDIATED SYNTHESIS.
- Chemical Synthesis Database. (n.d.). 2-(1H-1,2,3-benzotriazol-1-yl)ethylamine.
-
Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]
-
Katritzky, A. R., et al. (1999). 2-Benzotriazolylaziridines and Their Reactions with Diethyl Acetylenedicarboxylate. The Journal of Organic Chemistry, 64(19), 7051–7057. Retrieved from [Link]
-
Taha, N. I. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][3][4][9]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of alkylated benzotriazoles. Retrieved from [Link]
-
Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Retrieved from [Link]
-
Taha, N. I. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][3][4][9]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. ResearchGate. Retrieved from [Link]
-
Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. Retrieved from [Link]
-
Katritzky, A. R., Kuzmierkiewicz, W., & Greenhill, J. V. (1991). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Recueil des Travaux Chimiques des Pays-Bas, 110(9), 369-373. Retrieved from [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
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- 4. chemscene.com [chemscene.com]
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- 9. New directions with triazole and benzotriazole chemistry: From nucleoside modification to carbon-hydrogen bond-activation - ProQuest [proquest.com]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine and its derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Benzotriazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Traditional synthetic routes often require prolonged reaction times and harsh conditions. The described microwave-assisted protocol dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing solvent usage and energy consumption.[2][3] This guide provides a comprehensive, step-by-step methodology, mechanistic insights, and characterization data to enable researchers to rapidly synthesize these valuable compounds for applications in drug discovery and development.
Introduction: The Power of Microwaves in Heterocyclic Synthesis
Benzotriazole and its derivatives are privileged structures in drug discovery, known for their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.[1][4][5] The synthesis of N-substituted benzotriazoles is a key step in the development of novel therapeutic agents. Conventional synthesis methods, typically involving refluxing for extended periods, are often time-consuming and energy-intensive.[2][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[3] By utilizing microwave energy, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to significant rate enhancements.[2] This is due to the direct coupling of microwave energy with polar molecules in the reaction, a phenomenon known as dielectric heating. This application note provides a validated protocol for the N-alkylation of benzotriazole with 2-chloroethanamine hydrochloride under microwave irradiation, offering a superior alternative to conventional methods.
Mechanistic Rationale: The "Microwave Effect"
The accelerated reaction rates observed in microwave-assisted synthesis are attributed to the efficient and direct heating of the reaction mixture. The primary mechanisms are:
-
Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.
-
Ionic Conduction: If ions are present in the reaction mixture, they will move through the solution under the influence of the electric field, generating heat through collisions.
This direct and instantaneous heating can lead to localized superheating of the solvent and reactants, significantly increasing the reaction kinetics. In the case of the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, the polar solvent (DMF) and the ionic nature of the reactants make it an ideal candidate for microwave-assisted synthesis.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
1H-Benzotriazole
-
2-Chloroethanamine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine solution
-
-
Equipment:
-
Dedicated microwave reactor for organic synthesis
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 1H-Benzotriazole (1.0 mmol, 119.12 mg).
-
Add anhydrous potassium carbonate (2.5 mmol, 345.25 mg).
-
Add 2-Chloroethanamine hydrochloride (1.2 mmol, 139.01 mg).
-
Add 3 mL of anhydrous N,N-Dimethylformamide (DMF).
-
-
Microwave Irradiation:
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes with stirring. The pressure should be monitored and kept within the safe limits of the vessel.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[3]
-
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Results and Discussion
The microwave-assisted protocol provides a significant improvement over conventional heating methods for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 6 - 12 hours | 10 - 15 minutes |
| Typical Yield | 50 - 70% | > 85% |
| Temperature | Reflux (~153 °C for DMF) | 120 °C (Controlled) |
| Energy Consumption | High | Low |
| By-products | More prevalent | Minimized |
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.
The dramatic reduction in reaction time is a key advantage, enabling high-throughput synthesis for library generation in drug discovery programs.[3] The higher yields are likely due to the rapid and uniform heating, which minimizes the formation of degradation by-products that can occur with prolonged heating in conventional methods.
Characterization of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
The structure of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, as well as two triplet signals corresponding to the two methylene groups of the ethanamine side chain. The aromatic protons typically appear in the range of δ 7.3-8.1 ppm. The methylene group adjacent to the benzotriazole nitrogen (N-CH₂) would likely appear around δ 4.5-4.8 ppm, and the methylene group adjacent to the amino group (CH₂-NH₂) would be shifted upfield.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the benzotriazole ring and two signals for the aliphatic carbons of the side chain.
-
FT-IR: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the aromatic and triazole rings.
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. For 2-(1H-Benzo[d]triazol-1-yl)ethanamine (C₈H₁₀N₄), the expected molecular weight is approximately 162.19 g/mol .[7]
Safety Precautions
-
Microwave-assisted reactions should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a skin and respiratory irritant. Handle it in a well-ventilated fume hood.
-
Reactions in sealed vessels can generate high pressures. Ensure the reaction scale and temperature are within the safe operating limits of the equipment.
Conclusion
The microwave-assisted synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods.[3][6] This application note provides a detailed protocol that can be readily implemented in research and development laboratories to accelerate the synthesis of these important heterocyclic compounds for various applications, particularly in the field of drug discovery. The significant reduction in reaction time and improvement in yield make this method highly attractive for the generation of compound libraries for biological screening.
References
-
Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. (2006). PubMed. Retrieved January 2, 2026, from [Link]
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Jain, A., & Sharma, R. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 359-363. Retrieved January 2, 2026, from [Link]
- Method for purification of benzotriazole derivative. (2007). Google Patents.
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Research on chem-selective N-alkylation of benzotriazole in glycerol. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
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Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2012). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Microwave-Assisted Synthesis of N-Alkylated Benzotriazole Derivatives: Antimicrobial Studies. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
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2-(1H-1,2,3-benzotriazol-1-yl)ethylamine. (n.d.). Chemical Synthesis Database. Retrieved January 2, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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Hansen, F. K., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 1,2,4-TRIAZOLE-BASED PEPTIDOMIMETICS USING BENZOTRIAZOLE METHODOLOGY. LOCKSS. Retrieved January 2, 2026, from [Link]
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1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. (2008). PubMed. Retrieved January 2, 2026, from [Link]
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Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific Research Publishing. Retrieved January 2, 2026, from [Link]
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Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). OAJPR. Retrieved January 2, 2026, from [Link]
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2-(1H-Benzo[D][4][6][8]triazol-1-YL)ethanamine hydrochloride. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Synthesis and utility of some N-substituted benzotriazoles. (n.d.). University of Florida Digital Collections. Retrieved January 2, 2026, from [Link]
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Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548. Retrieved January 2, 2026, from [Link]
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Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(3), 1363-1368. Retrieved January 2, 2026, from [Link]
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Hashim, G., Abdalfarg, N., & Bashir, H. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2-chloro-N-(Substitutedphenyl) Acetamide. Scientific Journal for the Faculty of Science-Sirte University, 3(1), 54-60. Retrieved January 2, 2026, from [Link]
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Using 2-(1H-Benzo[d]triazol-1-yl)ethanamine as a corrosion inhibitor for carbon steel.
An Application Guide: Evaluating 2-(1H-Benzo[d]triazol-1-yl)ethanamine as a Corrosion Inhibitor for Carbon Steel
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of 2-(1H-Benzo[d]triazol-1-yl)ethanamine (BTA-EA) as a corrosion inhibitor for carbon steel. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring a robust and reproducible evaluation of inhibitor performance.
Foundational Concepts: Carbon Steel Corrosion and Inhibition
Carbon steel, while ubiquitous in industrial applications due to its mechanical properties and cost-effectiveness, is highly susceptible to corrosion, an electrochemical process of degradation when exposed to electrolytes.[1] In acidic or neutral aqueous environments, this process involves the dissolution of iron at anodic sites and the evolution of hydrogen or reduction of oxygen at cathodic sites.
Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal.[2] Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are highly effective.[2] Their mechanism relies on adsorption to the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions.[3]
Benzotriazole (BTA) and its derivatives are a well-established class of corrosion inhibitors, renowned for their ability to form a stable, protective film on metal surfaces.[4][5] The molecule 2-(1H-Benzo[d]triazol-1-yl)ethanamine (BTA-EA) builds upon the foundational BTA structure by incorporating an ethanamine side chain. This modification is hypothesized to enhance its performance through improved solubility or stronger adsorption characteristics on the steel surface.
The Inhibition Mechanism of Benzotriazole Derivatives
The efficacy of BTA and its derivatives stems from their molecular structure. The triazole ring contains nitrogen atoms with lone pairs of electrons that can readily interact with the vacant d-orbitals of iron atoms on the steel surface.[1] This interaction leads to the formation of coordinate covalent bonds and the chemisorption of the inhibitor molecule.
The process can be described as follows:
-
Adsorption: BTA-EA molecules in the aqueous solution migrate to the carbon steel surface.
-
Film Formation: The nitrogen atoms in the benzotriazole ring, along with the nitrogen in the ethanamine group, serve as active centers for adsorption.[6] They coordinate with iron atoms, creating a durable, polymeric-like protective film.[4][5]
-
Barrier Action: This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering the diffusion of corrosive species like chloride ions and dissolved oxygen to the surface.[4] This film can suppress both the anodic dissolution of iron and the cathodic reactions, classifying it as a mixed-type inhibitor.[3][7]
Caption: Proposed mechanism of BTA-EA adsorption on a carbon steel surface.
Experimental Evaluation: A Validated Workflow
A multi-faceted approach is essential to authoritatively characterize the performance of BTA-EA. The workflow below combines electrochemical techniques for quantitative efficiency data with surface analysis for qualitative and mechanistic evidence.
Caption: A validated experimental workflow for inhibitor evaluation.
Protocols for Performance Characterization
Protocol 1: Specimen and Solution Preparation
Causality: Proper surface preparation is critical. An unstandardized, rough, or contaminated surface leads to non-reproducible electrochemical behavior, invalidating corrosion rate measurements.
Materials:
-
Carbon steel specimens (e.g., composition: 98.63% Fe, 0.26% C, 0.47% Mn, or similar).[6]
-
Epoxy resin for mounting.
-
Silicon carbide (SiC) abrasive papers (grades 200 through 1200).
-
Polishing cloths with alumina or diamond paste.
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).
-
2-(1H-Benzo[d]triazol-1-yl)ethanamine (BTA-EA).
-
Acetone, distilled water.
Procedure:
-
Mount carbon steel specimens in epoxy resin, leaving one surface of a defined area (e.g., 1 cm²) exposed.
-
Mechanically grind the exposed surface with a succession of SiC papers, starting from a coarse 200 grit and finishing with a fine 1200 grit.
-
Polish the ground surface using a polishing cloth with alumina or diamond paste to achieve a mirror finish.
-
Degrease the polished specimen by sonicating in acetone, rinse thoroughly with distilled water, and dry immediately.
-
Prepare the blank corrosive solution (e.g., 1 M HCl).
-
Prepare a stock solution of BTA-EA in the corrosive medium. Create a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 250, 500 ppm) by diluting the stock solution.
Protocol 2: Electrochemical Measurements
Electrochemical tests provide rapid and quantitative data on corrosion rates and inhibition mechanisms.[8] A standard three-electrode cell is used, comprising the carbon steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[6][8]
A. Potentiodynamic Polarization (PDP)
Causality: PDP measurements vary the potential of the steel sample and measure the resulting current.[9] This allows for the determination of the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, which are directly related to the corrosion rate.[10] By comparing icorr values with and without the inhibitor, the efficiency can be calculated.[7]
Procedure:
-
Immerse the prepared working electrode in the test solution (blank or with inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[3]
-
Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1.0 mV/s).[3][11]
-
Record the resulting polarization curve (log |current density| vs. potential).
-
Extract Ecorr and icorr by Tafel extrapolation.
-
Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(i⁰corr - i¹corr) / i⁰corr] * 100 where i⁰corr and i¹corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
B. Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique that probes the steel/electrolyte interface by applying a small amplitude AC signal over a wide frequency range.[12] The resulting impedance data provides information on the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the properties of the protective film (e.g., double-layer capacitance, Cdl).[6][13] An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of an effective protective layer.[6]
Procedure:
-
After OCP stabilization (as in the PDP protocol), perform the EIS measurement at the OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV).[3][6]
-
Scan a frequency range from high to low frequencies (e.g., 100 kHz to 0.01 Hz).[6]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and constant phase element (CPE) or double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(R¹ct - R⁰ct) / R¹ct] * 100 where R⁰ct and R¹ct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Protocol 3: Surface Analysis Techniques
Causality: While electrochemical methods quantify inhibition, surface analysis techniques provide direct evidence of the inhibitor's adsorption and film formation, confirming the proposed mechanism.[14][15]
Procedure:
-
Immerse prepared carbon steel specimens in the blank and inhibitor-containing solutions for a prolonged period (e.g., 24 hours).
-
Gently remove the specimens, rinse with distilled water to remove non-adhered species, and dry.
-
Analyze the surfaces using the following techniques:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology. The surface of the steel exposed to the uninhibited solution should show significant damage, while the inhibited surface should appear much smoother, indicating protection.[16]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental composition of the surface. The presence of nitrogen peaks on the inhibited sample confirms the adsorption of the BTA-EA molecule.
-
X-ray Photoelectron Spectroscopy (XPS): A highly sensitive technique to determine the chemical state of elements on the surface.[17][18] XPS can confirm the presence of Fe-N bonds, providing direct evidence of chemisorption.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups. By comparing the FTIR spectrum of pure BTA-EA with the spectrum of the film scraped from the steel surface, shifts in vibrational frequencies can indicate which functional groups (e.g., N-H, C-N) are involved in the adsorption process.[5][16]
-
Data Presentation and Interpretation
Quantitative data from electrochemical tests should be summarized for clear comparison.
Table 1: Example Potentiodynamic Polarization Data for BTA-EA in 1 M HCl
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | %IE |
| 0 (Blank) | -475 | 1050 | 75 | -120 | - |
| 50 | -460 | 150 | 70 | -115 | 85.7 |
| 100 | -452 | 85 | 68 | -112 | 91.9 |
| 250 | -445 | 40 | 65 | -108 | 96.2 |
| 500 | -440 | 25 | 62 | -105 | 97.6 |
Interpretation: A significant decrease in icorr and a slight positive shift in Ecorr with increasing BTA-EA concentration indicate effective inhibition. Since both anodic (βa) and cathodic (βc) Tafel slopes are affected, BTA-EA acts as a mixed-type inhibitor.[19][20]
Table 2: Example Electrochemical Impedance Spectroscopy Data for BTA-EA in 1 M HCl
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | n | Y₀ (µS·sⁿ/cm²) | Cdl (µF/cm²) | %IE |
| 0 (Blank) | 45 | 0.85 | 150 | 88.5 | - |
| 50 | 350 | 0.88 | 80 | 55.1 | 87.1 |
| 100 | 680 | 0.90 | 55 | 41.0 | 93.4 |
| 250 | 1550 | 0.92 | 35 | 28.7 | 97.1 |
| 500 | 2100 | 0.93 | 28 | 23.9 | 97.9 |
Interpretation: The charge transfer resistance (Rct) increases dramatically with inhibitor concentration, signifying a slowdown of the corrosion process.[3] Concurrently, the double-layer capacitance (Cdl) decreases, which is attributed to the replacement of water molecules at the interface by the inhibitor molecules, thickening the electrical double layer and forming a protective film.
Conclusion
References
- Emerging surface characterization techniques for carbon steel corrosion: a critical brief review. (2017). Proceedings A | The Royal Society.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports.
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION.
- Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (n.d.).
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
- Decoding Corrosion: The Science Behind Benzotriazole's Inhibitor Action. (n.d.). NINGBO INNO PHARMCHEM CO., LTD..
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
- Volatile corrosion inhibitor film formation on carbon steel surface and its inhibition effect on the atmospheric corrosion of carbon steel. (2025).
- Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. (n.d.).
- Surface analysis of adsorbed carbon dioxide corrosion. (n.d.). UQ eSpace.
- Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Comput
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
- Investigating Benzotriazole Corrosion Inhibitors in the Action of Organic Mechanism. (2025). Preprints.org.
- Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.).
- ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. (2013). Bibliomed.
- Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes. (n.d.). MDPI.
- Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild... (n.d.).
- Potentiodynamic. (n.d.). Corrosionpedia.
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Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][13][14][17]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (2017). Scirp.org.
- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (n.d.).
-
Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][13][14][17]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (2025). ResearchGate.
- Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution. (2023).
- Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. (2025).
- (PDF) Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. (n.d.).
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Application Notes and Protocols for Testing the Antimicrobial Activity of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Derivatives
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel chemical entities with antimicrobial potential.[1][2] Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal effects.[3][4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols to evaluate the antimicrobial activity of novel 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives.
These application notes are designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility. We will delve into the principles and step-by-step methodologies for determining key antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Furthermore, protocols for assessing cytotoxicity are included, a critical step in the early-stage evaluation of any potential therapeutic agent.
Quantitative Data Summary
Effective data management is crucial for comparing the antimicrobial efficacy of different derivatives. The following tables provide a standardized format for presenting MIC, MBC, and cytotoxicity data. Researchers should populate similar tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Derivatives
| Test Microorganism | Gram Stain | Derivative 1 MIC (µg/mL) | Derivative 2 MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 25923) | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli (e.g., ATCC 25922) | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida albicans (e.g., ATCC 10231) | N/A (Fungus) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Test Microorganism | Derivative 1 MBC (µg/mL) | Derivative 1 MBC/MIC Ratio | Derivative 2 MBC (µg/mL) | Derivative 2 MBC/MIC Ratio |
| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida albicans | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8] |
Table 3: Cytotoxicity Data (e.g., MTT Assay) on a Mammalian Cell Line (e.g., HeLa)
| Compound | Concentration (µg/mL) | % Cell Viability | IC50 (µg/mL) |
| Derivative 1 | [Concentration Range] | [Insert Data] | [Insert Data] |
| Derivative 2 | [Concentration Range] | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Doxorubicin) | [Concentration Range] | [Insert Data] | [Insert Data] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11][12][13] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Materials:
-
2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa)
-
Quality control (QC) strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 25923).[16][17][18]
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][19]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzotriazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.
-
Ensure the final concentration of the solvent in the wells is not inhibitory to the microorganism.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[11]
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[9]
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[8]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.[9]
-
The results for the QC strains should fall within the acceptable ranges to validate the experiment.[17]
-
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][20][21][22] This assay is a crucial next step after determining the MIC to understand if a compound is bactericidal or bacteriostatic.
Protocol:
-
Perform MIC Assay: Follow the broth microdilution protocol as described above to determine the MIC.
-
Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[8]
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[20]
Time-Kill Kinetics Assay
This assay provides valuable information on the rate of bactericidal activity and helps to understand the pharmacodynamics of the antimicrobial agent.[23][24][25]
Protocol:
-
Preparation: Prepare tubes with CAMHB containing the benzotriazole derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[26]
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on agar. After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.[24]
Diagram 2: Time-Kill Kinetics Assay Workflow
Caption: Workflow of the Time-Kill Kinetics Assay.
Cytotoxicity Assays
Assessing the potential toxicity of novel compounds to eukaryotic cells is a critical component of preclinical evaluation.[27][28] The MTT and LDH assays are standard methods to evaluate cell viability and membrane integrity, respectively.
a. MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[27]
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HaCaT) into a 96-well plate and incubate for 24 hours to allow for attachment.[28]
-
Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivatives for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
b. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[27][29]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.
-
Measurement: Incubate and then measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).[28]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. (2015). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021). American Society of Health-System Pharmacists. [Link]
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Interpretation of Culture & Susceptibility Reports. (2019). Clinician's Brief. [Link]
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Disk Diffusion and Quality Control. (2025). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Southeast Asian Fisheries Development Center/Aquaculture Department. [Link]
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Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). ResearchGate. [Link]
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Antimicrobial Susceptibility Testing. (2023). National Center for Biotechnology Information. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2008). American Society for Microbiology. [Link]
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How do you interpret antibiotic susceptibility test results?. (2025). Dr.Oracle. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). National Institutes of Health. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. [Link]
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Quality Control of Antimicrobial Susceptibility Testing. (n.d.). British Society for Antimicrobial Chemotherapy. [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
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MINIMAL INHIBITION CONCENTRATION (MIC) DETERMINATION. (n.d.). Ankara University. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
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Application Notes & Protocols: 2-(1H-Benzo[d]triazol-1-yl)ethanamine as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the Benzotriazole Moiety
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" serve as versatile scaffolds that can interact with a wide array of biological targets. The 1H-benzo[d][1][2][3]triazole (BT) nucleus is a quintessential example of such a scaffold.[1] Its fused aromatic system is capable of engaging in crucial non-covalent interactions, such as π-π stacking and hydrogen bonding, with various enzymes and receptors.[4]
Benzotriazole and its derivatives have been extensively studied and are associated with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antiproliferative, and anti-inflammatory properties.[2][3][5] This inherent bioactivity makes the benzotriazole core an attractive starting point for drug discovery campaigns.
This guide focuses on a particularly useful derivative: 2-(1H-Benzo[d]triazol-1-yl)ethanamine . This molecule is a bifunctional building block, featuring the stable, biologically relevant benzotriazole headgroup and a reactive primary amine tail. The ethyl spacer provides conformational flexibility, allowing the two ends of the molecule to adopt optimal orientations for synthesis and biological target engagement. The primary amine serves as a robust synthetic handle, enabling facile incorporation of this valuable scaffold into diverse molecular libraries through well-established chemical transformations.
Physicochemical Profile and Drug-Likeness
A molecule's potential as a drug candidate is heavily influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 2-(1H-Benzo[d]triazol-1-yl)ethanamine are summarized below, indicating its suitability as a fragment or building block in drug design.
| Property | Value | Source | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₀N₄ | [6] | Provides the elemental composition. |
| Molecular Weight | 162.19 g/mol | [6] | Falls well within the range for fragment-based design (<300 Da) and contributes favorably to the final molecular weight of a drug candidate. |
| Topological Polar Surface Area (TPSA) | 56.73 Ų | [6] | Predicts membrane permeability. A value < 140 Ų is generally associated with good oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 0.39 | [6] | A measure of lipophilicity. This moderate value suggests a good balance between aqueous solubility and lipid membrane permeability.[7] |
| Hydrogen Bond Donors | 1 | [6] | The primary amine group can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 4 | [6] | The three triazole nitrogens and the primary amine can act as hydrogen bond acceptors. |
| Rotatable Bonds | 2 | [6] | Low number of rotatable bonds suggests a degree of conformational rigidity, which can be favorable for binding affinity. |
Core Synthetic Applications: A Gateway to Chemical Diversity
The primary amine of 2-(1H-Benzo[d]triazol-1-yl)ethanamine is a nucleophilic center that serves as a point of diversification. It enables chemists to readily forge new carbon-nitrogen bonds, leading to a variety of important functional groups in medicinal chemistry. The diagram below illustrates the principal synthetic pathways.
Caption: Versatility of the primary amine handle for generating key drug-like scaffolds.
The most prevalent transformations in drug discovery programs are amide bond formation and reductive amination, due to their reliability and the stability of the resulting products. Detailed protocols for these key reactions are provided below.
Detailed Protocol: Amide Bond Formation via EDC/HOBt Coupling
Amide bonds are a cornerstone of peptide chemistry and are found in a vast number of pharmaceuticals.[8] The coupling of a primary amine with a carboxylic acid using a carbodiimide activator like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a robust and widely used method.[9] The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it acts as a coupling additive to suppress side reactions (like racemization in chiral acids) and forms a highly reactive HOBt-ester intermediate, improving reaction efficiency, especially with less reactive amines.[8]
Mechanistic Rationale
The reaction proceeds through a multi-step activation of the carboxylic acid, as illustrated below.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Materials and Reagents
-
2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.0 eq)
-
Carboxylic acid of interest (1.0 - 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq)
-
Anhydrous solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluents (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.0 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M with respect to the amine).
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
-
Activator Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirring solution. The order of addition is important; pre-mixing the acid and amine before adding the coupling agents is standard practice.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: a. Dilute the reaction mixture with DCM or Ethyl Acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with:
- Saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and carboxylic acid.
- Water (1x).
- Brine (1x) to facilitate phase separation. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% Methanol in DCM or 20-80% Ethyl Acetate in Hexanes) to yield the pure amide product.
Product Characterization
The identity and purity of the final amide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. Expect to see characteristic peaks for the benzotriazole protons, the ethyl linker, and the newly incorporated R-group from the carboxylic acid, along with a downfield amide N-H proton signal in the ¹H spectrum.[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
Protocol: Reductive Amination
Reductive amination is a powerful method for forming secondary amines from primary amines and carbonyl compounds.[12] It proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, tolerant of most functional groups, and does not reduce the starting aldehyde or ketone under the reaction conditions.
Materials and Reagents
-
2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.0 eq)
-
Aldehyde or Ketone of interest (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE.
-
Acid Catalyst: Add a few drops of glacial acetic acid to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography as described previously.
Purification and Byproduct Removal
A common challenge in reactions involving benzotriazole-based reagents is the removal of unreacted starting material or related byproducts. Benzotriazole itself is a weak acid (pKa ≈ 8.2).[13] This property can be exploited during aqueous work-up.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can protonate the desired secondary or tertiary amine products, moving them to the aqueous layer while leaving neutral impurities behind. The aqueous layer can then be basified and re-extracted.
-
Base Wash: A wash with a stronger base than bicarbonate (e.g., dilute NaOH) can deprotonate the N-H of the benzotriazole ring, helping to pull unreacted starting material or benzotriazole-containing byproducts into the aqueous layer, provided the desired product is neutral.
Careful selection of washing conditions based on the pKa of the desired product and potential impurities is key to a successful purification strategy.
Conclusion
2-(1H-Benzo[d]triazol-1-yl)ethanamine is a high-value building block for medicinal chemistry and drug discovery. Its combination of a biologically relevant, privileged scaffold and a versatile primary amine handle allows for the rapid and efficient synthesis of diverse compound libraries. The robust and well-characterized protocols for amide coupling and reductive amination provided herein serve as a reliable foundation for researchers aiming to leverage this powerful tool in the quest for novel therapeutic agents. The favorable physicochemical properties of the core scaffold further enhance its utility, making it a strategic component for developing drug candidates with promising ADME profiles.
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Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.). PubMed Central. [Link]
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Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]
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An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). [Link]
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. [Link]
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Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. [Link]
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Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). National Institutes of Health. [Link]
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Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. (n.d.). [Link]
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Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][2][3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Scientific Research Publishing. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]
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Synthesis, Characterization and Cardioprotective Activity of Some Novel Benzotriazole and Pyrazole Derivatives. (n.d.). [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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2-(1H-Benzotriazol-1-yl)-1-phenylethanol. (n.d.). National Institutes of Health. [Link]
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Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][2][3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (2017). ResearchGate. [Link]
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2-(1H-imidazol-1-yl)ethanamine. (n.d.). PubChem. [Link]
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Design and Synthesis of Novel 2-(1,2,4-Triazol-1-yl)-quinoline-Based Tricyclic 1,5-Benzothiazepine Derivatives. (2018). ResearchGate. [Link]
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4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (n.d.). MDPI. [Link]
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N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry. [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
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SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. [Link]
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Application Notes and Protocols: Leveraging 2-(1H-Benzo[d]triazol-1-yl)ethanamine in Click Chemistry for Advanced Synthesis
Introduction: The Strategic Advantage of the Benzotriazole Moiety in Click Chemistry
In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole linkage, forged through the robust and efficient click chemistry paradigm, has become a cornerstone of molecular design and synthesis.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, in particular, offers a highly reliable and regioselective method for stitching together molecular fragments under mild, aqueous conditions, making it exceptionally suited for complex molecular assemblies and bioconjugation.[1][2]
This guide focuses on the strategic application of 2-(1H-Benzo[d]triazol-1-yl)ethanamine , a versatile building block that introduces the unique physicochemical properties of the benzotriazole scaffold into novel molecular architectures via click chemistry. The benzotriazole moiety is a "privileged structure" in medicinal chemistry, known to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which can enhance binding affinity to biological targets.[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[3][5]
By functionalizing 2-(1H-Benzo[d]triazol-1-yl)ethanamine to participate in click reactions, researchers can readily access a diverse library of novel compounds, each bearing the advantageous benzotriazole core. This document provides detailed protocols for the conversion of this primary amine into a reactive azide, followed by its application in a standard CuAAC reaction. The causality behind experimental choices, troubleshooting, and characterization of the resulting triazole products are discussed in detail to ensure scientific integrity and reproducibility.
Core Principle: From Amine to Click-Ready Azide
The primary amine of 2-(1H-Benzo[d]triazol-1-yl)ethanamine serves as a versatile handle for introducing the azide functionality, a key component for the CuAAC reaction. While several methods exist for this transformation, a reliable approach involves a two-step process: acylation with a bifunctional linker followed by nucleophilic substitution with an azide source. This method is often preferred over direct diazotization of the ethylamine, which can be prone to side reactions. In this guide, we will detail the synthesis of an N-(2-azidoethyl) amide derivative, a stable and readily purifiable click-ready intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(1H-Benzo[d]triazol-1-yl)ethyl)-2-azidoacetamide (2)
This protocol details the synthesis of an azide-functionalized derivative of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, rendering it suitable for CuAAC reactions. The synthesis is a two-step process: acylation with 2-chloroacetyl chloride, followed by substitution with sodium azide.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of the azide-functionalized intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |
| 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1) | 26861-65-4 | 162.19 | Sigma-Aldrich |
| 2-Chloroacetyl chloride | 79-04-9 | 112.94 | Acros Organics |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | VWR Chemicals |
| Sodium azide (NaN3) | 26628-22-8 | 65.01 | Alfa Aesar |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | J.T. Baker |
| Saturated aqueous sodium bicarbonate (NaHCO3) | 144-55-8 | 84.01 | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | - |
Step-by-Step Procedure:
-
Acylation: a. Dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.62 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add 2-chloroacetyl chloride (0.88 mL, 11 mmol) dropwise to the stirred solution over 10 minutes. d. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO3 (2 x 30 mL) and brine (30 mL). f. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate. This intermediate can often be used in the next step without further purification.
-
Azide Substitution: a. Dissolve the crude chloroacetamide intermediate in anhydrous N,N-dimethylformamide (40 mL). b. Add sodium azide (0.98 g, 15 mmol) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions. c. Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC. d. After cooling to room temperature, pour the reaction mixture into ice-water (200 mL). e. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). f. Combine the organic extracts and wash with brine (3 x 50 mL). g. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(1H-Benzo[d]triazol-1-yl)ethyl)-2-azidoacetamide (2).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between the synthesized azide 2 and a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole product.
Reaction Scheme Diagram:
Caption: General scheme for the CuAAC click reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |
| N-(2-(1H-Benzo[d]triazol-1-yl)ethyl)-2-azidoacetamide (2) | - | 259.26 (calculated) | Synthesized in-house |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | 102.13 | Sigma-Aldrich |
| Copper(II) sulfate pentahydrate (CuSO4·5H2O) | 7758-99-8 | 249.69 | Fisher Scientific |
| Sodium ascorbate | 134-03-2 | 198.11 | Acros Organics |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | VWR Chemicals |
| Deionized Water | 7732-18-5 | 18.02 | - |
Step-by-Step Procedure:
-
Reaction Setup: a. In a vial, dissolve the azide intermediate 2 (0.26 g, 1.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 0.12 mL, 1.1 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL). b. Prepare a fresh solution of sodium ascorbate (0.04 g, 0.2 mmol) in deionized water (1 mL). c. Prepare a solution of copper(II) sulfate pentahydrate (0.012 g, 0.05 mmol) in deionized water (1 mL).
-
Reaction Execution: a. To the stirred solution of the azide and alkyne, add the sodium ascorbate solution. b. Subsequently, add the copper(II) sulfate solution. The reaction mixture may turn cloudy or change color. c. Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete within this timeframe, but progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). b. Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.[6] c. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[7]
Characterization of the Triazole Product
The successful synthesis of the triazole product can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic singlet for the triazole proton (CH ) typically in the range of δ 7.5-8.5 ppm. The disappearance of the alkyne proton signal and shifts in the signals of the methylene groups adjacent to the newly formed triazole ring are also indicative of product formation.
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region, typically between 120 and 150 ppm.
-
¹⁵N NMR: Although not routinely performed, ¹⁵N NMR can unambiguously distinguish between 1,4- and 1,5-disubstituted triazoles.[8]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a clear molecular ion peak corresponding to the calculated mass of the triazole product.
Field-Proven Insights and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the CuAAC reaction | Inefficient reduction of Cu(II) to Cu(I); oxidation of Cu(I) back to Cu(II); poor solubility of reactants. | Use freshly prepared solutions of sodium ascorbate. Ensure the reaction is well-stirred. If solubility is an issue, co-solvents like DMF or DMSO can be used in combination with water. Consider using a Cu(I) stabilizing ligand like THPTA or TBTA.[1][2] |
| Presence of alkyne homocoupling byproducts (Glaser coupling) | Presence of oxygen in the reaction mixture. | De-gas the solvent by bubbling with an inert gas (nitrogen or argon) before adding the copper catalyst.[7] |
| Difficulty in removing copper from the final product | Strong coordination of copper ions to the triazole ring. | Wash the organic extract with a saturated aqueous solution of EDTA or ammonium hydroxide. Passing a solution of the product through a short plug of silica gel can also be effective.[6] |
Applications in Drug Discovery and Beyond
The triazole-linked benzotriazole scaffold synthesized through these protocols is a valuable platform for generating novel compounds with potential therapeutic applications. The benzotriazole moiety can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[9] These compounds can be screened for a variety of biological activities, taking advantage of the known pharmacological profiles of benzotriazole derivatives.[4][10]
Beyond drug discovery, the robust nature of the triazole linkage makes these compounds suitable for applications in materials science, such as the development of novel polymers, corrosion inhibitors, and functional dyes.[3]
References
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- Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
- Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry.
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- GSC Online Press. (2024).
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ResearchGate. (2025). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][3][6][7]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation.
- MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
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- Connect Journals. (n.d.).
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Functionalization of 2-(1H-Benzo[d]triazol-1-yl)ethanamine at the Amine Group: A Detailed Guide for Researchers
Introduction: The Strategic Value of 2-(1H-Benzo[d]triazol-1-yl)ethanamine in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic profiles. Among these scaffolds, 2-(1H-Benzo[d]triazol-1-yl)ethanamine stands out as a versatile building block. The benzotriazole moiety is a recognized "privileged structure" in medicinal chemistry, known to impart a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The primary amine group on the ethyl linker provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries.
This technical guide provides a comprehensive overview of key methodologies for the functionalization of the primary amine of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. We will delve into the mechanistic underpinnings of each reaction, offer field-proven protocols, and present the information in a clear, actionable format for researchers, scientists, and drug development professionals. Our focus is on empowering the end-user with not just the "how," but also the "why," fostering a deeper understanding of the chemical principles at play.
Core Functionalization Strategies
The primary amine of 2-(1H-Benzo[d]triazol-1-yl)ethanamine can be readily functionalized through several robust and well-established synthetic methodologies. This guide will focus on four key transformations:
-
N-Acylation: Formation of an amide bond, a cornerstone of medicinal chemistry.[3]
-
N-Alkylation: Introduction of alkyl groups to generate secondary amines.
-
N-Sulfonylation: Synthesis of sulfonamides, a critical functional group in numerous pharmaceuticals.[4]
-
Reductive Amination: A versatile one-pot method for N-alkylation.[5][6]
N-Acylation: Crafting the Amide Bond
The amide bond is present in approximately 25% of all marketed pharmaceuticals, underscoring its importance in drug design.[3] N-acylation of 2-(1H-Benzo[d]triazol-1-yl)ethanamine allows for the introduction of a vast array of acyl groups, thereby modulating the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Mechanistic Rationale: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Common activating agents include acyl chlorides and in-situ coupling reagents.
Protocol 1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)
This classic method involves the reaction of the amine with a pre-formed acyl chloride in the presence of a base to neutralize the HCl byproduct.[7]
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Benzotriazole-Mediated Acylation
This method leverages the benzotriazole moiety to facilitate the acylation, offering a milder alternative to acyl chlorides.[3][8][9] The carboxylic acid is first converted to a highly reactive N-acylbenzotriazole intermediate.
Experimental Protocol:
Step A: Formation of the N-Acylbenzotriazole
-
To a solution of the desired carboxylic acid (1.0 eq) and 1H-Benzotriazole (1.1 eq) in anhydrous DMF or DCM, add a suitable base like pyridine or triethylamine (2.0 eq).
-
Cool the mixture to 0°C and add a coupling agent such as 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 eq) portion-wise.[1]
-
Stir the reaction at room temperature for 1-4 hours. The N-acylbenzotriazole often precipitates upon completion and can be isolated by filtration.[1]
Step B: Acylation of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
-
Dissolve the isolated N-acylbenzotriazole (1.0 eq) and 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.0 eq) in a suitable solvent like water or DMF.
-
The reaction can be performed at room temperature or accelerated using microwave irradiation (e.g., 50°C for 15-20 minutes) for higher yields.[1]
-
Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization. A key advantage is that the benzotriazole byproduct can often be recovered from the aqueous layer.[3]
Table 1: Representative Data for Benzotriazole-Mediated Acylation [1]
| Acylating Agent | Amine Substrate | Solvent | Reaction Conditions | Yield (%) |
| N-Boc-aminoacyl-benzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 90-98 |
| N-Cbz-aminoacyl-benzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 92-97 |
| N-Fmoc-aminoacyl-benzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 91-96 |
Diagram 1: N-Acylation Workflow
Caption: Workflows for N-acylation.
N-Alkylation: Generating Secondary Amines
The synthesis of secondary amines is a fundamental transformation in organic chemistry.[10] N-alkylation of 2-(1H-Benzo[d]triazol-1-yl)ethanamine can significantly alter its biological activity and pharmacokinetic properties.
Protocol: Direct Alkylation with Alkyl Halides
This method involves the direct reaction of the primary amine with an alkyl halide. A significant challenge is preventing over-alkylation to the tertiary amine.[11]
Experimental Protocol:
-
Reactant Setup: In a round-bottom flask, dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃) or cesium hydroxide (CsOH) (2.0 eq.). CsOH is particularly effective in promoting selective mono-alkylation.[12]
-
Alkyl Halide Addition: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate. Dilute the residue with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the desired secondary amine.
N-Sulfonylation: Synthesizing Sulfonamides
Sulfonamides are a crucial class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties.[4][13]
Mechanistic Consideration
The most common method for sulfonamide synthesis is the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[4][14] The base is essential to neutralize the generated HCl.
Protocol: Reaction with Sulfonyl Chlorides
Experimental Protocol:
-
Amine Solution: Dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.0 eq.) in an anhydrous aprotic solvent such as DCM or THF.
-
Base Addition: Add a suitable base, typically pyridine or triethylamine (1.5 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add a solution of the sulfonyl chloride (1.05 eq.) in the same solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove excess base), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
Table 2: Common Bases and Solvents in Sulfonylation
| Base | Solvent | Typical Yield Range (%) | Reference |
| Pyridine | Dichloromethane (DCM) | 80-95 | [14] |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | 85-95 | [4] |
| Potassium Carbonate | Acetonitrile | 75-90 |
Reductive Amination: A Versatile One-Pot Approach
Reductive amination is a highly efficient method for forming C-N bonds and is widely used in the pharmaceutical industry.[15][16] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10]
The "Why": Advantages of Reductive Amination
This one-pot procedure is favored for its operational simplicity, broad substrate scope, and its ability to avoid the over-alkylation issues sometimes seen with direct alkylation using alkyl halides.[10][17] The choice of reducing agent is critical for the success of the reaction.
Diagram 2: Reductive Amination Mechanism
Caption: General scheme of reductive amination.
Protocol: One-Pot Reductive Amination
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol (MeOH) or dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, a dehydrating agent like magnesium sulfate (MgSO₄) can be added.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise to the stirred solution.[10] NaBH(OAc)₃ is often preferred due to its selectivity and tolerance of mildly acidic conditions.[17]
-
Reaction Monitoring: Continue stirring the reaction at room temperature until the imine intermediate is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
The functionalization of 2-(1H-Benzo[d]triazol-1-yl)ethanamine at its primary amine group offers a powerful platform for the generation of novel chemical entities with significant therapeutic potential. The protocols detailed herein for N-acylation, N-alkylation, N-sulfonylation, and reductive amination provide a robust toolkit for researchers in drug discovery and medicinal chemistry. The choice of a specific methodology will depend on the desired final product, the nature of the coupling partner, and the overall synthetic strategy. By understanding the underlying principles of these transformations, scientists can effectively navigate the synthesis of diverse compound libraries, accelerating the journey from hit identification to lead optimization.
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-
Al-Ostoot, F. H., Alafeefy, A. M., El-Sayed, M. A., & Kadi, A. A. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
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Al-Ostoot, F. H., Alafeefy, A. M., El-Sayed, M. A., & Kadi, A. A. (2020). An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
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Application Notes and Protocols for the Use of 2-(1H-Benzo[d]triazol-1-yl)ethanamine in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzotriazole Scaffold in Oncology
The benzotriazole moiety is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisostere of the purine nucleus found in essential biomolecules.[1][2] This structural similarity allows benzotriazole derivatives to interact with a wide range of biological targets, making them a fertile ground for the discovery of novel therapeutic agents.[1][2] In the realm of oncology, the benzotriazole scaffold has been integral to the development of compounds exhibiting potent antiproliferative properties through various mechanisms of action, including the induction of apoptosis and cell cycle arrest.[3][4]
This guide focuses on a specific and versatile building block, 2-(1H-Benzo[d]triazol-1-yl)ethanamine . The presence of a primary amine group provides a reactive handle for a multitude of chemical modifications, enabling the synthesis of diverse libraries of compounds for anticancer screening. This document provides a comprehensive overview of the synthetic routes to novel derivatives, detailed protocols for their biological evaluation, and insights into their potential mechanisms of action.
Synthetic Strategies: Derivatization of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
The primary amine of 2-(1H-benzo[d]triazol-1-yl)ethanamine is the key to its versatility as a scaffold. It readily participates in various chemical reactions to yield a diverse range of derivatives. Here, we outline the synthesis of three major classes of derivatives: N-acyl, urea, and thiourea analogs.
Protocol 1: Synthesis of N-Acyl-2-(1H-benzo[d]triazol-1-yl)ethanamine Derivatives
N-acylation is a fundamental method to introduce a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR).
Rationale: The introduction of an acyl group can modulate the lipophilicity, hydrogen bonding capacity, and steric bulk of the parent molecule, all of which can significantly impact its interaction with biological targets.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
Protocol 2: Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are known to form strong hydrogen bonds and have been incorporated into numerous bioactive molecules.
Rationale: The urea and thiourea linkages introduce additional hydrogen bond donors and acceptors, which can facilitate strong and specific interactions with target proteins.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine (1 equivalent) in a suitable solvent like THF or acetonitrile.
-
Isocyanate/Isothiocyanate Addition: Add the desired isocyanate or isothiocyanate (1 equivalent) to the solution.[1][6]
-
Catalyst (Optional): For less reactive starting materials, a catalytic amount of a base like 1,4-dimethylpiperazine (DMPZ) can be added.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up: If a precipitate forms, filter the solid and wash with the reaction solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques.[1][7]
In Vitro Evaluation of Anticancer Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their cytotoxic potential against a panel of cancer cell lines.
Protocol 3: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[8]
Rationale: This assay provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of the test compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzotriazole-acrylonitrile derivative 5 | HeLa | 0.02 µM (GI50) | [9] |
| Benzotriazole N-acylarylhydrazone 3e | OVCAR-3 | 0.029 µM | [10] |
| Benzotriazole N-acylarylhydrazone 3e | HL-60 (TB) | 0.025 µM | [10] |
| Substituted 1,2,3-benzotriazine 8m | T47D | 4-10 fold more potent than PTK787 | [8] |
Table 1: Example IC50 values of various benzotriazole derivatives against different cancer cell lines.
Investigating the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. Cell cycle analysis and apoptosis assays are fundamental techniques to elucidate the mechanism of action.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Rationale: Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints. Identifying the phase of arrest provides insights into the molecular targets of the compound.[4]
Step-by-Step Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark, then analyze the samples using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[9][11]
Protocol 5: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells. Quantifying apoptosis is a key indicator of a compound's efficacy.[12]
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound as described for cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence.[9][13]
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential biological pathways involved, the following diagrams are provided.
Caption: Experimental Workflow for Anticancer Agent Development.
Caption: Putative Mechanism of Action for Benzotriazole Derivatives.
Conclusion and Future Directions
The 2-(1H-Benzo[d]triazol-1-yl)ethanamine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of its derivatives, coupled with the proven anticancer potential of the broader benzotriazole class, makes it an attractive area for further investigation. Future work should focus on expanding the library of derivatives to thoroughly explore the structure-activity relationship. Promising compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of next-generation anticancer drugs based on this versatile scaffold.
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Rogozea, A., Bîcu, E., & Uivarosi, V. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 24(1), 1. Retrieved from [Link]
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Kassab, A. E. (2020). Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition. Bioorganic chemistry, 94, 103387. Retrieved from [Link]
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Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19–27. Retrieved from [Link]
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Synthesis, characterization, and cytotoxic activity of N,N'-bis-substituted 1,2,3- benzotriazolium salts. (n.d.). American Chemical Society. Retrieved from [Link]
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Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][6][8][9]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]
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A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway. (2025). European Journal of Pharmacology, 1005, 178069. Retrieved from [Link]
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Li, Y., Zhao, Y., & Li, H. (2020). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules (Basel, Switzerland), 25(22), 5433. Retrieved from [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Molecules (Basel, Switzerland), 26(16), 4933. Retrieved from [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry, 20, 1–10. Retrieved from [Link]
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Matysiak, J., & Niewiadomy, A. (2018). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules (Basel, Switzerland), 23(12), 3121. Retrieved from [Link]
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Sharma, P., & Kumar, A. (2019). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 9(46), 26867–26880. Retrieved from [Link]
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The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][6][7][9]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. (n.d.). MDPI. Retrieved from [Link]
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Zhou, J., Zhao, R., Zhou, H., Yang, S., Tao, F., Xie, Y., Wang, H., & Yun, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in pharmacology, 14, 1145396. Retrieved from [Link]
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Application Note: Evaluating Steel Corrosion Protection using 2-(1H-Benzo[d]triazol-1-yl)ethanamine Coating with Electrochemical Impedance Spectroscopy
Introduction: The Challenge of Steel Corrosion and the Promise of Benzotriazole-Based Inhibitors
The corrosion of steel is a pervasive and costly issue impacting infrastructure, transportation, and countless industrial applications. To combat this, organic corrosion inhibitors have emerged as a critical line of defense. Among these, benzotriazole (BTA) and its derivatives are well-regarded for their efficacy, particularly for copper and its alloys, but also showing significant promise for steel.[1][2][3] These compounds function by forming a protective, polymer-like film on the metal surface, which acts as a barrier to corrosive agents.[2] The mechanism involves the formation of a complex between the benzotriazole molecules and iron ions on the steel surface, creating a stable, thin film that passivates the metal.[2]
This application note focuses on 2-(1H-Benzo[d]triazol-1-yl)ethanamine, a derivative of BTA, as a potential corrosion inhibitor for steel. The terminal amine group in this molecule offers a strong anchoring point to the steel surface, potentially leading to the formation of a dense and highly protective self-assembled monolayer (SAM). We will explore the use of Electrochemical Impedance Spectroscopy (EIS) as a powerful, non-destructive technique to evaluate the performance of this coating.[4] EIS provides detailed insights into the coating's barrier properties and the underlying corrosion processes at the metal-coating interface.[4][5]
Principle of the Technique: Electrochemical Impedance Spectroscopy (EIS)
EIS is a steady-state technique that measures the impedance of an electrochemical system over a range of frequencies.[4] A small amplitude AC voltage is applied to the sample, and the resulting current is measured.[4] By analyzing the phase shift and amplitude of the current relative to the voltage, the impedance (resistance to alternating current) can be determined at each frequency.
The data is typically presented in two types of plots:
-
Nyquist Plot: The imaginary part of impedance (-Z") is plotted against the real part (Z'). For a coated metal, a large semicircle diameter in the Nyquist plot is indicative of high corrosion resistance.
-
Bode Plot: Both the impedance magnitude (|Z|) and the phase angle are plotted against frequency. A high impedance at low frequencies in the Bode plot signifies good barrier properties of the coating.
By fitting the EIS data to an appropriate equivalent electrical circuit (EEC) model, quantitative parameters such as coating capacitance (Cc), pore resistance (Rpo), charge transfer resistance (Rct), and double-layer capacitance (Cdl) can be extracted.[6] These parameters provide a detailed understanding of the coating's integrity and the corrosion rate.
Experimental Workflow
The overall experimental process for evaluating the 2-(1H-Benzo[d]triazol-1-yl)ethanamine coating on steel using EIS is outlined below.
Caption: Experimental workflow for EIS analysis of coated steel.
Materials and Apparatus
-
Working Electrode: Mild steel coupons
-
Corrosion Inhibitor: 2-(1H-Benzo[d]triazol-1-yl)ethanamine [hydrochloride] (CAS: 2690-84-8)
-
Solvent for Coating: Ethanol or a suitable organic solvent
-
Corrosive Medium: 3.5% NaCl solution (or other relevant corrosive environment)
-
Electrochemical Cell: A standard three-electrode cell with a platinum or graphite counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.
-
Instrumentation: Potentiostat with a frequency response analyzer (FRA) capable of performing EIS measurements.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), alumina or diamond paste for final polishing, and distilled water/ethanol for cleaning.
Detailed Experimental Protocols
Part 1: Steel Substrate Preparation
The quality of the substrate surface is paramount for the formation of a uniform and effective inhibitor film.
-
Mechanical Polishing:
-
Begin by grinding the mild steel coupons with progressively finer grades of SiC abrasive paper (e.g., up to 1200 grit) to remove any existing oxide layers and achieve a smooth surface.
-
Perform the polishing under a stream of water to prevent overheating and remove debris.
-
For a mirror-like finish, further polish the coupons using alumina or diamond paste.
-
-
Cleaning and Degreasing:
-
After polishing, thoroughly rinse the steel coupons with distilled water.
-
Degrease the coupons by sonicating them in ethanol or acetone for 10-15 minutes to remove any organic residues.
-
Finally, rinse again with distilled water and dry under a stream of nitrogen or in a desiccator.
-
Part 2: Coating Application via Self-Assembled Monolayer (SAM) Formation
This protocol is based on the principle of forming a self-assembled monolayer of the inhibitor on the steel surface.[7]
-
Inhibitor Solution Preparation:
-
Prepare a dilute solution of 2-(1H-Benzo[d]triazol-1-yl)ethanamine in a suitable solvent like ethanol. A typical starting concentration is in the range of 1-10 mM.
-
-
Immersion and Film Formation:
-
Immerse the freshly prepared steel coupons in the inhibitor solution.
-
Allow the self-assembly process to occur for a specified duration, typically ranging from 1 to 24 hours at room temperature. The optimal immersion time should be determined experimentally.
-
-
Rinsing and Drying:
-
After immersion, gently remove the coupons from the solution.
-
Rinse the coated coupons with fresh solvent (ethanol) to remove any loosely adsorbed molecules.
-
Dry the coated coupons under a stream of nitrogen.
-
Part 3: EIS Measurement Protocol
Adherence to standardized procedures is crucial for obtaining reproducible and comparable data. The following protocol is in accordance with the principles outlined in ASTM G106 and G3.[4][8][9]
-
Electrochemical Cell Assembly:
-
Mount the coated steel coupon as the working electrode in the three-electrode cell.
-
Fill the cell with the corrosive medium (e.g., 3.5% NaCl solution).
-
Position the reference electrode close to the working electrode using a Luggin capillary to minimize IR drop.
-
Place the counter electrode at a sufficient distance from the working electrode to ensure a uniform current distribution.
-
-
Open Circuit Potential (OCP) Stabilization:
-
Before starting the EIS measurement, allow the system to stabilize by monitoring the OCP for at least 30-60 minutes, or until a steady-state potential is reached.
-
-
EIS Data Acquisition:
-
Set the EIS parameters on the potentiostat software. Recommended parameters are:
-
Frequency Range: 100 kHz to 10 mHz or 1 mHz.
-
AC Amplitude: 10 mV (a small perturbation to ensure a linear response).
-
Measurement Mode: Potentiostatic, at the measured OCP.
-
Points per Decade: 10.
-
-
Initiate the EIS scan. The measurement will proceed from high to low frequencies.
-
Data Analysis and Interpretation
Proposed Inhibition Mechanism
The 2-(1H-Benzo[d]triazol-1-yl)ethanamine molecule is expected to adsorb onto the steel surface through the lone pair of electrons on the nitrogen atoms of the benzotriazole ring and the terminal amine group, forming a protective film that inhibits both anodic and cathodic reactions.
Caption: A common equivalent circuit model for coated steel.
-
Rs: Solution resistance.
-
Cc: Coating capacitance.
-
Rpo (or Rpore): Pore resistance of the coating.
-
Rct: Charge transfer resistance at the metal/electrolyte interface.
-
Cdl: Double-layer capacitance at the metal/electrolyte interface.
In many cases, a Constant Phase Element (CPE) is used in place of a pure capacitor (Cc and Cdl) to account for the non-ideal capacitive behavior of the coating and the double layer.
Expected Results and Data Presentation
The performance of the 2-(1H-Benzo[d]triazol-1-yl)ethanamine coating can be evaluated by comparing the EIS data of coated and uncoated steel.
| Parameter | Uncoated Steel | Coated Steel (Expected) | Interpretation |
| Rct (Ω·cm2) | Low (e.g., 102 - 103) | High (e.g., > 106) | A higher Rct indicates slower corrosion kinetics. |
| Cdl (µF·cm-2) | High (e.g., > 100) | Low (e.g., < 10) | A lower Cdl suggests a decrease in the active surface area due to inhibitor adsorption. |
| Rpo (Ω·cm2) | N/A | High (e.g., > 107) | A high pore resistance signifies a good barrier property of the coating. |
| Nyquist Plot | Small semicircle | Large semicircle | A larger diameter corresponds to higher corrosion resistance. |
| Bode Plot ( | Z | at low freq.) | Low (e.g., 103 Ω) |
Conclusion
This application note provides a comprehensive guide for utilizing EIS to assess the corrosion protection performance of a 2-(1H-Benzo[d]triazol-1-yl)ethanamine coating on steel. By following the detailed protocols for sample preparation, coating application, and EIS measurement, researchers can obtain reliable and quantitative data. The analysis of this data through Nyquist and Bode plots, along with equivalent circuit modeling, allows for a thorough evaluation of the inhibitor's effectiveness and provides valuable insights into the underlying protection mechanism. This methodology is crucial for the development and optimization of new and advanced corrosion inhibitors for a wide range of applications.
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ASTM G3-13, Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing, ASTM International, West Conshohocken, PA, 2013, [Link]
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ASTM G3-14(2019), Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing, ASTM International, West Conshohocken, PA, 2019, [Link]
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ASTM G3, Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing, ASTM International, [Link]
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- 2. Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 5. matergenics.com [matergenics.com]
- 6. gamry.com [gamry.com]
- 7. content.ampp.org [content.ampp.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. Our objective is to provide actionable troubleshooting advice and foundational knowledge to overcome common experimental hurdles, thereby improving reaction yield, purity, and reproducibility. The synthesis, while conceptually straightforward, presents nuanced challenges, primarily concerning regioselectivity, that require precise control over reaction parameters.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion of the starting benzotriazole. What are the likely causes and solutions?
Answer:
Low or no product formation typically points to one of three areas: inadequate activation of the nucleophile (benzotriazole), issues with the alkylating agent, or suboptimal reaction conditions.
-
Probable Cause A: Ineffective Deprotonation. Benzotriazole has an acidic N-H proton that must be removed by a base to form the nucleophilic benzotriazolide anion. If the base is too weak or used improperly, the reaction will not initiate.
-
Solution: Evaluate your choice of base. For a robust reaction, a strong base like sodium hydride (NaH, 60% dispersion in oil) is highly effective.[1] When using NaH, ensure strictly anhydrous conditions (flame-dried glassware, anhydrous solvent) as it reacts violently with water. A milder, though often slower, alternative is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.[1] If using carbonates, ensure they are finely powdered and anhydrous.
-
-
Probable Cause B: Inactive Alkylating Agent. The common alkylating agent, 2-chloroethylamine hydrochloride, is a salt and is not reactive in its acidic form. The free amine is required for the reaction.
-
Solution: The free base of 2-chloroethylamine is unstable and not commercially available. It is typically generated in situ or used immediately after preparation. A common error is adding the hydrochloride salt directly to the reaction mixture without sufficient base to neutralize it and deprotonate the benzotriazole. Ensure you use at least two equivalents of base: one to neutralize the hydrochloride and one to activate the benzotriazole.
-
-
Probable Cause C: Suboptimal Temperature. The N-alkylation may be kinetically slow at room temperature, especially with less reactive alkyl chlorides or milder bases.
-
Solution: Monitor the reaction's progress via Thin Layer Chromatography (TLC). If no significant conversion is observed after several hours, gradually increase the temperature to 50-80 °C.[1][2] This will increase the reaction rate, but be aware that higher temperatures can sometimes negatively impact the ratio of desired N1 to undesired N2 isomers.
-
Question 2: I've successfully synthesized the product, but my NMR analysis shows a mixture of two isomers. How can I improve the regioselectivity for the desired N1 isomer?
Answer:
This is the most critical challenge in benzotriazole alkylation.[1][3] The benzotriazolide anion has two nucleophilic nitrogen atoms, N1 and N2, leading to the formation of two constitutional isomers: 2-(1H-Benzo[d]triazol-1-yl)ethanamine (N1) and 2-(2H-Benzo[d]triazol-2-yl)ethanamine (N2). The N1 isomer is generally the thermodynamically favored product.[3]
Sources
Technical Support Center: Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Welcome to the technical support guide for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the N-alkylation of benzotriazole to produce the target compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges, particularly those related to side reactions and product purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue primarily stemming from three factors: incomplete reaction, suboptimal reaction conditions, or the formation of the undesired N2-alkylated isomer, 2-(2H-benzo[d]triazol-2-yl)ethanamine. Benzotriazole exists in tautomeric equilibrium, making both N1 and N2 positions available for alkylation.[1] While the N1-substituted product is generally the thermodynamically favored product in reactions with alkyl halides, the reaction kinetics can be influenced by several parameters.[1][2]
Potential Causes & Solutions:
-
Incomplete Deprotonation of Benzotriazole: Benzotriazole has a pKa of approximately 8.2 and requires a sufficiently strong base for deprotonation to the nucleophilic benzotriazolide anion.[3]
-
Troubleshooting: Ensure your base is strong enough and used in at least stoichiometric amounts (1.0-1.2 equivalents). For laboratory-scale synthesis, sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is highly effective. For a less hazardous alternative, potassium carbonate (K₂CO₃) can be used, though it may require longer reaction times or higher temperatures.
-
-
Suboptimal Solvent and Temperature: The choice of solvent affects the solubility of the benzotriazolide salt and the rate of reaction.
-
Troubleshooting: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred as they effectively solvate the cation (e.g., Na⁺ or K⁺), leaving the benzotriazolide anion more "naked" and nucleophilic. If using a weaker base like K₂CO₃, heating the reaction mixture (e.g., to 60-80 °C) can significantly improve the reaction rate.
-
-
Formation of the N2-Isomer: The primary cause of yield loss is often the formation of the isomeric byproduct 2-(2H-benzo[d]triazol-2-yl)ethanamine. The ratio of N1 to N2 products is highly dependent on the reaction conditions.[2]
-
Troubleshooting: To favor N1-alkylation, a common strategy is to use a strong base in a polar aprotic solvent. This combination tends to produce the N1 isomer as the major product.[2] The use of a phase-transfer catalyst can also enhance the yield of the desired product by facilitating the reaction between the ionic nucleophile and the organic-soluble electrophile.[4]
-
Workflow for Yield Optimization
Caption: Troubleshooting workflow for low yield.
Question 2: I see two spots on my TLC plate and two peaks in my LC-MS with the same mass. How can I identify the correct product and minimize the byproduct?
Answer:
This is the classic and most significant side reaction: the formation of a mixture of N1 and N2 regioisomers. Because they are isomers, they have identical molecular weights, but they differ in their physical properties (like polarity) and spectroscopic characteristics.
Identification of N1 vs. N2 Isomers:
The most reliable method for distinguishing between the N1 and N2 isomers is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The key difference lies in the symmetry of the molecule.
-
N1-Isomer (Asymmetric): The four protons on the benzene ring are chemically distinct, typically resulting in four separate signals in the aromatic region (~7.4-8.1 ppm), often appearing as complex multiplets or distinct doublets and triplets.
-
N2-Isomer (Symmetric): Due to the C₂ᵥ symmetry of the 2-substituted benzotriazole, the benzene ring protons are equivalent in pairs. This results in a much simpler spectrum, typically showing only two signals in the aromatic region, often appearing as two "pseudo-triplets" or an AA'BB' system.
-
-
¹³C NMR: A similar logic applies. The N1-isomer will show six distinct signals for the aromatic carbons, while the symmetric N2-isomer will show only three.
| Technique | 2-(1H-Benzo[d]triazol-1-yl)ethanamine (N1-Isomer) | 2-(2H-Benzo[d]triazol-2-yl)ethanamine (N2-Isomer) |
| ¹H NMR (Aromatic) | 4 distinct signals (asymmetric pattern) | 2 signals (symmetric AA'BB' pattern) |
| ¹³C NMR (Aromatic) | 6 distinct signals | 3 signals |
| TLC/Chromatography | Typically the more polar spot (lower Rf) | Typically the less polar spot (higher Rf) |
Minimizing the N2-Isomer:
Controlling regioselectivity is paramount. While complete elimination of the N2 isomer is difficult, its formation can be significantly suppressed.
-
Reaction Conditions: As detailed in Question 1, using a strong base (NaH) in a polar aprotic solvent (DMF) generally maximizes the N1/N2 ratio.
-
Phase-Transfer Catalysis (PTC): In a solid-liquid or liquid-liquid system (e.g., K₂CO₃ in acetonitrile), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed. The bulky quaternary ammonium cation forms a lipophilic ion pair with the benzotriazolide anion, shuttling it into the organic phase to react with the electrophile.[4][5] This controlled delivery can often improve the selectivity for the N1 position.
Protocol: Purification of N1 and N2 Isomers via Column Chromatography
-
Prepare the Column: Use a silica gel slurry packed in a suitable solvent system. A good starting point is a gradient elution from Dichloromethane (DCM) to 5-10% Methanol in DCM.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the column.
-
Elution:
-
Begin eluting with 100% DCM. The less polar N2-isomer should elute first.
-
Monitor the fractions using TLC (e.g., with a 95:5 DCM:MeOH mobile phase).
-
Gradually increase the polarity by adding Methanol (e.g., 2%, 5%, 8% MeOH in DCM) to elute the more polar N1-isomer.
-
-
Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(1H-Benzo[d]triazol-1-yl)ethanamine?
The most direct approach is the N-alkylation of benzotriazole with a 2-aminoethyl electrophile. Due to the reactivity of the amino group, it is typically performed with a protected form, such as 2-chloroethylamine hydrochloride or N-(2-bromoethyl)phthalimide, followed by a deprotection step. A common laboratory-scale synthesis is outlined below.
Sources
- 1. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Overcoming Solubility Challenges with 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Welcome to the technical support guide for 2-(1H-Benzo[d]triazol-1-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile heterocyclic building block. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing its solubility, enabling you to make informed decisions in your experimental design.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Q1: What are the key structural features of 2-(1H-Benzo[d]triazol-1-yl)ethanamine that influence its solubility?
A: The solubility behavior of this molecule is governed by a combination of three distinct structural features:
-
The Benzotriazole Ring System: This aromatic, heterocyclic portion is relatively non-polar and contributes to solubility in organic solvents like toluene, chloroform, and DMF.[1]
Q2: I purchased 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride and it won't dissolve in my organic solvent (e.g., Dichloromethane, Diethyl Ether). Why is this happening?
Q3: What is the fundamental difference in solubility between the free base and the hydrochloride salt of this compound?
A: The difference is stark and is rooted in the protonation state of the primary amine:
-
2-(1H-Benzo[d]triazol-1-yl)ethanamine (Free Base): In this form, the amine group is neutral (-NH₂). The molecule is moderately polar and is generally soluble in a wide range of organic solvents, from alcohols and acetonitrile to chlorinated solvents.[2][4]
The following diagram illustrates this fundamental pH-dependent equilibrium.
Section 2: Troubleshooting Guide for Practical Scenarios
This section provides step-by-step protocols to address specific solubility problems you may encounter during your experiments.
Scenario A: Dissolving the Compound for Reactions in Aprotic Solvents (e.g., DCM, THF, Toluene)
Question: "I need to perform a reaction with 2-(1H-Benzo[d]triazol-1-yl)ethanamine in Dichloromethane (DCM), but my starting material is the hydrochloride salt. How can I get it into solution?"
Expert Analysis: You cannot directly dissolve the HCl salt in DCM. You must first convert the salt to its neutral, organic-soluble "free base" form. This is a standard acid-base extraction procedure. The underlying principle is to use a mild aqueous base to deprotonate the ammonium salt, rendering the amine neutral and thus extractable into your organic solvent of choice.
Protocol: Conversion of HCl Salt to Free Base via Liquid-Liquid Extraction
-
Initial Dissolution: Dissolve the 2-(1H-Benzo[d]triazol-1-yl)ethanamine HCl salt in a minimal amount of deionized water in a separatory funnel.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.
-
Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the amine without creating a highly caustic environment that could degrade sensitive functional groups. You will observe effervescence (CO₂ release) as the bicarbonate neutralizes the acid. Continue adding until the effervescence ceases.
-
-
pH Confirmation: Check the pH of the aqueous layer using pH paper. You are aiming for a pH of 8-9 to ensure complete deprotonation of the amine.
-
Extraction: Add your organic solvent (e.g., Dichloromethane, Ethyl Acetate) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Causality: The neutral free base has higher affinity for the organic layer than the aqueous layer and will partition into it.
-
-
Separation: Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask. If using a less dense solvent like ethyl acetate, drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times, combining all organic extracts.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is your free base, which should now readily dissolve in your reaction solvent.
Scenario B: Improving Low Solubility in Polar Aprotic Solvents (e.g., Acetonitrile, Acetone)
Question: "I have the free base of the compound, but it is only sparingly soluble in Acetonitrile (ACN) for my HPLC analysis. How can I improve this?"
Expert Analysis: While the free base is more soluble, its complex structure can still present challenges in certain solvents. In such cases, modifying the solvent system or providing physical energy can overcome the dissolution barrier.
Recommended Strategies & Protocols
-
Application of Heat: Gently warm the mixture to 40-50°C.
-
Causality: For most solids, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy of the solute.[8] Be cautious not to heat excessively, as this could lead to solvent evaporation or compound degradation.
-
-
Sonication: Place the vial containing the solvent and solute in an ultrasonic bath.
-
Causality: The high-frequency sound waves create micro-cavitations in the solvent, which act to break apart solute agglomerates and increase the surface area available for solvation, accelerating the rate of dissolution.[9]
-
-
Use of Co-solvents: This is a powerful technique where a small amount of a stronger, miscible solvent is added to the primary solvent system.[10][11]
-
Protocol: To your solution in Acetonitrile, add a highly polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) dropwise, or as a 1-5% v/v addition.
-
Causality: DMF and DMSO are excellent solvents for a wide range of polar organic molecules. Their inclusion can disrupt solute-solute interactions and create a more favorable solvation environment, effectively "pulling" the compound into the solution.
-
Section 3: Data Summary & Workflow Visualization
To assist in your experimental planning, the following table summarizes the solubility behavior and recommended approaches.
Table 1: Solvent Selection and Strategy Guide
| Solvent Class | Example Solvents | Solubility of HCl Salt | Solubility of Free Base | Recommended Strategy |
| Non-Polar | Toluene, Hexane | Insoluble | Low to Moderate | Must convert to free base. May require heating. |
| Aprotic (Weakly Polar) | Dichloromethane (DCM), Diethyl Ether | Insoluble | Moderate to Good | Must convert to free base via extraction.[5] |
| Aprotic (Polar) | Acetonitrile (ACN), THF, Acetone | Very Poor to Insoluble | Moderate | Use free base. Employ heat, sonication, or co-solvents (DMF, DMSO) if needed.[9][10] |
| Aprotic (Highly Polar) | DMF, DMSO | Low to Moderate | Very Good | Free base is preferred. The HCl salt may dissolve to some extent. |
| Protic (Polar) | Methanol, Ethanol | Moderate to Good | Very Good | These are the best choices for directly dissolving the HCl salt without prior conversion. |
| Aqueous | Water | Good (especially in acidic pH) | Sparingly Soluble | The HCl salt is water-soluble. The free base has low water solubility.[5] |
Troubleshooting Workflow
The following decision tree provides a visual guide to selecting the correct approach based on your starting material and desired solvent.
References
-
Ralston, A. W., Hoerr, C. W., Pool, W. O., & Harwood, H. J. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. The Journal of Organic Chemistry, 09(2), 102–112. [Link]
-
Lumen Learning. Properties of amines | Organic Chemistry II. [Link]
-
CK-12 Foundation. Physical Properties of Amines. [Link]
-
PubChem. 2-(1H-Benzo[D][2][4][12]triazol-1-YL)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
National Council of Educational Research and Training. Amines. [Link]
-
Quora. Are amines soluble in organic solvents?. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Preprints.org. Enhancing solubility of poorly soluble drugs using various techniques. [Link]
-
Kurita. Safety Data Sheet KR-134MBL. [Link]
-
IJSDR. Methods to boost solubility. [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
Solubility of Things. Benzotriazole. [Link]
-
Photrio.com Photography Forums. How do you dissolve benzotriazole???. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Wikipedia. Benzotriazole. [Link]
-
ResearchGate. Solution Thermodynamics of Benzotriazole in Different Pure Solvents. [Link]
Sources
- 1. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemscene.com [chemscene.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. quora.com [quora.com]
- 7. japer.in [japer.in]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijsdr.org [ijsdr.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting regioselectivity in the synthesis of 1H- and 2H-benzotriazole derivatives
Welcome to the technical support center for the synthesis of 1H- and 2H-benzotriazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in their synthetic protocols. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to help you navigate the complexities of benzotriazole chemistry.
Understanding the Core Challenge: The Tautomerism of Benzotriazole
Benzotriazole is a versatile heterocyclic compound that exists as a dynamic equilibrium of two tautomeric forms: the 1H- and 2H-isomers.[1][2][3] In both solution and the solid state, the 1H-tautomer is generally the predominant and more stable form.[2][4][5] However, the small energy difference between these two forms means that both nitrogen atoms (N1 and N2) are potential sites for electrophilic attack, including alkylation and arylation.[6] This inherent reactivity often leads to the formation of a mixture of N1 and N2 substituted products, posing a significant challenge for chemists aiming for a single, pure isomer.
Caption: Tautomeric equilibrium between 1H- and 2H-benzotriazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I performed an N-alkylation of benzotriazole and obtained a mixture of 1H- and 2H-isomers. Why did this happen and how can I control the regioselectivity?
Answer:
Obtaining a mixture of N1 and N2 alkylated products is a common outcome due to the aforementioned tautomerism of the benzotriazole ring.[4] The ratio of these isomers is highly dependent on a variety of reaction parameters. By carefully selecting these conditions, you can significantly influence the reaction to favor one isomer over the other.
Causality Behind Experimental Choices:
The regioselectivity of N-alkylation is a classic example of kinetic versus thermodynamic control. The N1 and N2 positions have different electronic and steric environments, and the benzotriazolide anion, formed upon deprotonation, exhibits ambident nucleophilicity.
-
Hard and Soft Acids and Bases (HSAB) Theory: The N1 position is generally considered the "harder" nucleophilic center, while the N2 position is "softer." According to HSAB theory, hard electrophiles (e.g., acyl chlorides, sulfonyl chlorides) will preferentially react at the harder N1 position, while softer electrophiles (e.g., many alkyl halides) may show less selectivity or a preference for the N2 position under certain conditions.
-
Steric Hindrance: The N1 position is sterically more accessible than the N2 position, which is flanked by the benzene ring. Bulky alkylating agents will therefore tend to favor substitution at the N1 position.
-
Counter-ion and Solvent Effects: The nature of the cation from the base and the polarity of the solvent can influence the aggregation state of the benzotriazolide salt and the solvation of the nucleophilic centers, thereby affecting the N1/N2 ratio.
Troubleshooting and Optimization Strategies:
| Parameter | To Favor N1-Alkylation (1H-isomer) | To Favor N2-Alkylation (2H-isomer) | Rationale |
| Alkylating Agent | Hard electrophiles (e.g., acyl halides), bulky alkyl halides | Soft electrophiles, less sterically demanding halides | HSAB principle and steric effects. |
| Base | Strong, non-coordinating bases (e.g., NaH, K2CO3) | Specific catalytic systems may be required.[7][8] | The choice of base influences the nature of the benzotriazolide salt. |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, THF) or solvent-free conditions.[1][3] | Polar aprotic solvents (e.g., DMF, DMSO) can sometimes favor the N2 isomer.[9] | Solvent polarity affects the solvation of the benzotriazolide anion. |
| Temperature | Lower temperatures often increase selectivity. | Reaction-dependent; higher temperatures may be needed for less reactive halides. | Can influence kinetic vs. thermodynamic control. |
| Catalyst/Additive | Phase-transfer catalysts (e.g., TBAB) can enhance N1-selectivity.[3] | Specific metal catalysts (e.g., Ir(III) porphyrins) have been developed for N2-selectivity.[7][8] | Catalysts can selectively activate one of the nitrogen atoms. |
Question 2: How can I selectively synthesize 1H-benzotriazole derivatives?
Answer:
For the selective synthesis of 1H-benzotriazole derivatives, the goal is to direct the electrophile to the N1 position. Several reliable strategies can be employed.
Strategy 1: Solvent-Free N-Alkylation
A highly efficient and regioselective method for N1-alkylation involves reacting benzotriazole with an alkyl halide under solvent-free conditions in the presence of potassium carbonate (K2CO3), silica gel (SiO2), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.[1][3] This method often provides the 1-alkylbenzotriazoles in moderate to high yields with excellent regioselectivity.[1][3]
Strategy 2: One-Pot Synthesis via Intramolecular Cyclization
An alternative approach that ensures exclusive N1-alkylation involves a one-pot synthesis starting from N-alkyl-o-phenylenediamine. This intermediate undergoes diazotization followed by an in-situ intramolecular cyclization to yield the desired N1-alkylated benzotriazole.
Experimental Protocol: Selective N1-Benzylation of Benzotriazole
This protocol is adapted from established methods for regioselective N1-alkylation.
-
Materials:
-
Benzotriazole (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq), finely powdered
-
Tetrabutylammonium bromide (TBAB, 0.1 eq)
-
Acetonitrile (solvent)
-
-
Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzotriazole, potassium carbonate, and tetrabutylammonium bromide. b. Add acetonitrile to the flask. c. Stir the suspension at room temperature for 15 minutes. d. Add benzyl bromide dropwise to the reaction mixture. e. Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Filter the solid K2CO3 and wash with a small amount of acetonitrile. h. Evaporate the solvent from the filtrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the pure 1-benzyl-1H-benzotriazole.
Question 3: I need to synthesize a 2H-benzotriazole derivative. What are the recommended methods?
Answer:
Selective synthesis of the 2H-isomer is generally more challenging than the 1H-isomer due to the latter's thermodynamic stability. However, specific catalytic systems and reaction pathways have been developed to achieve this.
Strategy 1: Metal-Catalyzed N2-Alkylation
Recent research has demonstrated that certain metalloporphyrin complexes can precisely control the regioselectivity of N-alkylation. For instance, an Iridium(III) pentafluorophenyl-substituted porphyrin catalyst has been shown to promote the selective N2-alkylation of benzotriazole with α-diazoacetates.[7][8] In contrast, an Iron(III) pyridine-substituted porphyrin catalyst under similar conditions directs the alkylation to the N1 position.[7][8]
Strategy 2: NIS-Promoted Addition to Alkynes
An alternative method for synthesizing 2-vinyl-2H-benzotriazoles involves the N-iodosuccinimide (NIS)-promoted regio- and stereoselective addition of 1H-benzotriazole to aromatic alkynes.[10] This electrophilic addition reaction provides a unique pathway to access these specific 2H-derivatives.
Caption: Logical workflow for controlling regioselectivity in N-alkylation.
Question 4: How can I differentiate between the 1H- and 2H-isomers of my synthesized benzotriazole derivative?
Answer:
Distinguishing between the N1 and N2 isomers is crucial for confirming the success of your regioselective synthesis. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.
-
¹H NMR Spectroscopy: The symmetry of the molecule plays a key role.
-
2H-Isomers: Due to the C₂ᵥ symmetry of the 2-substituted benzotriazole, the protons on the benzene ring often appear as a symmetric AA'BB' system. You would expect to see two signals for the four aromatic protons.
-
1H-Isomers: The 1-substituted isomer lacks this symmetry. Consequently, you will typically observe four distinct signals for the four aromatic protons, often as complex multiplets.
-
-
¹³C NMR Spectroscopy:
-
2H-Isomers: Due to symmetry, you will observe fewer signals in the aromatic region of the ¹³C NMR spectrum compared to the 1H-isomer.
-
1H-Isomers: The lack of symmetry results in more signals for the aromatic carbons.
-
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural determination.
-
Chromatographic Behavior: The two isomers will generally have different polarities and thus different retention factors (Rf) on TLC and distinct retention times in HPLC, which can also be an initial indicator. A simple co-spotting experiment on a TLC plate with known standards (if available) can be very informative.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. ijariie.com [ijariie.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-vinyl-2H-benzotriazoles via NIS-promoted regio/stereoselective addition of 1H-benzotriazole to alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 2-(1H-Benzo[d]triazol-1-yl)ethanamine during storage
Technical Support Center: 2-(1H-Benzo[d]triazol-1-yl)ethanamine
A Guide to Ensuring Compound Stability During Storage and Experimentation
Welcome to the technical support guide for 2-(1H-Benzo[d]triazol-1-yl)ethanamine (CAS No. 26861-65-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. As a molecule featuring both a benzotriazole ring and a primary amine, its integrity can be compromised by environmental factors. This guide provides actionable solutions and the scientific rationale behind them to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2-(1H-Benzo[d]triazol-1-yl)ethanamine?
For long-term stability, the solid compound should be stored in a tightly sealed container, preferably made of amber glass or high-density polyethylene (HDPE), to protect it from light and moisture. The optimal storage environment is a cool, dry, and dark place. For maximal protection against atmospheric degradation, consider storing the container inside a desiccator backfilled with an inert gas like argon or nitrogen. Temperatures should generally be kept below 30°C (86°F).
Q2: How should I prepare and store solutions of this compound?
Solutions are inherently less stable than the solid form. When preparing stock solutions, use high-purity, anhydrous solvents. If possible, degas the solvent by sparging with argon or nitrogen before use to remove dissolved oxygen. Prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial with minimal headspace, protected from light (e.g., wrapped in aluminum foil or in an amber vial), and refrigerated. Do not store aqueous solutions for extended periods.
Q3: What are the visible signs of decomposition?
The most common sign of degradation is a change in color. Pure 2-(1H-Benzo[d]triazol-1-yl)ethanamine is typically an off-white or light-colored solid. The appearance of a yellow or brown hue often indicates the formation of oxidized impurities. You may also observe changes in solubility or the appearance of unexpected particulates.
Q4: Is 2-(1H-Benzo[d]triazol-1-yl)ethanamine sensitive to light?
Yes. The benzotriazole moiety is structurally designed to absorb UV radiation, which is why its derivatives are used as UV stabilizers in materials science.[1][2] However, this absorption can lead to photochemical decomposition of the molecule itself over time, especially upon prolonged exposure to direct sunlight or other strong UV sources.[3] Therefore, protection from light at all stages of storage and handling is critical.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter, their probable causes, and recommended actions.
Problem: My solid sample has turned yellow/brown over time.
-
Probable Cause: This is a classic indicator of oxidation. The primary amine group is susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to light and ambient moisture.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the compound's purity using an appropriate analytical method like HPLC or LC-MS to quantify the extent of degradation.
-
Review Storage: Confirm that your storage container is sealed tightly and protected from light.
-
Implement Inert Atmosphere: For future storage, transfer the solid to a new, clean, dry vial. Purge the vial with argon or nitrogen for several minutes before sealing to displace air and moisture.[5] Store this vial in a desiccator.
-
Problem: I'm seeing unexpected peaks in my HPLC/LC-MS or inconsistent NMR results.
-
Probable Cause: The appearance of new signals suggests the presence of degradation products. The primary amine can oxidize, and the benzotriazole ring can undergo reactions, leading to a variety of byproducts.[6][7][8]
-
Troubleshooting Steps:
-
Run a Control: Analyze a freshly opened or newly purchased sample of the compound, if available, to establish a baseline analytical profile.
-
Check Your Solvent: Ensure the solvent used for analysis or for making your stock solution is not contaminated and is of high purity. Some solvents can degrade over time and react with your compound.
-
Adopt Stricter Handling: When weighing the compound, do so quickly to minimize exposure to air. When preparing solutions, use degassed, anhydrous solvents and prepare them immediately before use.
-
Problem: My compound shows reduced biological or chemical activity.
-
Probable Cause: If the parent compound degrades, its concentration decreases, leading to lower-than-expected activity. Furthermore, the degradation products may act as inhibitors or interfere with your assay.
-
Troubleshooting Steps:
-
Confirm Purity and Concentration: Use a quantitative method (e.g., qNMR or HPLC with a standard curve) to determine the exact concentration of the active parent compound in your sample.
-
Purify the Sample: If significant degradation has occurred, consider purifying the material via column chromatography or recrystallization. However, purchasing a new, high-purity batch is often more time- and cost-effective.
-
Prevent Future Degradation: Strictly adhere to the recommended storage and handling protocols outlined in this guide for all new batches of the compound.
-
Below is a troubleshooting workflow to help diagnose the state of your compound.
Caption: Troubleshooting workflow for decomposition issues.
Core Mechanisms & Best Practices
Understanding the chemical vulnerabilities of 2-(1H-Benzo[d]triazol-1-yl)ethanamine is key to preventing its decomposition.
Key Decomposition Pathways
-
Oxidation of the Primary Amine: The lone pair of electrons on the nitrogen of the primary amine makes it susceptible to oxidation by atmospheric oxygen. This can lead to the formation of imines, nitroso, or other oxidized species, which are often colored. This process can be catalyzed by trace metal impurities and accelerated by light.
-
Photodegradation: While the benzotriazole ring system is an excellent UV absorber, this very property means it is photoreactive. Prolonged exposure to UV light can induce cleavage or rearrangement of the triazole ring.[3]
-
Hygroscopicity and Moisture: Amines are often hygroscopic, meaning they can absorb moisture from the air. While direct hydrolysis of this specific molecule is less common than oxidation, the presence of water can accelerate other degradation pathways.
The diagram below illustrates a simplified oxidative pathway.
Caption: Simplified oxidative decomposition pathway.
Recommended Storage and Handling Protocols
To ensure maximum stability, follow the protocols summarized in the table below.
| Parameter | Solid Compound (Long-Term) | Stock Solution (Short-Term) |
| Temperature | 2-8°C or below 30°C | 2-8°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimal Headspace, Inert Gas Overlay |
| Light | Required (Amber Glass Vial)[9] | Required (Amber Vial or Foil Wrap) |
| Moisture | Required (Store in Desiccator) | Use Anhydrous Solvent, Seal Tightly |
| Container | Tightly Sealed Glass or HDPE | Tightly Sealed Glass Vial w/ PTFE Cap |
| Duration | Per manufacturer's expiry | Prepare fresh; store max 1-2 days |
Protocol: Quick Stability Assessment via HPLC
This protocol provides a general method to check for the appearance of degradation products.
-
Standard Preparation: Accurately weigh and dissolve a pristine (new or properly stored) sample of 2-(1H-Benzo[d]triazol-1-yl)ethanamine in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL). This is your reference standard.
-
Sample Preparation: Prepare your test sample to the same concentration in the same solvent.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. (e.g., Start at 5% B, ramp to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the benzotriazole moiety absorbs strongly (e.g., 254 nm or 280 nm).
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of the pure compound.
-
Inject the test sample.
-
Interpretation: Compare the chromatograms. The appearance of new peaks, particularly those eluting earlier (often more polar oxidation products), or a significant decrease in the main peak's area % relative to the standard, indicates degradation.[10]
-
References
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
- The Science of Light Stability: Benzotriazole UV Absorbers Explained. (2025, December 29).
- Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
- Safety Data Sheet. (n.d.). Enamine.
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- Safety Data Sheet. (2010, June 7). Fisher Scientific.
- Safety Data Sheet. (2013, January 21). Fisher Scientific.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
- Omnistab Benzotriazole UV absorbers. (2021, October 21). Partners in Chemicals.
- OKS 3570 - Safety Data Sheet. (n.d.).
-
Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. (2025, August 15). ACS Publications. Retrieved from [Link]
-
Neurotoxicity of Benzotriazole Ultraviolet Stabilizers in Teleost Fishes: A Review. (2024, February 2). PMC. Retrieved from [Link]
- Advancing Amine Degradation Analysis. (2021, January 26). International CCS Knowledge Centre.
- Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin.
-
Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. (n.d.). PubMed. Retrieved from [Link]
-
Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. (2022, April 8). PubMed. Retrieved from [Link]
- Primary Amines for all Your Laboratory. (n.d.). CP Lab Safety.
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
- Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine. (n.d.). Benchchem.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. (n.d.). MatheO.
- 2-(1H-1,2,3-benzotriazol-1-yl)ethylamine. (n.d.). Chemical Synthesis Database.
- Guidelines for Chemical Storage. (n.d.). Chapman University.
- 2-(1H-1,2,3-benzotriazol-1-yl)ethanamine (26861-65-4). (n.d.). Chemchart.
-
2-(1H-Benzo[D][11]triazol-1-YL)ethanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023, February 11). PubMed. Retrieved from [Link]
-
2,2'-(((4-Methyl-1H-benzotriazol-1-yl)methyl)imino)bis(ethanol). (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. partinchem.com [partinchem.com]
- 3. Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chapman.edu [chapman.edu]
- 10. matheo.uliege.be [matheo.uliege.be]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.
Overview of Synthetic Strategy
The most prevalent and direct method for synthesizing 2-(1H-Benzo[d]triazol-1-yl)ethanamine is the N-alkylation of benzotriazole. This reaction, however, presents a significant regioselectivity challenge: the alkylating agent can react at either the N1 or N2 position of the triazole ring. While the N1 isomer is typically the desired product for many applications, formation of the N2 isomer is a common side reaction.[1][2] Understanding and controlling this selectivity is paramount for a successful, high-yield synthesis.
This guide will focus on the direct alkylation route using a 2-haloethylamine equivalent and provide insights into managing the key challenges of the process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion according to TLC analysis. What are the likely causes?
Answer: Low or no conversion is a frequent issue, often stemming from one of the following factors:
-
Ineffective Deprotonation of Benzotriazole: Benzotriazole has a pKa of approximately 8.2 and requires a sufficiently strong base for complete deprotonation to form the highly nucleophilic benzotriazolide anion.[3]
-
Causality: If the base is too weak or has degraded (e.g., old sodium hydride), the concentration of the active nucleophile will be insufficient to drive the reaction forward.
-
Solution: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate.[4][5] Ensure the NaH is fresh and reactive. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) as NaH reacts violently with water. The solvent must be anhydrous; dimethylformamide (DMF) is a common choice.[5]
-
-
Poor Quality of the Alkylating Agent: The common alkylating agent, 2-chloroethylamine hydrochloride, must be used correctly.
-
Causality: As a hydrochloride salt, 2-chloroethylamine is not a free amine and is less reactive. The base must be sufficient to both deprotonate the benzotriazole and neutralize the HCl salt to generate the free, reactive 2-chloroethylamine in situ.
-
Solution: Use at least two equivalents of base: one for the benzotriazole and one for the 2-chloroethylamine hydrochloride. Alternatively, the free base of 2-chloroethylamine can be prepared beforehand, though it is less stable.
-
-
Suboptimal Reaction Temperature:
-
Causality: Like most S_N2 reactions, this alkylation is temperature-dependent. Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solution: While the initial deprotonation with NaH is often performed at 0 °C to control hydrogen gas evolution, the subsequent alkylation step typically requires heating. A temperature range of 60-80 °C is common for this reaction in DMF.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Question 2: I've obtained a product mixture that is difficult to separate. How can I resolve the N1 and N2 isomers?
Answer: The formation of both N1 and N2 alkylated isomers is the most significant challenge in this synthesis.[7] The ratio of these isomers is influenced by the solvent, base, and alkylating agent.[2]
-
Causality: The benzotriazolide anion is an ambident nucleophile with electron density on both N1 and N2. The N1 position is sterically more accessible, while the N2 position can be electronically favored under certain conditions.
-
Solutions for Separation:
-
Column Chromatography: This is the most effective method for separating the isomers. The polarity difference between the N1 and N2 isomers is often sufficient for separation on silica gel.
-
Pro-Tip: Amines can streak on silica gel. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine).
-
-
Fractional Crystallization: If a suitable solvent system can be found, it may be possible to selectively crystallize one isomer from the mixture, though this is often less straightforward than chromatography.
-
-
Strategies to Improve N1 Selectivity:
-
While achieving perfect selectivity is difficult, some literature suggests that using potassium carbonate as the base in a polar aprotic solvent like DMF can favor the N1 isomer.[4]
-
Catalytic approaches using B(C₆F₅)₃ have been shown to provide high N1 selectivity with diazoalkanes, though this represents a different class of alkylating agent.[1]
-
Question 3: The work-up procedure is messy, and I'm losing a lot of product. Is there a more efficient extraction method?
Answer: A standard organic extraction can be inefficient due to the product's amphiphilic nature. An acid-base extraction is highly recommended.
-
Causality: The desired product is a primary amine, which is basic. This property can be exploited to separate it from non-basic impurities like the N2 isomer (which is less basic), unreacted alkylating agents, and solvent residues.
-
Optimized Work-up Protocol:
-
After the reaction is complete, cool the mixture and carefully quench it with water (caution if using residual NaH).
-
Dilute with a larger volume of water and a water-immiscible organic solvent like ethyl acetate.
-
Extract the aqueous layer with the organic solvent to remove non-polar impurities.
-
Acidify the aqueous layer to a pH of ~1-2 with dilute HCl. This protonates your amine product, making it water-soluble.
-
Wash the acidic aqueous layer with ethyl acetate or ether again to remove any remaining non-basic or weakly basic impurities (like the N2 isomer).
-
Basify the aqueous layer to a pH of >12 with cold NaOH solution. This deprotonates the amine, making it soluble in organic solvents.
-
Extract the desired product from the basic aqueous layer using a solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Experimental Workflow & Visualization
The general workflow for the synthesis is outlined below.
Caption: General workflow for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns for this reaction?
-
A: Benzotriazole is harmful if swallowed and can cause serious eye irritation.[8][9][10][11] Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Always handle NaH in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8][9] Dichloromethane and DMF are hazardous solvents and should be handled with care in a well-ventilated area.
-
-
Q: Can I use an alternative to 2-chloroethylamine?
-
A: Yes, other 2-haloethylamines (like the bromo- derivative) or N-protected equivalents can be used. For instance, a Gabriel synthesis approach is a viable alternative.[12][13][14][15] This involves reacting the potassium salt of benzotriazole with N-(2-bromoethyl)phthalimide, followed by deprotection (e.g., with hydrazine) to release the primary amine.[12][14] This method avoids handling the unstable free 2-haloethylamine and can sometimes offer better yields by preventing side reactions.
-
-
Q: How do I confirm that I have synthesized the N1 isomer and not the N2?
-
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. The 1H and 13C NMR spectra of the N1 and N2 isomers are distinct. The symmetry of the N2 isomer results in a simpler aromatic region in the 1H NMR spectrum (two signals, appearing as an AA'BB' system) compared to the N1 isomer, which is asymmetric and typically shows four distinct aromatic proton signals. Comparing your experimental spectra with literature data is the best way to confirm the regiochemistry.
-
-
Q: What is the expected yield for this synthesis?
-
A: Yields can vary significantly based on the specific conditions, scale, and purification efficiency. Reported yields for similar N-alkylations of benzotriazole range from moderate to high (55-93%), but this is highly dependent on the successful separation of isomers and an optimized work-up.[7]
-
Detailed Experimental Protocol
Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine via N-Alkylation
This protocol is a representative example and may require optimization for your specific setup and scale.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Benzotriazole | 119.12 | 5.0 g | 42.0 mmol | 1.0 |
| Sodium Hydride (60%) | 40.00 (as NaH) | 3.7 g | 92.4 mmol | 2.2 |
| 2-Chloroethylamine HCl | 115.99 | 5.35 g | 46.2 mmol | 1.1 |
| Anhydrous DMF | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (3.7 g, 92.4 mmol). Suspend the NaH in anhydrous DMF (50 mL).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve benzotriazole (5.0 g, 42.0 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-chloroethylamine hydrochloride (5.35 g, 46.2 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH).
-
Work-up: Cool the reaction to room temperature and then place it in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 50 mL of water.
-
Extraction: Follow the "Optimized Work-up Protocol" described in the troubleshooting section above to isolate the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an eluent of Dichloromethane/Methanol/Triethylamine (e.g., starting with 98:1:1 and gradually increasing methanol content) to separate the N1 and N2 isomers and afford the pure N1 product.
References
- Vertex AI Search, SAFETY D
- Pallav Chemicals, 1,2,3, Benzotriazole MATERIAL SAFETY D
- 1,2,3-Benzotriazol...
- Carl ROTH, Safety D
- SAFETY D
- Chemical Communications (RSC Publishing), B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
- ChemicalBook, Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
- Wikipedia, Gabriel synthesis.
- Chemistry Steps, The Gabriel Synthesis.
- PMC - NIH, Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion.
-
Scirp.org, Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][8][9][10]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation.
- ResearchGate, Synthesis of alkyl
- Master Organic Chemistry, The Gabriel Synthesis.
- Organic Chemistry Portal, Benzotriazole synthesis.
- Organic Chemistry Portal, Gabriel Synthesis.
- TSI Journals, One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
-
ResearchGate, Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][8][9][10]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation.
- Scholars Research Library, Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents.
- The Royal Society of Chemistry, An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkyl
- ResearchGate, An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
- ijariie, A Review on: Synthesis of Benzotriazole.
- Lupine Publishers, Benzotriazole: A Vers
- ResearchGate, Synthesis of benzotriazole‐containing α‐amino acid 11.
- UFDC Image Array 2, Synthesis and utility of some N-substituted benzotriazoles.
- ResearchGate, N 2 -selective alkylation of benzotriazole via oxid
-
2-(1H-Benzo[d][8][9][10]triazol-1-yl)ethanamine hydrochloride, min 97%, 100 mg.
-
ChemUniverse, 2-(1h-benzo[d][8][9][10]triazol-1-yl)ethanamine hydrochloride.
- ResearchGate, Design and Synthesis of Novel 2-(1,2,4-Triazol-1-yl)
- Benchchem, An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)
-
MDPI, Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][10]Thiazin-4-One Derivatives.
- Connect Journals, SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- Google Patents, EP2250178B1 - Improved process for preparation of triazol-benzodiazepine deriv
- MDPI, 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
Sources
- 1. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. lupinepublishers.com [lupinepublishers.com]
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- 5. researchgate.net [researchgate.net]
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- 10. pentachemicals.eu [pentachemicals.eu]
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- 15. Gabriel Synthesis [organic-chemistry.org]
Technical Support Center: Characterization of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Isomers
Welcome to the technical support center for the characterization of 2-(1H-Benzo[d]triazol-1-yl)ethanamine and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in distinguishing between the N1- and N2-isomers of this compound during their experimental work. As the synthesis of N-substituted benzotriazoles can often yield a mixture of these regioisomers, robust analytical characterization is paramount for unambiguous structural assignment and ensuring the purity of the target compound.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face. The advice herein is grounded in established analytical principles and field-proven insights to ensure scientific integrity and help you navigate the nuances of isomer characterization.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate between the N1- and N2-isomers of 2-(Benzotriazolyl)ethanamine?
The primary challenge lies in the subtle structural differences between the 1-substituted and 2-substituted isomers. Both isomers have the same molecular weight and formula (C₈H₁₀N₄), leading to identical high-resolution mass spectrometry parent ions.[3] Their structural similarity can also result in closely related spectroscopic data (NMR, IR) and similar chromatographic behavior, often leading to co-elution or overlapping signals that complicate straightforward analysis. The N2-isomer is generally more thermodynamically stable, while the N1-isomer may form faster kinetically, meaning the ratio of isomers can vary depending on reaction conditions.[2]
Q2: What are the expected isomers when synthesizing 2-(1H-Benzo[d]triazol-1-yl)ethanamine?
The reaction of benzotriazole with a suitable ethylamine precursor (e.g., 2-chloroethylamine or a protected equivalent) can lead to substitution at either the N1 or N2 position of the triazole ring. This results in the formation of two potential regioisomers:
-
N1-isomer: 2-(1H-Benzo[d]triazol-1-yl)ethanamine
-
N2-isomer: 2-(2H-Benzo[d]triazol-2-yl)ethanamine
The relative yields of these isomers are highly dependent on the reaction conditions, including the solvent, base, and temperature.[2]
Q3: Are there any general stability differences between N1- and N2-alkylated benzotriazoles?
Yes, theoretical and experimental studies have shown that N2-substituted 1,2,3-triazoles are often thermodynamically more stable than their N1 counterparts.[2] This difference in stability can be a factor in isomer ratios, especially under equilibrium conditions. However, kinetic factors often favor the formation of the N1-isomer.
Troubleshooting Guide: Isomer Characterization
This section provides detailed troubleshooting advice for common analytical techniques used in the characterization of 2-(benzotriazolyl)ethanamine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for isomer differentiation, but overlapping signals can be a common issue.
Problem: My ¹H NMR spectrum shows a complex multiplet for the aromatic protons, and I can't definitively assign the isomer structure.
Cause: The aromatic protons of the N1- and N2-isomers will have distinct chemical shifts and coupling patterns due to the different electronic environments. In the N2-isomer, the molecule possesses a higher degree of symmetry, which simplifies the aromatic region of the NMR spectrum.
Solution:
-
Examine the Aromatic Region:
-
N1-isomer: Expect four distinct aromatic proton signals, often appearing as two pairs of multiplets, due to the asymmetry of the molecule.
-
N2-isomer: Expect a more symmetrical pattern, typically two signals (an AA'BB' system), appearing as two multiplets of equal integration, due to the C2v symmetry of the 2-substituted benzotriazole ring.
-
-
Analyze the Ethylamine Side Chain Signals: The chemical shifts of the methylene protons (-CH₂-N and -N-CH₂-) will differ between the two isomers. The protons of the N1-isomer are generally expected to be at a slightly different chemical shift compared to the N2-isomer due to the proximity to a different nitrogen environment in the triazole ring.
-
Perform 2D NMR Experiments:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for unambiguous assignment. Look for long-range correlations (2-3 bonds) between the methylene protons of the ethylamine side chain and the carbon atoms of the benzotriazole ring. The correlation patterns will be different for the N1- and N2-isomers.[4][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can be a definitive technique. For the N1-isomer, a NOE correlation should be observed between the N-CH₂ protons of the ethylamine side chain and the H-7 proton of the benzotriazole ring. In contrast, for the N2-isomer, NOE correlations would be expected between the N-CH₂ protons and both the H-4 and H-7 protons.[6]
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences
| Isomer | Aromatic Protons (¹H) | Aromatic Carbons (¹³C) | Ethyl Side Chain (¹H) |
| N1 | Asymmetric pattern (4 signals) | More complex (6 signals) | Distinct shifts for N-CH₂ and CH₂-NH₂ |
| N2 | Symmetric pattern (2 signals, AA'BB') | Simpler pattern due to symmetry (3 signals) | Potentially different shifts compared to N1 |
Note: Actual chemical shifts will be solvent-dependent.
Caption: Decision workflow for MS-based isomer differentiation.
High-Performance Liquid Chromatography (HPLC)
Achieving baseline separation of the isomers is critical for accurate quantification and isolation.
Problem: My N1- and N2-isomers are co-eluting or have very poor resolution in my reverse-phase HPLC method.
Cause: The isomers have very similar polarities, making separation on standard C18 columns challenging. The ionization state of the primary amine on the ethyl side chain is highly pH-dependent, which significantly affects retention.
Solution:
-
Optimize Mobile Phase pH: The primary amine has a pKa around 9-10. The mobile phase pH will dictate its charge state and, therefore, its interaction with the stationary phase.
-
Low pH (e.g., pH 2-4, using formic or phosphoric acid): The amine will be protonated (-NH₃⁺). This increased polarity will lead to earlier elution on a reverse-phase column. Adjusting the pH within this range can fine-tune the retention and potentially improve resolution. [7][8][9] * Neutral to High pH (e.g., pH 7-9): As the pH approaches the pKa, the amine will be a mixture of protonated and neutral forms, which can lead to poor peak shape (tailing). Using a mobile phase pH well above the pKa (if the column allows) will result in the neutral amine, increasing retention. However, most silica-based columns are not stable above pH 8. [7]
-
-
Vary the Organic Modifier: If using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity and improve separation.
-
Consider a Different Stationary Phase:
-
Phenyl-Hexyl Column: The pi-pi interactions between the phenyl rings of the stationary phase and the benzotriazole ring system can provide a different selectivity mechanism compared to a C18 column, potentially resolving the isomers.
-
Embedded Polar Group (EPG) Column: These columns can offer different selectivity for basic compounds.
-
Protocol 1: Systematic Mobile Phase pH Evaluation
-
Prepare Buffers: Prepare a series of aqueous mobile phases buffered at different pH values (e.g., pH 3.0, 4.0, and 5.0 using a phosphate or formate buffer).
-
Equilibrate the System: For each mobile phase composition, allow at least 15-20 column volumes to pass through the system to ensure full equilibration.
-
Inject Isomer Mixture: Inject a known mixture of the isomers (if available) or the reaction mixture at each pH condition.
-
Evaluate Resolution: Compare the resolution between the two isomer peaks at each pH. The optimal pH will provide the best balance of retention and resolution.
References
-
Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Chemistry, 77(22), 7415-7420. [Link]
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Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 77(22), 7415-7420. [Link]
-
Al-Hourani, B. J. (2016). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 21(8), 1035. [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Journal of Medicinal Chemistry, 64(15), 11447-11460. [Link]
-
Manne, R., et al. (2019). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. ResearchGate. [Link]
-
Singh, P., et al. (2015). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]
-
Manne, R., et al. (2019). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. ResearchGate. [Link]
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Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Chromatography Today. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
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PubChem. (n.d.). 2-(1H-Benzo[d]t[4][10][11]riazol-1-yl)ethanamine. [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]
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Audier, H. E., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(4), 413-424. [Link]
-
Esteves, A. P., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. InTech. [Link]
-
Kumar, D., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 860-868. [Link]
-
Al-Obaidi, A. S. M., et al. (2015). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Journal of Applicable Chemistry, 4(4), 1184-1191. [Link]
-
Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Fabbri, D., et al. (2017). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Molecules, 22(12), 2216. [Link]
-
de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 1), e20180751. [Link]
-
Mskhiladze, L., et al. (2018). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate. [Link]
-
Flammang, R., et al. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
-
Kertész, I., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(17), 2445-2463. [Link]
-
Kumar, S., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 7(33), 29087-29100. [Link]
-
Yang, L., et al. (2018). Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489-12493. [Link]
-
Patel, R. P., et al. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]
-
Al-Smadi, M., & Al-Momani, W. (2016). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 119, 1-22. [Link]
-
Kumar, P. B., et al. (2020). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmacology, 2(1), 1-6. [Link]
-
Al-Hiari, Y. M., et al. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. Journal of Chemistry, 2014, 386301. [Link]
-
Cheema, Z. M., et al. (2023). New benzotriazole-derived α-substituted hemiaminal ethers with enhanced cholinesterase inhibition activity. White Rose Research Online. [Link]
-
Robien, W. (2016). 2-(benzotriazol-2-ylmethyl)benzotriazole. CSEARCH. [Link]
-
Kumar, P. B., et al. (2018). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Heterocyclic Chemistry, 55(1), 123-130. [Link]
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Technical Support Center: Synthesis and Purification of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this important building block.
Introduction
The synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine is a multi-step process that, while based on established chemical principles, presents several challenges that can impact yield and purity. The most significant of these is the regioselective N-alkylation of the benzotriazole ring, which can lead to the formation of an undesired N2-isomer alongside the target N1-isomer. Subsequent purification steps are critical to isolate the desired product in high purity. This guide provides a systematic approach to identifying and resolving these issues.
A common and reliable synthetic approach is a modified Gabriel synthesis, which involves the N-alkylation of benzotriazole with an amine-protected haloalkane, followed by deprotection. This method is advantageous as it prevents the over-alkylation of the resulting amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Mixture of Isomers in the N-Alkylation Step
Question: I performed the N-alkylation of benzotriazole with N-(2-bromoethyl)phthalimide and obtained a low yield of the desired product, which appears to be a mixture of two isomers by TLC and ¹H NMR. How can I improve the regioselectivity and overall yield?
Answer: This is the most common challenge in the synthesis of N-substituted benzotriazoles. The benzotriazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of regioisomers. The N1-substituted product is generally the thermodynamically more stable and major product[1][2]. However, the ratio of N1 to N2 isomers is highly dependent on reaction conditions[3].
Causality and Mechanistic Insight:
The regioselectivity of the N-alkylation of benzotriazole is a classic example of thermodynamic versus kinetic control. The N1 position is sterically more accessible, and the resulting N1-alkylated product benefits from the aromaticity of the benzene ring, making it the thermodynamically favored product. The N2-alkylated product, in contrast, has a quinoidal structure which is less stable. Factors such as the solvent, counter-ion, temperature, and the nature of the alkylating agent can influence the N1/N2 ratio. Polar aprotic solvents like DMF or acetonitrile generally favor N1-alkylation[4]. The choice of base is also critical; stronger bases can lead to different isomer ratios.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation.
Recommended Protocol for N-Alkylation:
This protocol is optimized to favor the formation of the N1-isomer.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq.) | A mild base that effectively deprotonates benzotriazole without promoting significant side reactions. Cesium carbonate can also be used and may improve yields. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that promotes Sₙ2 reactions and generally favors N1-alkylation[4]. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition or isomerization. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking the consumption of starting materials and the formation of products. |
Step-by-Step Protocol:
-
To a solution of benzotriazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes to ensure the formation of the benzotriazole salt.
-
Add N-(2-bromoethyl)phthalimide (1.05 eq.) to the reaction mixture.
-
Heat the reaction to 70 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the benzotriazole is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum. This crude product will be a mixture of N1 and N2 isomers of N-(2-(benzotriazol-1-yl)ethyl)phthalimide.
Issue 2: Difficulty in Separating the N1 and N2-Alkylated Phthalimide Intermediates
Question: I have synthesized the mixture of N1 and N2-alkylated phthalimide intermediates, but they are difficult to separate by column chromatography. What can I do to improve the separation?
Answer: The N1 and N2 isomers of N-(2-(benzotriazolyl)ethyl)phthalimide often have similar polarities, making their separation by silica gel chromatography challenging. However, with careful optimization of the chromatographic conditions, a good separation can be achieved.
Key Principles for Separation:
The N1-isomer is generally slightly more polar than the N2-isomer due to the greater dipole moment of the 1-substituted benzotriazole system. This difference in polarity can be exploited for chromatographic separation.
Troubleshooting and Optimization:
-
Eluent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes.
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve resolution.
-
Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent to prevent band broadening.
-
Flow Rate: A slower flow rate can improve separation efficiency.
Optimized Flash Column Chromatography Protocol:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient of 20% to 50% Ethyl Acetate in Hexanes |
| Column Loading | Dry loading is preferred for better resolution. |
| Fraction Collection | Collect small fractions and analyze by TLC. |
Issue 3: Incomplete Deprotection and Difficult Removal of Phthalhydrazide Byproduct
Question: I am having trouble with the hydrazine-mediated deprotection of the phthalimide group. The reaction seems incomplete, and I am left with a solid byproduct that is difficult to remove from my desired amine product.
Answer: The deprotection of the phthalimide group using hydrazine is a standard procedure in Gabriel synthesis. However, incomplete reactions and the removal of the phthalhydrazide byproduct are common hurdles.
Causality and Mechanism:
Hydrazine attacks one of the carbonyl groups of the phthalimide, leading to a ring-opening reaction. A subsequent intramolecular cyclization releases the desired primary amine and forms the stable, five-membered phthalhydrazide ring. Phthalhydrazide is a solid that is often insoluble in the reaction solvent, which should facilitate its removal by filtration. However, its precipitation can sometimes trap the product, and its slight solubility in some solvents can complicate purification.
Deprotection and Purification Workflow:
Caption: Workflow for phthalimide deprotection.
Recommended Deprotection Protocol:
-
Suspend the N-(2-(1H-benzotriazol-1-yl)ethyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (2.0 eq.) to the suspension.
-
Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide. Wash the solid with cold ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The residue contains the desired 2-(1H-Benzo[d]triazol-1-yl)ethanamine, the N2-isomer, and any unreacted starting material.
Issue 4: Final Purification of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
Question: After the deprotection step, I still have a mixture of the desired N1-amine, the N2-amine isomer, and potentially other impurities. How can I obtain the pure N1-product?
Answer: A multi-step purification strategy involving acid-base extraction followed by recrystallization as a salt is the most effective method for isolating the pure desired product.
Key Principles:
The target molecule is a primary amine and is therefore basic. This property can be exploited to separate it from non-basic impurities through acid-base extraction. The N1 and N2 isomers have slightly different pKa values and polarities, which can sometimes be exploited for separation, although this is often challenging. Conversion to the hydrochloride salt often yields a crystalline solid that can be purified by recrystallization.
Detailed Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude amine residue from the deprotection step in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with 1 M hydrochloric acid (HCl). The basic amines will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution.
-
Extract the liberated free amine from the basic aqueous layer with fresh organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the free amine as an oil or solid.
-
-
Formation and Recrystallization of the Hydrochloride Salt:
-
Dissolve the purified free amine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic and a precipitate forms.
-
Collect the solid hydrochloride salt by filtration.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride.
-
Summary of Potential Byproducts and Their Removal
| Byproduct | Origin | Removal Method |
| 2-(2H-Benzo[d]triazol-2-yl)ethanamine (N2-isomer) | N-alkylation step | Column chromatography of the phthalimide-protected intermediate. Fractional crystallization of the final product's salt may also be effective. |
| Benzotriazole | Unreacted starting material | Wash with a dilute base (e.g., NaHCO₃ solution) during the workup of the alkylation step. |
| N-(2-bromoethyl)phthalimide | Unreacted starting material | Removed during column chromatography of the alkylated product. |
| Phthalhydrazide | Deprotection of phthalimide | Filtration after the deprotection reaction. Its low solubility in most organic solvents facilitates its removal. |
References
Validation & Comparative
Comprehensive NMR Analysis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine: A Comparative Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Benzo[d]triazol-1-yl)ethanamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a benzotriazole core linked to an ethylamine side chain, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure and electronic properties is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, offering insights into its chemical environment and a comparative perspective with related structures. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational NMR principles to provide a robust predictive analysis.
The Strategic Importance of NMR in Structural Elucidation
NMR spectroscopy provides a wealth of information regarding the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional structure of molecules in solution. For a molecule like 2-(1H-Benzo[d]triazol-1-yl)ethanamine, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are essential for confirming its synthesis and purity. The chemical shifts (δ), coupling constants (J), and signal multiplicities offer a unique fingerprint of the molecule.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of 2-(1H-Benzo[d]triazol-1-yl)ethanamine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzotriazole ring and the aliphatic protons of the ethylamine side chain.
Aromatic Region (δ 7.0 - 8.5 ppm): The benzotriazole ring system gives rise to a characteristic pattern in the downfield region of the spectrum. Due to the asymmetry introduced by the N-1 substitution, the four aromatic protons are chemically non-equivalent. They are expected to appear as a complex multiplet or as two sets of signals. Typically, the protons on the benzene ring of the benzotriazole moiety (H-4, H-5, H-6, and H-7) will show coupling to each other.
Aliphatic Region (δ 3.0 - 5.0 ppm): The ethylamine side chain will produce two distinct signals.
-
N-CH₂ Protons: The methylene group directly attached to the nitrogen of the benzotriazole ring is expected to be deshielded due to the electron-withdrawing nature of the triazole system. This will result in a triplet signal at a downfield chemical shift, likely in the range of δ 4.5 - 5.0 ppm.
-
CH₂-NH₂ Protons: The methylene group adjacent to the amino group will appear as a triplet at a more upfield position, typically around δ 3.0 - 3.5 ppm. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.
Aromatic Carbons (δ 110 - 150 ppm): The benzotriazole ring will show six distinct signals for its carbon atoms. The two carbons at the fusion of the benzene and triazole rings (C-3a and C-7a) will have characteristic chemical shifts. The other four carbons of the benzene ring will also have distinct resonances.
Aliphatic Carbons (δ 35 - 55 ppm): The two methylene carbons of the ethylamine side chain will be clearly resolved.
-
N-CH₂ Carbon: The carbon atom bonded to the benzotriazole nitrogen will be deshielded and is predicted to resonate in the δ 45 - 55 ppm range.
-
CH₂-NH₂ Carbon: The carbon adjacent to the amino group will appear at a more upfield chemical shift, likely in the range of δ 35 - 45 ppm.
Comparative Analysis with Structural Analogs
The predicted NMR data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine can be compared with the experimental data of related benzotriazole and benzimidazole derivatives to understand the influence of structural modifications on the chemical shifts. For instance, comparison with N-substituted benzimidazoles can highlight the effect of the additional nitrogen atom in the triazole ring on the electronic environment of the aromatic system.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Aliphatic Proton Chemical Shifts (ppm) | Aromatic Carbon Chemical Shifts (ppm) | Aliphatic Carbon Chemical Shifts (ppm) |
| 2-(1H-Benzo[d]triazol-1-yl)ethanamine (Predicted) | 7.0 - 8.5 (m) | N-CH₂: 4.5 - 5.0 (t), CH₂-NH₂: 3.0 - 3.5 (t) | 110 - 150 | N-CH₂: 45 - 55, CH₂-NH₂: 35 - 45 |
| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | 7.4 - 8.1 (m) | N-CH₂: 5.4 (s), O-CH₂: 4.3 (q), CH₃: 1.3 (t) | 110 - 145 | N-CH₂: 49.5, O-CH₂: 62.5, CH₃: 14.0 |
| 2-(2-methyl-1H-imidazol-1-yl)ethanamine | Imidazole CH: 6.8 - 7.2 | N-CH₂: 3.9 (t), CH₂-NH₂: 2.9 (t) | 115 - 145 | N-CH₂: 45 - 55, CH₂-NH₂: 35 - 45 |
Note: The data for Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate and 2-(2-methyl-1H-imidazol-1-yl)ethanamine are based on published literature and are provided for comparative purposes.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the ethylamine side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the attachment of the ethylamine side chain to the N-1 position of the benzotriazole ring.
-
Visualizing the Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of 2-(1H-Benzo[d]triazol-1-yl)ethanamine with atom numbering for NMR assignment.
Figure 1. Molecular structure of 2-(1H-Benzo[d]triazol-1-yl)ethanamine with atom numbering.
Conclusion and Future Outlook
A comprehensive NMR analysis is fundamental to the structural verification and purity assessment of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. While this guide provides a detailed predictive analysis based on established principles and data from analogous compounds, the acquisition of high-resolution experimental spectra is strongly encouraged for definitive characterization. Further studies, including advanced solid-state NMR and computational modeling, could provide deeper insights into the solid-state structure and electronic properties of this important molecule, thereby facilitating its rational design for various applications in drug discovery and materials science.
References
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Alan R. Katritzky, Olga V. Denisko, "N-Substituted Benzotriazoles," ARKIVOC, vol. 2000, no. 1, pp. 1-25, 2000. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comparative Guide to the Antimicrobial Potential of Benzotriazole Derivatives with a Focus on the Unexplored 2-(1H-Benzo[d]triazol-1-yl)ethanamine Scaffold
Foreword for the Research Community
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the benzotriazole scaffold has garnered significant attention, demonstrating a broad spectrum of biological activities.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antimicrobial efficacy of benzotriazole derivatives.
A targeted investigation into the specific subclass of 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives reveals a notable gap in the current scientific literature regarding their antimicrobial properties. While the parent compound, 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride, is commercially available, its biological activity, particularly as an antimicrobial agent, remains largely undocumented in peer-reviewed research.[3][4][5] This guide, therefore, pivots to a broader yet highly relevant analysis. We will first explore the established antimicrobial efficacy of various benzotriazole derivatives to provide a solid foundation. Subsequently, we will delineate the standard, rigorous methodologies for evaluating antimicrobial activity, thereby equipping researchers with the necessary tools to investigate underexplored scaffolds like the 2-(1H-Benzo[d]triazol-1-yl)ethanamine core.
The Antimicrobial Landscape of Benzotriazole Derivatives: A Synopsis of Current Knowledge
Benzotriazole derivatives are a versatile class of compounds known for a wide array of pharmacological activities, including antibacterial and antifungal properties.[1][2] Their mechanism of action, while not always fully elucidated, is often attributed to their ability to interact with various biological targets within microbial cells.
Antibacterial Activity
Numerous studies have demonstrated the potential of benzotriazole derivatives against both Gram-positive and Gram-negative bacteria. The structural modifications on the benzotriazole ring system play a crucial role in determining the potency and spectrum of their antibacterial action.
For instance, the introduction of a β-amino alcohol or a 1,3-oxazolidine moiety to the benzotriazole core has yielded compounds with significant activity against Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) in these derivatives often highlights the influence of specific substituents on their efficacy.
Antifungal Activity
The antifungal potential of benzotriazole derivatives is equally promising. Various synthesized analogues have shown considerable efficacy against a range of fungal pathogens, including species of Aspergillus and Candida.[1][2] The triazole moiety, a key component of the benzotriazole structure, is also present in several clinically used antifungal drugs, which underscores the potential of this chemical family.
Comparative Antimicrobial Efficacy: A Look at Structurally Related Benzotriazole Derivatives
Due to the absence of specific data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives, this section presents a comparative summary of the antimicrobial activity of other benzotriazole analogues. This information serves as a valuable reference point for hypothesizing the potential efficacy of the target scaffold.
| Derivative Class | Test Organisms | Activity Range (MIC in µg/mL) | Reference |
| Benzotriazole-based β-amino alcohols | S. aureus, B. subtilis | 8 - 64 (µM) | |
| Coumarin-based benzotriazoles | P. vulgaris, S. aureus, A. fumigatus | Comparable to Chloramphenicol/Fluconazole | |
| Benzotriazole-pyrazole-thiazole hybrids | E. coli, B. subtilis, S. aureus, A. niger, C. albicans | Significant activity | |
| N-phenylacetamide derivatives | S. aureus, B. subtilis, E. coli, A. niger, C. albicans | Good antimicrobial action |
Note: The presented data is a summary from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols for Antimicrobial Efficacy Testing: A Practical Guide
To empower researchers to investigate the antimicrobial potential of novel compounds such as 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Test Compound: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the compound in the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Perform MIC Assay: An MIC assay is performed as described above.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the test compound from which no microbial growth is observed on the subculture plates.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a microorganism to a particular antimicrobial agent.
Protocol:
-
Prepare Agar Plate: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.
-
Apply Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measure Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured.
Workflow for Kirby-Bauer Disk Diffusion Test:
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR studies on 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives are lacking, general trends observed in other benzotriazole analogues can guide future research. Key considerations for designing new derivatives should include:
-
Substitutions on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene moiety of the benzotriazole core can significantly modulate antimicrobial activity.
-
Modifications of the Ethanamine Side Chain: Altering the length of the alkyl chain, introducing cyclic structures, or adding functional groups to the amine could influence the compound's interaction with microbial targets.
-
Stereochemistry: For chiral derivatives, the stereoisomers may exhibit different biological activities, warranting their separation and individual evaluation.
The lack of data on 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives represents a clear opportunity for novel research in the field of antimicrobial drug discovery. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for scientists embarking on the synthesis and biological evaluation of this promising, yet underexplored, class of compounds.
References
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Chaudhari, N. S., Khan, M. S. A. A., Khan, M. F. A. A., Azam, S. M. O. M., & Nayak, S. P. S. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]
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Singh, N., Abrol, V., Parihar, S., Kumar, S., Khanum, G., Mir, J. M., ... & Al-Farraj, S. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS omega, 8(44), 41960-41968. [Link]
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PubChem. (n.d.). 2-(1H-Benzo[D][3][6][7]triazol-1-YL)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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ChemUniverse. (n.d.). 2-(1H-BENZO[D][3][6][7]TRIAZOL-1-YL)ETHANAMINE HYDROCHLORIDE. Retrieved from [Link]3][6][7]triazol-1-yl)ethanamine-hydrochloride.html
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Chaudhari, N. S., Khan, M. S. A. A., Khan, M. F. A. A., Azam, S. M. O. M., & Nayak, S. P. S. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]
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Mali, R. P., & Jawale, D. V. (2012). Synthesis and Antimicrobial Evaluation of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-Phenylacetamide Derivatives. Research Journal of Pharmacy and Technology, 5(8), 1072-1075. [Link]
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Chaudhari, N. S., Khan, M. S. A. A., Khan, M. F. A. A., Azam, S. M. O. M., & Nayak, S. P. S. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]
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A Comparative Guide to Triazole-Based Corrosion Inhibitors: Benchmarking 2-(1H-Benzo[d]triazol-1-yl)ethanamine
In the relentless battle against metallic corrosion, which silently compromises the integrity of critical infrastructure and industrial components, the deployment of effective corrosion inhibitors is paramount. Among the arsenal of chemical deterrents, triazole derivatives have long been revered for their exceptional efficacy, particularly in the protection of copper and its alloys, as well as various steels. This guide provides an in-depth comparative analysis of the corrosion inhibition performance of the well-established benzotriazole (BTA) and its derivatives, while postulating the potential enhancements offered by a specific functionalized variant, 2-(1H-Benzo[d]triazol-1-yl)ethanamine. This document is intended for researchers, materials scientists, and professionals in drug development and chemical engineering who are engaged in the selection and design of advanced corrosion mitigation strategies.
The Enduring Legacy of Triazole Inhibitors in Corrosion Science
Triazole compounds are heterocyclic molecules containing a five-membered ring with two carbon atoms and three nitrogen atoms. Their remarkable ability to thwart corrosive processes stems from the presence of lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring.[1][2] These structural features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[3] Benzotriazole (BTA) is arguably the most extensively studied and widely implemented triazole inhibitor, lauded for its ability to form a robust, polymeric complex with copper ions, effectively passivating the surface against aggressive species.[3][4]
The quest for even more potent inhibitors has led to the exploration of various BTA derivatives, where the introduction of different functional groups can modulate the electronic properties and adsorption behavior of the molecule.[2] This guide will delve into the established performance of common triazole inhibitors and then extend this understanding to predict the behavior of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, a derivative featuring a primary amine functional group.
Mechanism of Action: A Tale of Surface Adsorption and Film Formation
The efficacy of a triazole-based inhibitor is intrinsically linked to its ability to adsorb onto the metal surface and form a durable, protective film. This process can be broadly categorized into physisorption and chemisorption. Physisorption involves weaker, electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption entails the formation of stronger, coordinate bonds between the heteroatoms (nitrogen, in the case of triazoles) and the metal atoms.[5]
For benzotriazole and its derivatives, the prevailing mechanism involves the formation of a chemisorbed layer. The nitrogen atoms in the triazole ring act as active centers, donating their lone pair electrons to the vacant d-orbitals of the metal atoms (e.g., copper, iron), resulting in the formation of a stable coordination complex.[1][2] This inhibitor film acts as a physical barrier, isolating the metal from the corrosive environment. Furthermore, it can alter the electrochemical properties of the surface, increasing the charge transfer resistance and reducing the corrosion current density.[6]
The introduction of an ethanamine group to the benzotriazole structure, as in 2-(1H-Benzo[d]triazol-1-yl)ethanamine, is hypothesized to enhance its protective capabilities through several mechanisms:
-
Enhanced Adsorption: The primary amine group (-NH2) provides an additional active site with a lone pair of electrons on the nitrogen atom, potentially leading to stronger and more comprehensive adsorption on the metal surface.
-
Increased Solubility: The amine group can improve the solubility of the inhibitor in aqueous corrosive media, facilitating its transport to the metal surface.
-
Modified Film Properties: The presence of the ethanamine side chain could influence the packing and orientation of the inhibitor molecules on the surface, potentially leading to a denser and more impervious protective film.
Diagram of the Hypothesized Inhibition Mechanism
Caption: Standard workflow for electrochemical evaluation of corrosion inhibitors.
Step-by-Step Protocol:
-
Specimen Preparation: Polish the metal specimen (e.g., copper or mild steel) with successively finer grades of silicon carbide paper, rinse with deionized water and acetone, and dry in a stream of air.
-
Electrochemical Cell Setup: Assemble a standard three-electrode cell with the prepared metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The corrosive solution, with and without the inhibitor, serves as the electrolyte.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady-state potential is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) to measure the impedance of the system. The data is typically represented as Nyquist and Bode plots.
-
Potentiodynamic Polarization (PDP): Sweep the potential from the cathodic to the anodic direction (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s) and record the resulting current.
-
Data Analysis:
-
From the EIS data, determine the charge transfer resistance (Rct) by fitting the Nyquist plot to an appropriate equivalent electrical circuit. The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100
-
From the PDP data, extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100
-
Surface Analysis Techniques
To visualize the protective film and understand its composition, surface analysis techniques are indispensable.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, revealing the extent of corrosion damage in the absence and presence of the inhibitor.
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can identify the chemical composition of the surface film, confirming the presence of the inhibitor and its interaction with the metal.
Conclusion and Future Outlook
While benzotriazole and its established derivatives continue to be stalwart protectors against corrosion, the pursuit of enhanced performance necessitates the exploration of novel molecular architectures. The hypothetical analysis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, based on established principles of corrosion inhibition, suggests its potential for superior efficacy due to the introduction of an additional active adsorption site.
The true measure of its capabilities, however, awaits empirical validation through the rigorous experimental protocols detailed in this guide. Future research should focus on the synthesis and experimental evaluation of 2-(1H-Benzo[d]triazol-1-yl)ethanamine and other rationally designed triazole derivatives. Such endeavors will undoubtedly contribute to the development of next-generation corrosion inhibitors with unparalleled performance and environmental compatibility, addressing the ever-present challenge of metallic degradation in our modern world.
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The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. (2019). RSC Advances, 9(48), 28021-28031. [Link]
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Synthesis and Corrosion Inhibition Study of 1-Aminobenzotriazole for Mild Steel in HCl Solution: Electrochemical, Surface Analysis, and Theoretical Investigations. (2024). Progress in Color, Colorants and Coatings, 17(1), 61-74. [Link]
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Review on Benzotriazole As Anti-corrosive Agents. (2021). Journal of Emerging Technologies and Innovative Research, 8(6). [Link]
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Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %. (2021). Moroccan Journal of Chemistry, 6(6), 1378-1384. [Link]
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The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. (n.d.). RSC Publishing. [Link]
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Synthesis and Application of a Benzotriazole Mannich Base as Effective Corrosion Inhibitor for N80 Steel in High Concentrate. (2016). Journal of the Chemical Society of Pakistan, 38(4), 675-678. [Link]
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Synthesis and application of a benzotriazole mannich base as effective corrosion inhibitor for N80 steel in high concentrated HCl. (2016). INIS-IAEA. [Link]
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On the corrosion inhibition and adsorption behaviour of some benzotriazole derivatives during copper corrosion in nitric acid solutions: A combined experimental and theoretical study. (2009). Corrosion Science, 52(1), 296-304. [Link]
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On the corrosion inhibition and adsorption behaviour of some benzotriazole derivatives during copper corrosion in nitric acid solutions: a combined experimental and theoretical study. (2009). ResearchGate. [Link]
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Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I. 1,2,3-Benzotriazole and its derivatives. Copper, zinc and their alloys. (2020). International Journal of Corrosion and Scale Inhibition, 9(2), 540-575. [Link]
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Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021). Materials, 14(11), 2795. [Link]
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Dry and wet lab studies for some benzotriazole derivatives as possible corrosion inhibitors for copper in 1.0M HNO3. (2014). International Journal of Industrial Chemistry, 5(1), 1-11. [Link]
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Potentiodynamic polarization curves of solution added to different... (n.d.). ResearchGate. [Link]
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Inhibitive effect of 2-(1H-benzotriazol-1-yl)phenylacetohydrazide and 2-(1H-benzotriazol-1-yl) acetopyrazolidine dione for the control of corrosion of admiralty brass in natural sea water. (2012). ResearchGate. [Link]
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Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. (2025). Scientific Reports, 15(1). [Link]
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Electrochemical impedance spectroscopy (EIS) measurements of different... (n.d.). ResearchGate. [Link]
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3-[(1H-Benzo[d]t[1][5][7]riazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. (2022). Molecules, 27(19), 6563. [Link]
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2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone. (2011). ResearchGate. [Link]
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Cytotoxicity comparison of 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives on cancer cell lines
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the benzotriazole nucleus has garnered significant attention.[1][2] Its unique structural features and versatile chemistry allow for the generation of diverse derivatives with a wide spectrum of biological activities, including potent anticancer properties.[1][3] This guide provides a comparative analysis of the cytotoxic effects of various benzotriazole derivatives against a panel of human cancer cell lines, supported by experimental data and detailed methodologies. Our objective is to offer researchers and drug development professionals a comprehensive resource to inform future discovery and optimization efforts in this promising area of oncology.
Comparative Analysis of In Vitro Cytotoxicity
The efficacy of a potential anticancer compound is primarily assessed by its ability to inhibit the growth of and induce death in cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of cell proliferation.[4] A lower IC50 value signifies greater potency.
The following table summarizes the cytotoxic activities of several recently synthesized benzotriazole derivatives across various human cancer cell lines. The data highlights the diverse potency and selective toxicity profiles achievable through modification of the core benzotriazole structure.
| Compound ID | Cancer Cell Line | Cell Line Origin | Assay Type | IC50 (µM) | Reference |
| ARV-2 | MCF-7 | Breast Adenocarcinoma | MTT | 3.16 | [5] |
| HeLa | Cervical Carcinoma | MTT | 5.31 | [5] | |
| HT-29 | Colon Carcinoma | MTT | 10.6 | [5] | |
| Compound 7s | MCF-7 | Breast Adenocarcinoma | Not Specified | 1.2 | [6] |
| Hep-G2 | Hepatocellular Carcinoma | Not Specified | 13.3 | [6] | |
| Compound 2.1 | VX2 | Carcinoma | CCK-8 | 3.80 ± 0.75 | [7][8] |
| Compound 2.2 | MGC | Stomach Cancer | CCK-8 | 3.72 ± 0.11 | [7][8] |
| Compound 2.5 | A549 | Lung Carcinoma | CCK-8 | 5.47 ± 1.11 | [7][8] |
| MKN45 | Stomach Cancer | CCK-8 | 3.04 ± 0.02 | [7][8] | |
| Compound 9 | Not Specified | Human Cancer | Not Specified | 0.0012 - 0.0024 | [9] |
| Compound 5b | MCF-7 | Breast Adenocarcinoma | Not Specified | 17.08 µg/mL | [10] |
| HeLa | Cervical Carcinoma | Not Specified | 15.38 µg/mL | [10] | |
| Compound 14b | A549 | Lung Carcinoma | Cell Viability | 7.59 ± 0.31 | [11] |
| Compound 14c | A549 | Lung Carcinoma | Cell Viability | 18.52 ± 0.59 | [11] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as assay type and incubation time, across different studies.
Experimental Design: Protocols for Cytotoxicity Assessment
The reliability of cytotoxicity data is fundamentally dependent on the rigor of the experimental methodology. The following section details the protocols for two widely adopted colorimetric assays for assessing cell viability: the MTT and Sulforhodamine B (SRB) assays.[4][12]
General Workflow for In Vitro Cytotoxicity Screening
The process of evaluating a novel compound's cytotoxicity follows a standardized workflow. This ensures reproducibility and allows for meaningful comparison between compounds and studies. The key stages involve cell culture, compound treatment, incubation, signal detection via a specific assay, and finally, data analysis to determine metrics like the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a staple in cytotoxicity testing, relying on the metabolic activity of viable cells.[13]
-
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into purple formazan crystals.[13] The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
-
Causality: This assay is chosen for its sensitivity and its direct link to cellular metabolic function. A reduction in formazan production is a strong indicator of either cell death or a severe metabolic compromise, both of which are desired outcomes for a cytotoxic agent.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the benzotriazole derivatives. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay offers a robust alternative to the MTT assay, with its own distinct advantages.
-
Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[12]
-
Causality: This assay is often preferred because its endpoint, total protein content, is less susceptible to metabolic fluctuations that might affect the MTT assay. It provides a stable and reliable measure of cell number. The SRB assay is also generally less expensive and simpler to perform.[12]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and serum proteins. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Pour off the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mechanistic Insights: How Benzotriazoles Induce Cancer Cell Death
The cytotoxic effects of benzotriazole derivatives are often mediated through the induction of apoptosis, or programmed cell death.[1][5] Several studies suggest that these compounds can trigger mitochondria-mediated apoptosis.[5] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of enzymes called caspases, which execute the cell death program.
Furthermore, some benzotriazole derivatives function as inhibitors of key enzymes crucial for cancer cell survival and proliferation, such as tyrosine protein kinases or histone deacetylases (HDACs).[7][9] By blocking these pathways, the compounds can arrest the cell cycle and trigger apoptosis.[1][5]
Caption: Putative mechanisms of action for cytotoxic benzotriazole derivatives.
Conclusion and Future Perspectives
The data presented in this guide clearly demonstrates that the benzotriazole scaffold is a fertile ground for the development of potent and selective anticancer agents. The diverse cytotoxic profiles observed across different derivatives and cancer cell lines underscore the importance of structure-activity relationship (SAR) studies to optimize efficacy and minimize off-target effects.
Future research should focus on elucidating the precise molecular targets and signaling pathways affected by the most potent compounds. Combining in vitro cytotoxicity data with in silico molecular docking studies can provide valuable insights into their mechanism of action and guide the rational design of next-generation derivatives.[2] Ultimately, the continued exploration of 2-(1H-Benzo[d]triazol-1-yl)ethanamine and related benzotriazole structures holds significant promise for expanding the arsenal of therapies in the fight against cancer.
References
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- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
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- Synthesis and anticancer activity of benzotriazole derivatives. ResearchGate.
- Synthesis and anticancer activity of benzotriazole derivatives. OUCI.
- Synthesis and anticancer activity of benzotriazole derivatives. CityUHK Scholars.
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- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI.
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- Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines... ResearchGate.
- SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate.
- MTT assay and its use in cell viability and proliferation analysis. Abcam.
- Cytotoxic Activity of the Tested Compounds on Different Cell Lines. ResearchGate.
- Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion.
- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. NIH.
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central.
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][12]oxazin-3(4H). NIH. Available from:
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers.
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Discovery of 1H-benzo[d][4][5][12]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase. PubMed. Available from:
- Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate.
- Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. PubMed.
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI.
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The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][4][6][12]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. MDPI. Available from:
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The Definitive Guide to Structural Elucidation: X-ray Crystallographic Analysis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Derivatives
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of function, design novel therapeutics, and engineer materials with tailored properties. For researchers engaged with 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives—a scaffold of significant interest due to its diverse biological activities—a robust and reliable method for structural characterization is not just advantageous; it is essential.[1][2]
This guide provides an in-depth exploration of single-crystal X-ray diffraction (SCXRD) as the gold standard for the atomic-level structural analysis of this important class of compounds. We will delve into the causality behind experimental choices, present a detailed workflow, and objectively compare the insights gleaned from crystallography with those from other common analytical techniques.
The Imperative for Atomic Resolution: Why X-ray Crystallography?
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable for confirming chemical identity and connectivity, they often provide an incomplete picture. NMR can elucidate the solution-state conformation, but it is an average representation and can be ambiguous for complex stereochemistry. MS confirms mass and fragmentation patterns, and IR identifies functional groups, but neither can define the precise spatial arrangement of atoms.
Single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, high-resolution map of electron density within a crystalline solid. This allows for the precise determination of:
-
Absolute Stereochemistry: Crucial for understanding enantioselective biological activity.
-
Molecular Conformation: Defining the exact torsion angles and spatial orientation of substituents.
-
Intermolecular Interactions: Revealing the intricate network of hydrogen bonds, π–π stacking, and other non-covalent forces that govern crystal packing and can inform on potential receptor-ligand interactions.[1][2]
-
Bond Lengths and Angles: Providing fundamental geometric data that can be correlated with electronic effects and reactivity.
For 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives, where subtle changes in conformation or stereochemistry can drastically alter biological efficacy, the atomic-level detail from SCXRD is invaluable.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and an understanding of the underlying physical chemistry. The following diagram and protocol outline a comprehensive, self-validating workflow for the X-ray crystallographic analysis of a representative compound, 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, a close analog of the ethanamine series.[2]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: Crystallographic Analysis of 2-(1H-Benzotriazol-1-yl)-1-phenylethanol
This protocol is adapted from established methodologies for similar derivatives.[2]
1. Synthesis and Purification (Self-Validation Step 1):
-
Rationale: The purity of the starting material is critical. Impurities can inhibit crystallization or co-crystallize, leading to a disordered or incorrect structure.
-
Protocol:
-
Synthesize the target compound, for instance, by reducing the corresponding ketone precursor (2-(1H-benzotriazol-1-yl)-1-phenylethanone) with a reducing agent like sodium borohydride in ethanol.[1]
-
Purify the crude product using column chromatography or recrystallization until TLC and ¹H NMR show a single, pure compound.
-
Confirm the molecular weight and identity using High-Resolution Mass Spectrometry (HRMS) and detailed 1D/2D NMR analysis. This initial characterization validates the chemical identity before proceeding.
-
2. Crystallization (The Art and Science):
-
Rationale: The goal is to grow single, well-ordered crystals of sufficient size (typically 0.1-0.5 mm) and quality for diffraction. The choice of solvent is paramount.
-
Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, acetonitrile).
-
Crystal Growth: The most common and effective method for compounds of this type is slow evaporation .
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a small, clean vial.[2]
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Monitor periodically for the formation of well-defined, colorless crystals.
-
-
3. Data Collection and Processing (The Experiment):
-
Rationale: This step involves irradiating the crystal with X-rays and collecting the resulting diffraction pattern, which contains information about the crystal's internal structure.
-
Protocol:
-
Mounting: Carefully select a high-quality, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[2][3]
-
Cool the crystal to a low temperature (e.g., 120 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.[1][2]
-
Collect a series of diffraction images (frames) as the crystal is rotated.
-
-
Data Processing:
-
Integrate the raw diffraction spots to determine their intensities.
-
Scale the data and apply an absorption correction to account for the absorption of X-rays by the crystal.
-
-
4. Structure Solution and Refinement (The Analysis):
-
Rationale: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map, which is then refined to create the final, accurate molecular model.
-
Protocol:
-
Structure Solution: Solve the structure using direct methods or intrinsic phasing (e.g., with software like SHELXT). This will reveal the positions of most non-hydrogen atoms.
-
Refinement: Refine the structural model using full-matrix least-squares on F² (e.g., with SHELXL).
-
Validation: Use software like PLATON/checkCIF to validate the final structure, ensuring it is chemically sensible and fits the data well. The final R-factor (e.g., R1) should typically be below 5-7% for a well-refined structure.
-
Comparative Analysis: X-ray Crystallography vs. Other Techniques
No single technique tells the whole story. The true power of structural analysis lies in the synergistic use of multiple methods. The table below compares the specific contributions of SCXRD with other common analytical techniques for 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives.
| Technique | Information Provided | Strengths for this Derivative Class | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, conformation, stereochemistry, bond lengths/angles, intermolecular interactions. | Unambiguously defines the spatial arrangement, which is critical for structure-activity relationship (SAR) studies. Reveals hydrogen bonding and π-stacking networks.[1][2] | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state information only, which may differ from the solution or biological conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical connectivity (¹H, ¹³C), through-bond and through-space correlations (COSY, HMBC, NOESY), solution-state conformation. | Excellent for confirming the synthesized structure and assessing purity. NOESY can provide insights into solution-state conformation and proximity of protons.[4][5] | Provides an averaged structure in solution. Can be difficult to assign absolute stereochemistry without chiral auxiliaries. Complex spectra for larger derivatives. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Confirms the molecular formula and provides evidence for structural fragments, validating the synthetic product. | Provides no information on 3D structure, stereochemistry, or connectivity of isomers. |
| Infrared (IR) & UV-Vis Spectroscopy | Presence of functional groups (e.g., N-H, C=N, aromatic C-H). Electronic transitions. | Quick and easy method to confirm the presence of key functional groups in the benzotriazole and ethanamine moieties.[6] | Provides very limited structural information beyond functional group identification. Highly ambiguous for isomers. |
Case Study Insights: What Crystallography Reveals
Analysis of crystal structures of closely related compounds like 2-(1H-Benzotriazol-1-yl)-1-phenylethanol and 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol provides key insights applicable to the ethanamine series:
-
Conformational Preferences: The dihedral angle between the benzotriazole ring system and other aromatic substituents is a key conformational parameter. For the phenyl derivative, this angle is 13.43°, indicating a relatively coplanar arrangement, while for the furan derivative, it is 24.05°.[1][2] This demonstrates how substituent changes can influence the molecule's overall shape.
-
Dominant Intermolecular Forces: In the solid state, these molecules are often linked into chains or more complex networks by O—H···N hydrogen bonds, where the hydroxyl group acts as a donor and a triazole nitrogen acts as an acceptor.[1][2] For the ethanamine derivatives, N—H···N bonds would be expected to play a similar crucial role.
-
π–π Stacking: Aromatic π–π stacking interactions between benzene and triazole rings are consistently observed, with centroid-centroid distances typically in the range of 3.7-3.9 Å.[1][2] These interactions are fundamental to the crystal packing and are often implicated in the binding of small molecules to biological targets.
By providing this definitive, high-resolution data, X-ray crystallography moves beyond simple characterization to offer a predictive framework for rational drug design and materials engineering.
References
- 1. 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1H-Benzotriazol-1-yl)-1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
DFT Studies on the Electronic Properties of 2-(1H-Benzo[d]triazol-1-yl)ethanamine: A Comparative Analysis
An In-Depth Technical Guide
Introduction
2-(1H-Benzo[d]triazol-1-yl)ethanamine, a derivative of the well-established corrosion inhibitor and versatile chemical scaffold benzotriazole (BTA), is a molecule of significant interest in materials science and medicinal chemistry. Its unique structure, combining the aromatic, electron-rich benzotriazole ring system with a flexible ethanamine side chain, imparts a range of properties that are crucial for applications spanning from the prevention of metal degradation to the design of novel pharmaceutical agents.[1][2][3] The efficacy of molecules like this in such applications is fundamentally governed by their electronic structure—how their electrons are distributed and the ease with which they can be donated or accepted.
Density Functional Theory (DFT) has emerged as a powerful computational tool that provides profound insights into these electronic characteristics at the atomic level.[4][5] By solving approximations of the Schrödinger equation, DFT allows us to calculate a suite of quantum chemical descriptors that quantify the electronic behavior of a molecule. This guide provides a comprehensive analysis of the electronic properties of the benzotriazole scaffold, offering a comparative framework to understand molecules like 2-(1H-Benzo[d]triazol-1-yl)ethanamine. We will delve into the theoretical underpinnings of DFT, present a comparative analysis against related compounds, and provide a validated, step-by-step protocol for researchers to conduct their own computational investigations.
The Theoretical Framework: Decoding Electronic Behavior with DFT
The utility of DFT in chemical research lies in its ability to compute molecular properties that correlate strongly with experimental observations.[4][6] For a molecule's electronic character, the most critical information is contained within its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]
-
E(HOMO): The energy of the HOMO is directly related to a molecule's capacity to donate an electron. A higher (less negative) E(HOMO) value indicates a greater tendency for electron donation, a key attribute for many corrosion inhibitors that adsorb onto metal surfaces.[8]
-
E(LUMO): The energy of the LUMO corresponds to a molecule's ability to accept an electron. A lower (more negative) E(LUMO) signifies a greater affinity for accepting electrons.[9]
-
HOMO-LUMO Energy Gap (ΔE = E(LUMO) – E(HOMO)): This energy gap is a fundamental descriptor of molecular stability and reactivity.[7][10] A large ΔE suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[7] Conversely, a small energy gap implies higher reactivity.
From these primary orbital energies, a suite of global reactivity descriptors can be derived using Koopmans' theorem (I ≈ -E(HOMO) and A ≈ -E(LUMO)):[11]
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons.[9] |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution.[7][9] |
| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability.[7][9] |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity to accept electrons.[9] |
| Dipole Moment (µ) | - | Indicates the overall polarity and charge distribution in a molecule. |
These descriptors provide a quantitative basis for comparing the electronic properties of different molecules and predicting their behavior in various chemical environments.
Comparative Analysis: Benzotriazole and Its Derivatives
While specific DFT data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine is not extensively published, we can infer its properties by analyzing its parent compound, benzotriazole (BTA), and comparing it with other substituted derivatives investigated for similar applications. Such a comparison allows us to understand how functionalization of the core BTA structure modulates its electronic characteristics.
Below is a table summarizing quantum chemical parameters calculated via DFT for BTA and related imidazole/triazole derivatives, which are often studied as alternatives.
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (Gap) (eV) | Dipole Moment (Debye) | Application Context | Source |
| Benzotriazole (BTA) | -6.91 | -0.84 | 6.07 | 3.99 | Corrosion Inhibitor | [4] |
| Benzimidazole | -6.42 | -0.92 | 5.50 | 3.51 | Corrosion Inhibitor | [4] |
| 2-Aminobenzimidazole | -5.99 | -0.68 | 5.31 | 4.39 | Corrosion Inhibitor | [4] |
| 2-Mercaptobenzimidazole | -6.37 | -1.82 | 4.55 | 3.10 | Corrosion Inhibitor | [4] |
| 1-Acetyl-1,2,3-benzotriazole | -7.21 | -1.77 | 5.44 | - | Synthesis Precursor | [12] |
| 1-(prop-2-yn-1-yl)-1H-benzotriazole | -9.00 | -1.25 | 7.75 | 1.83 | Corrosion Inhibitor | [13] |
Analysis of Comparative Data:
-
Electron Donating Ability: 2-Aminobenzimidazole exhibits the highest E(HOMO) (-5.99 eV), suggesting it is the most potent electron donor in this set, a highly desirable trait for corrosion inhibitors that work by donating electrons to vacant d-orbitals of metal atoms.[4] The parent BTA has a significantly lower E(HOMO) (-6.91 eV), indicating a lesser, yet still effective, electron-donating capacity. The ethanamine group on our topic molecule, being an electron-donating group, would be expected to raise the E(HOMO) relative to the parent BTA.
-
Reactivity and Stability: 2-Mercaptobenzimidazole has the smallest energy gap (4.55 eV), indicating the highest reactivity, which can correlate with a stronger interaction with a metal surface.[4] Conversely, 1-(prop-2-yn-1-yl)-1H-benzotriazole has a very large energy gap (7.75 eV), suggesting greater kinetic stability.[13] The parent BTA sits in between with a gap of 6.07 eV.[4]
-
Polarity: The dipole moment is another key factor, influencing solubility and the molecule's interaction with polar surfaces. 2-Aminobenzimidazole shows the highest dipole moment (4.39 D), which can enhance its adsorption on a metal surface.[4]
This comparative approach demonstrates that substituting the benzotriazole ring system allows for fine-tuning of its electronic properties to enhance its performance for specific applications.
Experimental Protocol: Performing DFT Calculations
This section provides a standardized workflow for obtaining the electronic properties of 2-(1H-Benzo[d]triazol-1-yl)ethanamine or similar molecules using DFT. This protocol is designed to be self-validating and is grounded in widely accepted computational chemistry practices.
1. Molecular Geometry Optimization:
-
Objective: To find the lowest energy, most stable three-dimensional structure of the molecule.
-
Procedure:
-
Sketch the 2D structure of 2-(1H-Benzo[d]triazol-1-yl)ethanamine in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.
-
Set up a DFT calculation using a computational chemistry package (e.g., Gaussian, ORCA).
-
Select a Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules.[14][15]
-
Select a Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size.[16][17]
-
Initiate the optimization calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the system's energy.
-
2. Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Procedure:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Validation: Check the output of the calculation. A true minimum is confirmed if there are no imaginary frequencies (often listed as negative values). The presence of imaginary frequencies indicates a transition state, and the geometry must be re-optimized.
-
3. Calculation of Electronic Properties:
-
Objective: To extract the key electronic descriptors from the validated calculation.
-
Procedure:
-
The output file from the successful frequency calculation contains all the necessary information.
-
Locate the section listing the molecular orbital energies. Identify the energies for the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)).
-
Locate the section detailing the dipole moment. The total magnitude is the relevant value.
-
Use the E(HOMO) and E(LUMO) values to calculate the derived global reactivity descriptors (ΔE, I, A, χ, η, S, ω) using the formulas provided in the theoretical framework section.
-
4. Visualization of Results:
-
Objective: To create visual representations of the molecular orbitals and electrostatic potential to aid in the interpretation of the electronic structure.
-
Procedure:
-
Open the checkpoint or formatted output file in a visualization program (e.g., GaussView).
-
HOMO/LUMO Plots: Generate surfaces for the HOMO and LUMO. These plots show the regions of the molecule where these orbitals are localized, indicating the likely sites of electron donation (HOMO) and acceptance (LUMO).[10]
-
Molecular Electrostatic Potential (MEP) Map: Generate the MEP surface. This map uses a color code (typically red to blue) to show the charge distribution. Red areas indicate electron-rich regions (nucleophilic sites), while blue areas indicate electron-poor regions (electrophilic sites).[16]
-
Visualizations
Computational Workflow
Caption: A flowchart of the DFT computational workflow.
Frontier Molecular Orbitals
Caption: The relationship between HOMO, LUMO, and the energy gap.
References
- 1. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Monte Carlo and DFT calculations on the corrosion inhibition efficiency of some benzimide molecules | Mongolian Journal of Chemistry [mongoliajol.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine: Methodologies, Performance, and Protocols
Introduction
2-(1H-Benzo[d]triazol-1-yl)ethanamine is a valuable bifunctional molecule, incorporating the versatile benzotriazole moiety and a primary ethylamine side chain. This structure serves as a key building block in medicinal chemistry and materials science, enabling further derivatization through its reactive amine group. The benzotriazole group itself is a prominent scaffold in pharmaceuticals, known to modulate the physicochemical properties and biological activity of parent compounds. This guide provides an in-depth comparative analysis of the principal synthetic routes to this target molecule, designed for researchers and drug development professionals. We will dissect the causality behind experimental choices, provide validated protocols, and present a quantitative comparison to guide methodology selection for specific laboratory and process chemistry applications.
Overview of Core Synthetic Strategies
The synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine primarily revolves around the formation of the N-C bond between the benzotriazole ring and the ethylamine fragment. The key challenge lies in achieving regioselective alkylation at the N1 position of the benzotriazole ring, as competitive alkylation at the N2 position is a common side reaction. The choice of strategy depends on factors such as starting material availability, desired purity, scalability, and tolerance for specific reagents. We will compare three robust and logically distinct approaches:
-
Direct N-Alkylation with a Protected Amine Synthon: A straightforward S_N2 reaction using a 2-haloethylamine equivalent.
-
The Gabriel Synthesis Adaptation: A classic and reliable method for preparing primary amines that guarantees avoidance of overalkylation.
-
The Azide Reduction Pathway: A two-step approach involving the formation of a stable azide intermediate followed by clean reduction to the primary amine.
Caption: High-level overview of the three primary synthetic routes.
Method 1: Direct N-Alkylation of Benzotriazole
This method represents the most direct approach, involving the nucleophilic substitution of a halide by the benzotriazolide anion.
Reaction Principle and Mechanistic Insights
The reaction proceeds via a standard S_N2 mechanism. 1H-Benzotriazole is a weak acid (pKa ≈ 8.2) and is first deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form the benzotriazolide anion. This anion is an ambident nucleophile, with potential for attack from either N1 or N2. The resulting nucleophile then attacks the electrophilic carbon of a 2-haloethylamine, displacing the halide.
A critical consideration is regioselectivity. The N1-substituted product is generally the thermodynamic favorite and is often the major product, particularly in polar aprotic solvents like DMF.[1] The use of 2-haloethylamine hydrohalide salts is common due to their stability, but this necessitates the use of at least two equivalents of base: one to deprotonate the benzotriazole and one to neutralize the amine salt.
References
A Comparative Guide to the Biological Evaluation of 2-(1H-Benzo[d]triazol-1-yl)ethanamine: An In-Vitro and In-Vivo Perspective
This guide provides a comprehensive technical comparison of in-vitro and in-vivo methodologies for assessing the biological activity of 2-(1H-Benzo[d]triazol-1-yl)ethanamine. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from studies on structurally related benzotriazole derivatives to propose a robust investigational framework. This guide is intended for researchers, scientists, and drug development professionals.
The benzotriazole moiety is a versatile scaffold known to impart a wide range of biological activities to molecules, including antimicrobial, antiviral, and antiproliferative properties[1][2]. The structural similarity of 2-(1H-Benzo[d]triazol-1-yl)ethanamine to known neuroactive compounds suggests a potential for activity within the central nervous system, particularly as a modulator of monoamine oxidase (MAO) enzymes. MAO inhibitors are a critical class of drugs used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease[3][4].
This guide will therefore focus on the evaluation of 2-(1H-Benzo[d]triazol-1-yl)ethanamine as a putative MAO inhibitor, detailing the logical progression from initial in-vitro screening to in-vivo validation of antidepressant-like effects.
Section 1: In-Vitro Biological Activity Assessment: Targeting Monoamine Oxidase
The initial step in characterizing the biological activity of a novel compound is to assess its effects in a controlled, cell-free or cell-based environment. For 2-(1H-Benzo[d]triazol-1-yl)ethanamine, the primary in-vitro investigation would be to determine its inhibitory potential against the two isoforms of monoamine oxidase, MAO-A and MAO-B. Selective inhibition of these isoforms has different therapeutic implications; MAO-A inhibitors are typically associated with antidepressant effects, while MAO-B inhibitors are used in the management of Parkinson's disease[5].
Rationale for MAO Inhibition Assays
The rationale for selecting MAO inhibition as the primary in-vitro target is based on the structural features of 2-(1H-Benzo[d]triazol-1-yl)ethanamine and the known activities of related compounds. The presence of an ethylamine side chain attached to the benzotriazole nucleus is a common feature in many known MAO inhibitors.
Experimental Protocol: In-Vitro MAO Inhibition Assay
A well-established and reliable method for determining MAO inhibitory activity is the use of a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.
Principle:
MAO enzymes catalyze the oxidative deamination of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide. The generated H₂O₂ can be detected using a probe that fluoresces in its presence. The intensity of the fluorescence is directly proportional to the MAO activity.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 2-(1H-Benzo[d]triazol-1-yl)ethanamine in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to determine the IC₅₀ value.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare a solution of the MAO substrate (e.g., kynuramine or tyramine)[3][5].
-
Prepare a solution of a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
Use known selective inhibitors, such as clorgyline for MAO-A and selegiline for MAO-B, as positive controls.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
Simultaneously, add the fluorescent probe and HRP mixture.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission for Amplex Red).
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
Self-Validation: The inclusion of selective inhibitors for MAO-A and MAO-B serves as a crucial internal control, validating the specificity of the assay.
Predicted In-Vitro Outcomes
Based on the activity of structurally similar compounds, it is hypothesized that 2-(1H-Benzo[d]triazol-1-yl)ethanamine may exhibit inhibitory activity against one or both MAO isoforms. The table below outlines the potential outcomes and their interpretations.
| Predicted Outcome | Interpretation | Next Steps |
| Selective MAO-A Inhibition | Potential antidepressant properties. | Proceed to in-vivo models of depression. |
| Selective MAO-B Inhibition | Potential for use in neurodegenerative diseases. | Further in-vitro neuroprotection assays. |
| Non-selective MAO Inhibition | Broad-spectrum activity. | In-vivo studies to assess overall effect and side-effect profile. |
| No Significant Inhibition | The primary mechanism of action is likely not MAO inhibition. | Screen against other relevant CNS targets. |
Section 2: In-Vivo Biological Activity Assessment: Models of Antidepressant-Like Effects
Following the identification of promising in-vitro activity, the next logical step is to evaluate the compound's efficacy in a living organism. In-vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound and to confirm its therapeutic potential in a complex biological system. Given the hypothesis of MAO-A inhibition, the focus of in-vivo testing for 2-(1H-Benzo[d]triazol-1-yl)ethanamine would be on animal models of depression.
Rationale for In-Vivo Models of Depression
Animal models of depression are designed to mimic certain behavioral symptoms of the disorder in humans. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used and validated screening tools for assessing the antidepressant-like activity of new compounds. These tests are based on the principle that an animal will adopt an immobile posture when placed in an inescapable, stressful situation. Antidepressant compounds are known to reduce the duration of this immobility.
Experimental Protocols: Forced Swim Test (FST) and Tail Suspension Test (TST)
Forced Swim Test (FST) in Mice:
Principle: This test is based on the observation that mice, when forced to swim in a confined space from which they cannot escape, will eventually cease struggling and remain immobile. This immobility is interpreted as a state of "behavioral despair."
Step-by-Step Protocol:
-
Animal Acclimation: House male Swiss mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Compound Administration: Administer 2-(1H-Benzo[d]triazol-1-yl)ethanamine or a vehicle control (e.g., saline with a small percentage of Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A positive control group treated with a known antidepressant (e.g., imipramine or fluoxetine) should also be included. The compound is typically administered 30-60 minutes before the test.
-
Test Procedure:
-
Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, with only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST) in Mice:
Principle: Similar to the FST, the TST induces a state of despair in mice by suspending them by their tails. The duration of immobility is measured as an indicator of antidepressant efficacy.
Step-by-Step Protocol:
-
Animal Acclimation and Compound Administration: Follow the same procedures as for the FST.
-
Test Procedure:
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be suspended at a height where it cannot touch any surfaces.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the entire 6-minute period. Immobility is defined as the absence of any movement.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the treatment groups and the vehicle control group using appropriate statistical analysis. A significant decrease in immobility time suggests an antidepressant-like effect.
-
Self-Validation: The inclusion of a clinically effective antidepressant as a positive control is essential for validating the sensitivity of the behavioral models.
Predicted In-Vivo Outcomes
If 2-(1H-Benzo[d]triazol-1-yl)ethanamine is a selective MAO-A inhibitor, it is expected to demonstrate a dose-dependent reduction in immobility time in both the FST and TST.
| Predicted Outcome | Interpretation | Next Steps |
| Significant reduction in immobility in FST and TST | Confirms antidepressant-like activity. | Further studies to elucidate the mechanism of action (e.g., neurotransmitter level measurements) and assess potential side effects. |
| No significant effect on immobility | The compound may not have antidepressant-like effects at the tested doses, or the mechanism is not captured by these models. | Consider alternative in-vivo models or re-evaluate the in-vitro findings. |
Section 3: Bridging In-Vitro and In-Vivo Data: A Unified View
The true value of this dual approach lies in the ability to correlate the in-vitro findings with the in-vivo outcomes. A successful investigation would demonstrate a clear link between the compound's ability to inhibit MAO-A in a cell-free system and its capacity to produce an antidepressant-like effect in a whole-animal model.
Correlative Data Summary
The following table provides a hypothetical summary of expected correlative data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
| Assay | Parameter | Predicted Result |
| In-Vitro MAO-A Inhibition | IC₅₀ | Low micromolar to nanomolar range |
| In-Vitro MAO-B Inhibition | IC₅₀ | Significantly higher than for MAO-A (indicating selectivity) |
| In-Vivo Forced Swim Test | % Reduction in Immobility | Dose-dependent increase |
| In-Vivo Tail Suspension Test | % Reduction in Immobility | Dose-dependent increase |
Visualizing the Investigational Workflow
The following diagram illustrates the logical flow of the proposed investigation, from initial in-vitro screening to in-vivo validation.
Caption: Proposed workflow for evaluating the biological activity of 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Section 4: Concluding Remarks and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to comparing the in-vitro and in-vivo biological activities of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, with a focus on its potential as a monoamine oxidase inhibitor with antidepressant-like effects. While the lack of direct published data necessitates a predictive framework, the methodologies described are based on well-validated and widely accepted protocols in the field of drug discovery.
Should the proposed investigations yield positive results, further studies would be warranted to fully characterize the pharmacological profile of this compound. These could include more complex in-vivo models of depression (e.g., chronic unpredictable stress), detailed pharmacokinetic studies, and an assessment of the compound's safety and toxicity profile. The benzotriazole scaffold continues to be a rich source of biologically active compounds, and a systematic evaluation of derivatives such as 2-(1H-Benzo[d]triazol-1-yl)ethanamine is a promising avenue for the discovery of novel therapeutics.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2-(1H-benzo[d][1][2][3]triazol-1-yl)ethanamine core is a privileged scaffold in medicinal chemistry. The benzotriazole moiety, a bicyclic system containing three nitrogen atoms, is known to engage in various biological interactions, contributing to a wide spectrum of pharmacological activities including antiviral, antimicrobial, and anticancer effects[1][4]. The ethanamine side chain provides a crucial vector for chemical modification, allowing for the exploration of how changes in lipophilicity, hydrogen bonding capacity, and steric bulk impact target engagement and overall efficacy.
This guide will dissect the SAR of this molecular framework by examining key modification points: the amine terminus of the ethanamine chain and the benzotriazole ring system.
I. The Benzotriazole Pharmacophore: A Foundation for Diverse Biological Activity
The benzotriazole nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities[5]. Its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding and π-π stacking interactions contribute to its promiscuous yet often potent biological effects. N-alkylation of the benzotriazole ring has been shown to enhance the inhibitory activity and selectivity of these compounds against various targets, such as the helicase activity of the Hepatitis C Virus (HCV)[6].
II. Structure-Activity Relationship at the Ethanamine Side Chain
Modifications at the terminal amine of the 2-(1H-benzo[d]triazol-1-yl)ethanamine side chain have a profound impact on biological activity. The conversion of the primary amine into amides and ureas has been a particularly fruitful strategy in the development of potent antiviral agents.
The transformation of the ethanamine moiety into N-acyl or N-aroyl amides introduces a range of substituents that can modulate the physicochemical properties of the parent molecule.
A notable study on benzotriazole-based derivatives with a benzylamine side chain (structurally similar to the ethanamine backbone) revealed critical SAR insights for antiviral activity against Coxsackievirus B5 (CVB5)[7]. The parent amine intermediate showed moderate activity, but acylation of the amine with various benzoyl chlorides led to a significant increase in potency[3].
Key SAR Observations for N-Aroyl Analogues:
-
Influence of Aromatic Substituents: The electronic nature and position of substituents on the benzoyl ring are critical. For instance, the introduction of a p-chlorobenzoyl group resulted in a substantial increase in antiviral activity against CVB5[3].
-
Steric Effects: While systematic data on the ethanamine scaffold is limited, related studies on other benzotriazole amides suggest that the size and conformation of the acyl group can influence binding to the biological target[8].
The formation of urea and thiourea derivatives from the primary amine introduces additional hydrogen bond donors and acceptors, which can lead to enhanced interactions with biological targets. While specific data on 2-(1H-benzo[d]triazol-1-yl)ethanamine urea analogues is sparse in the reviewed literature, this functional group has proven effective in other benzotriazole-based compounds, particularly in the context of antiviral drug design[7].
III. Structure-Activity Relationship of the Benzotriazole Ring
Substitutions on the benzene portion of the benzotriazole ring system offer another avenue for modulating biological activity.
Key SAR Observations for Benzotriazole Ring Substitutions:
-
Halogenation: The introduction of halogen atoms, such as chlorine, onto the benzotriazole ring has been shown to be beneficial for antiviral activity. For example, compounds bearing two chlorine atoms on the benzotriazole scaffold exhibited potent activity against CVB5[3].
-
Lipophilicity and Electronic Effects: The addition of small, hydrophobic groups like methyl or chloro groups to the benzotriazole ring can enhance activity against both Candida and Aspergillus species[5]. The electronic properties of substituents on the benzotriazole ring can also influence the overall electron distribution of the molecule, potentially affecting its interaction with target proteins.
IV. Comparative Analysis of Biological Activity
To provide a clear comparison, the following table summarizes the reported biological activities of representative 2-(1H-benzo[d]triazol-1-yl)ethanamine analogues and related derivatives.
| Compound/Analogue Type | Modification | Biological Target/Assay | Activity (EC₅₀/IC₅₀/MIC) | Reference |
| Benzotriazole-benzylamine Intermediate | Unsubstituted amine | Coxsackievirus B5 (CVB5) | EC₅₀ = 52 µM | [3] |
| N-(p-chlorobenzoyl) analogue | p-chlorobenzoyl group on amine | Coxsackievirus B5 (CVB5) | EC₅₀ = 9 µM | [3] |
| N-(3,4,5-trimethoxybenzoyl) analogue | 3,4,5-trimethoxybenzoyl on amine | Coxsackievirus B5 (CVB5) | EC₅₀ = 18.5 µM | [3] |
| Dichloro-benzotriazole analogue | Two chlorine atoms on benzotriazole | Coxsackievirus B5 (CVB5) | Potent activity reported | [3] |
| N-alkyl benzotriazole derivatives | Methyl, ethyl, propyl on N2 | HCV NTPase/helicase | IC₅₀ ≈ 6.5 µM | [6] |
| N-phenylacetamide derivatives | Various substitutions on phenyl ring | Antibacterial (S. aureus, E. coli) | Good activity reported | [9] |
V. Experimental Protocols
For the synthesis of these analogues, a multi-step approach is typically employed, starting with the synthesis of the core 2-(1H-benzo[d]triazol-1-yl)ethanamine scaffold, followed by diversification of the amine terminus.
A common route to N1-alkylated benzotriazoles involves the reaction of benzotriazole with a suitable alkylating agent.
Step-by-Step Protocol:
-
Alkylation of Benzotriazole: To a solution of benzotriazole in a suitable solvent such as DMF, add a base (e.g., NaH or K₂CO₃) to deprotonate the triazole ring.
-
To this mixture, add a 2-haloethylamine derivative (e.g., 2-chloroethylamine or 2-bromoethylamine hydrobromide) portion-wise at room temperature.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 2-(1H-benzo[d]triazol-1-yl)ethanamine.
Step-by-Step Protocol:
-
Amide Coupling: To a solution of 2-(1H-benzo[d]triazol-1-yl)ethanamine in a suitable solvent (e.g., DCM or DMF), add a base (e.g., triethylamine or diisopropylethylamine).
-
Cool the mixture in an ice bath and add the desired benzoyl chloride derivative dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: The crude product is purified by recrystallization or column chromatography.
VI. Visualizing SAR and Synthetic Pathways
To better illustrate the relationships discussed, the following diagrams are provided.
Figure 1: Key Structure-Activity Relationships of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Analogues.
Figure 2: General Synthetic Workflow for 2-(1H-Benzo[d]triazol-1-yl)ethanamine Analogues.
VII. Conclusion and Future Directions
The 2-(1H-benzo[d]triazol-1-yl)ethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications to both the ethanamine side chain and the benzotriazole ring can significantly impact biological activity. In particular, the conversion of the primary amine to N-aroyl amides and the introduction of halogen substituents on the benzotriazole ring have emerged as effective strategies for enhancing antiviral potency.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of amide and urea analogues with diverse substituents to further probe the steric and electronic requirements for optimal activity. Additionally, the evaluation of these compounds against a wider panel of biological targets could uncover new therapeutic applications for this versatile class of molecules. A deeper understanding of the mechanism of action through techniques such as molecular docking and co-crystallization with target proteins will be invaluable for guiding future drug design efforts.
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Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]
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Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]
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Synthesis and in vitro evaluation of the anti-viral activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. PubMed. [Link]
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Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]
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Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. National Institutes of Health. [Link]
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Synthesis, characterization and antimicrobial activity studies of 5-(2-(5- benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-. Prime Scholars. [Link]
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Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ResearchGate. [Link]
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Synthesis and Antimicrobial Evaluation of 2-(1H-1,2,3-Benzotriazol-1-yl)- N-Phenylacetamide Derivatives. ResearchGate. [Link]
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Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Link]
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Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. PubMed. [Link]
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Benzotriazole: An overview on its versatile biological behavior. National Institutes of Health. [Link]
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Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Link]
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Synthesis and In Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. ResearchGate. [Link]
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Synthetic Scheme of Benzotriazole derivatives (Ie to Ve). ResearchGate. [Link]
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One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]
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Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. eScholarship. [Link]
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Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. National Institutes of Health. [Link]
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Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health. [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. [Link]
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Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. [Link]
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- 8. Synthesis and in vitro evaluation of the anti-viral activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-Benzo[d]triazol-1-yl)ethanamine
A Comprehensive Guide to the Safe Disposal of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine
Benzotriazole and its derivatives are recognized for their potential environmental toxicity, particularly to aquatic life.[4][5][6] Therefore, it is imperative that waste containing 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine is handled as hazardous waste to prevent its release into the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The rationale is to minimize any potential exposure to the chemical, which may cause skin and eye irritation.[7]
-
Chemical-resistant gloves: Nitrile gloves are a suitable choice.
-
Safety glasses with side shields or chemical splash goggles.
-
A laboratory coat to protect from skin contact.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
II. Waste Characterization and Segregation: The First Line of Defense
Proper waste disposal begins with accurate identification and segregation. This is a critical step to prevent inadvertent mixing with incompatible chemicals, which could lead to dangerous reactions.
-
Identify all waste streams: This includes not only the pure compound but also any contaminated materials such as:
-
Reaction residues
-
Contaminated labware (e.g., weighing boats, spatulas, pipette tips)
-
Solvent rinsates
-
Spill cleanup materials
-
-
Segregate the waste: Designate a specific, clearly labeled hazardous waste container for all materials contaminated with 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine waste.
Proper containerization is essential to prevent leaks and ensure the safety of laboratory personnel and waste handlers.
-
Select a suitable container: Use a dedicated, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine " (and its salt form, if applicable). Avoid using abbreviations.
-
Associated hazards (e.g., "Irritant," "Ecotoxic").[5]
-
The accumulation start date (the date the first piece of waste is added to the container).
-
-
Solid Waste: Carefully transfer solid waste, such as the pure compound or contaminated consumables, into the designated hazardous waste container. Avoid generating dust.
-
Liquid Waste: For solutions containing the compound, carefully pour the liquid into a designated liquid hazardous waste container.
-
Contaminated Labware: Disposable items like gloves and weighing paper should be placed in the solid waste container. Non-disposable glassware should be decontaminated as described in Section IV.
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and incompatible materials. Ensure secondary containment is in place to contain any potential leaks.
The final disposal of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.[2][4] This ensures compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]
IV. Decontamination of Labware
For non-disposable labware that has come into contact with 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine, a triple-rinse procedure is recommended.
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound. Collect this rinsate in the designated liquid hazardous waste container.[10]
-
Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent, collecting each rinsate in the hazardous waste container.[10]
This triple-rinse procedure helps to ensure that the labware is sufficiently decontaminated before being washed and reused.
V. Spill and Leak Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill to prevent environmental contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains or waterways.[2] For solid spills, use an inert absorbent material like sand or vermiculite to contain the substance.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a labeled hazardous waste container.[2] For any remaining residue, use an inert absorbent material.
-
Decontamination: Thoroughly clean the spill area with soap and water.
VI. Prohibited Disposal Methods
Under no circumstances should 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine or its waste be disposed of via the following methods:
-
Drain Disposal: Pouring this chemical down the sink is strictly prohibited.[6][11] Benzotriazole derivatives are known to be persistent in wastewater treatment processes and can be toxic to aquatic organisms.[3][12]
-
Regular Trash: This compound and its containers must not be disposed of in the regular trash.[10]
-
Evaporation: Allowing the chemical to evaporate in a fume hood as a means of disposal is not a responsible practice and may violate regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine.
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Personal protective equipment for handling 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine
A Researcher's Guide to Safely Handling 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine
This guide provides essential safety and handling protocols for 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine (CAS No. 94218-33-8). Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, the following procedures are synthesized from an expert analysis of its core chemical structures: the benzotriazole moiety and the primary ethanamine side chain. This approach ensures a robust safety framework grounded in established chemical principles.
The core directive of this document is to empower researchers with the knowledge to manage the potential hazards associated with this compound through rigorous operational planning and the correct use of personal protective equipment (PPE).
Hazard Analysis: A Composite Profile
To establish a reliable safety profile, we must consider the hazards of analogous compounds. The benzotriazole ring system can cause serious eye irritation and may be harmful if swallowed or inhaled.[2] The primary amine group, characteristic of compounds like ethylamine, is often corrosive and can cause severe skin burns and eye damage.[3] Therefore, 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine must be handled as a substance that is potentially:
-
A severe skin and eye irritant/corrosive.
-
Harmful if inhaled or ingested.
-
A potential respiratory sensitizer.
This conservative assessment dictates the stringent PPE and handling protocols outlined below.
Anticipated Hazard Classifications Summary
| Hazard Class | Category | Basis of Assessment |
| Acute Toxicity, Oral | Category 4 (Harmful) | Based on benzotriazole analog data.[2][4] |
| Skin Corrosion/Irritation | Category 1/2 (Danger/Warning) | High potential due to the primary amine group.[3] |
| Serious Eye Damage/Irritation | Category 1 (Danger) | Benzotriazole is a known serious irritant; amines are often corrosive to eyes.[2][3] |
| Respiratory Irritation | STOT SE Category 3 | Amine vapors and benzotriazole dusts can irritate the respiratory system.[5] |
| Aquatic Hazard | Long-term Category 3 | Benzotriazoles can be harmful to aquatic life with long-lasting effects.[2][4] |
Immediate Safety & Emergency Response
Preparedness is paramount. Before handling the compound, ensure that a safety shower and eyewash station are accessible and tested. All personnel must be aware of the location of spill kits and fire extinguishers.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing.[3] Wash off with soap and plenty of water for at least 15 minutes.[2][5] If skin irritation or a rash occurs, seek medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, provide artificial respiration. If symptoms persist, call a physician.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.
-
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Prevent dust formation.[2] Sweep up the material, place it in a suitable, closed container for disposal, and ventilate the area.[2][6] Avoid dispersal of dust in the air. Do not let the product enter drains.[2][7]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is non-negotiable and must be based on a thorough risk assessment. The dual nature of the compound (heterocyclic solid and reactive amine) requires a multi-layered approach.
Mandatory PPE Ensemble
| PPE Component | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A full-face shield is required when handling larger quantities (>5g) or creating solutions.[2] | Protects against dust particles and chemical splashes. The amine functionality poses a significant risk of causing irreversible eye damage.[3] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.[2][8] | The outer glove absorbs initial contact, while the inner glove protects against potential tears or rapid permeation by the amine component. Always use proper glove removal technique.[2] |
| Body Protection | A flame-resistant laboratory coat is standard. For larger-scale operations, chemical-resistant coveralls or a rubber apron should be worn over the lab coat.[9] | Protects skin and personal clothing from spills and dust. Ensures a barrier against corrosive splashes.[3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask is the minimum for weighing solids. When making solutions or if there is any risk of aerosolization, a half-mask or full-face respirator with organic vapor/amine cartridges is required.[1][9] | Protects against inhalation of irritating benzotriazole dust and corrosive amine vapors.[5][10] All work must be done in a certified chemical fume hood. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents injury from dropped objects or spills.[9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes exposure and ensures operational safety.
Workflow for Safe Handling
Caption: Step-by-step workflow for handling the compound.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure the work surface is clean and free of incompatible materials, especially strong oxidizing agents and acids.[11]
-
Prepare all necessary equipment (glassware, stirrer, solvents) and place it inside the hood.
-
Prepare separate, clearly labeled waste containers for solid waste, liquid amine waste, and contaminated disposables.
-
-
Execution (inside fume hood):
-
Don the complete PPE ensemble as specified in Section 3.
-
Carefully weigh the solid compound, minimizing the creation of dust. Use a spatula and an anti-static weighing dish.
-
When preparing solutions, add the solid compound to the solvent slowly and in portions. Be aware of potential exothermic reactions.
-
Keep the container closed whenever possible.
-
-
Post-Handling & Decontamination:
-
Upon completion, decontaminate all non-disposable equipment that came into contact with the chemical. A triple rinse with an appropriate solvent is recommended.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
Segregate all waste streams as prepared in the preparation step.
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance. Benzotriazole derivatives can be harmful to aquatic life.[4]
Waste Segregation and Disposal Decision Tree
Caption: Decision tree for proper waste segregation.
-
Chemical Waste: Do not dispose of this chemical down the drain.[2] All unused material and solutions must be collected in a designated hazardous waste container, clearly labeled with the chemical name and primary hazards (Corrosive, Irritant).
-
Contaminated PPE: Disposable PPE (gloves, masks, bench paper) that is contaminated should be collected in a sealed bag and placed in the solid hazardous waste stream.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols, as regulations may vary.[1]
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
- 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals.
- Safety Data Sheet KR-134MBL. (2016, February 15). Kurita.
- Safety Data Sheet: 1,2,3-Benzotriazol. (2022, July 25). Penta Chemicals.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2024, July 9). SafetyInc.
- Safety Data Sheet: 1,2,3-Benzotriazole. (n.d.). Carl ROTH.
- Safety Data Sheet: 1,2,3-BENZOTRIAZOLE. (n.d.). BIOCHEM.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement. (2024, December 16). Australian Industrial Chemicals Introduction Scheme.
- Safety Data Sheet: 2-(1H-Benzoimidazol-2-yl)-ethylamine. (2023, May 23). CymitQuimica.
- SAFETY DATA SHEET: SysKem TT 1000. (2019, June 24). SysKem Chemie GmbH.
- SAFETY DATA SHEET: 2,4-Diamino-6-hydroxypyrimidine. (2024, August 6). Sigma-Aldrich.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
